molecular formula C7H15BO3 B073712 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1195-66-0

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B073712
CAS No.: 1195-66-0
M. Wt: 158.01 g/mol
InChI Key: JZZJAWSMSXCSIB-UHFFFAOYSA-N
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Description

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly versatile and reactive pinacol-derived boronic ester, primarily employed as a key reagent in the borylation of organolithium and organomagnesium compounds. Its primary research value lies in its role as a robust and efficient precursor for the synthesis of pinacol boronate esters, which are indispensable intermediates in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic organic chemistry, enabling the critical carbon-carbon bond formation required for constructing biaryl structures found in pharmaceuticals, agrochemicals, and organic materials. The mechanism of action involves the transfer of the pinacol boronate group to an organometallic species, generating a stable boronic ester that subsequently transmetallates to a palladium catalyst in the cross-coupling cycle. Compared to boronic acids, the resulting pinacol boronate esters offer superior stability against protodeboronation and are less prone to decomposition, facilitating purification and long-term storage. Researchers particularly value this compound for its application in the synthesis of complex, functionalized molecules, including active pharmaceutical ingredients (APIs), where it allows for the precise introduction of aryl and heteroaryl boronic ester functionalities under mild conditions. Its reactivity profile makes it an essential tool for method development in catalysis and for constructing molecular libraries in drug discovery programs.

Properties

IUPAC Name

2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZJAWSMSXCSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450364
Record name 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-66-0
Record name 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as MeO-Bpin, is a versatile and valuable reagent in modern organic synthesis. Its utility is most pronounced in reactions like the Suzuki-Miyaura coupling, where it serves as a stable, easy-to-handle precursor for the formation of boronic acids and esters.[1][2] This technical guide provides an in-depth overview of a primary and efficient method for its synthesis: the transesterification reaction between trimethyl borate and pinacol. This document details the underlying chemical principles, comprehensive experimental protocols, and critical handling procedures to ensure a high-yield, high-purity synthesis suitable for demanding research and development applications.

Synthesis Overview: Transesterification

The core of the synthesis is a transesterification reaction where the methoxy groups of trimethyl borate are exchanged with the diol moiety of pinacol.[3][4] This equilibrium reaction is driven to completion by the removal of the more volatile byproduct, methanol, from the reaction mixture. The reaction is typically performed under an inert atmosphere to prevent hydrolysis of the borate esters.[3]

TMB Trimethyl Borate B(OCH₃)₃ plus1 + TMB->plus1 Pinacol Pinacol C₆H₁₄O₂ MeOBpin 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (MeO-Bpin) Pinacol->MeOBpin Transesterification (Heat) plus2 + MeOBpin->plus2 Methanol Methanol (Byproduct) CH₃OH plus1->Pinacol plus2->Methanol G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Flask: - Trimethyl Borate - Pinacol Inert Establish Inert Atmosphere (N₂) Reactants->Inert Heat Heat Mixture (Reflux or 68°C) Inert->Heat Monitor Maintain for 2-6 hours Heat->Monitor Cool Cool to Room Temperature Monitor->Cool MeOH_Removal Remove Methanol (Protocol B: Vacuum) Cool->MeOH_Removal Protocol B Distill Purify by Distillation (Atmospheric or Vacuum) Cool->Distill MeOH_Removal->Distill Product Collect Pure MeO-Bpin Distill->Product

References

An In-depth Technical Guide to the Synthesis of Methoxyboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for preparing methoxy-substituted arylboronic acid pinacol esters. These compounds are crucial intermediates in modern organic synthesis, particularly valued for their stability and utility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4] The pinacol ester form offers significant advantages over the corresponding free boronic acids, including enhanced stability towards air and moisture, which facilitates easier handling, purification by chromatography, and extended shelf life.[5]

Core Synthesis Methodologies

Several robust methods have been established for the synthesis of arylboronic acid pinacol esters. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale. The most prominent strategies for synthesizing methoxy-substituted variants are detailed below.

  • Miyaura Borylation of Aryl Halides: This is a widely used and versatile method involving the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂).[1][6] This approach is valued for its high functional group tolerance.

  • Sandmeyer-Type Borylation of Arylamines: A metal-free alternative that converts readily available arylamines (e.g., anisidines) into the desired boronic esters.[7][8] The process involves the in-situ formation of a diazonium salt, which then reacts with B₂pin₂.[6][8]

  • Direct Esterification of Boronic Acids: This is the most straightforward method, involving the direct condensation of a commercially available or previously synthesized methoxyphenylboronic acid with pinacol.[9] The reaction is typically driven to completion by removing the water byproduct.

Comparative Summary of Synthesis Protocols

The following table summarizes the key parameters for the primary synthetic routes.

Method Starting Material Key Reagents Catalyst/Promoter Solvent Temp. Typical Yield Reference
Miyaura Borylation Methoxy-aryl Halide (Br, I)Bis(pinacolato)diboron (B₂pin₂)Pd(dppf)Cl₂, KOAc1,4-Dioxane or Toluene80-100 °C70-95%[1][10]
Sandmeyer-Type Borylation Methoxy-arylaminet-BuONO, Bis(pinacolato)diboron(Metal-free)Acetonitrile (MeCN)80 °C60-85%[6][7]
Direct Esterification Methoxyphenylboronic AcidPinacol(Often none, or with drying agent)Diethyl Ether or TolueneRoom Temp to Reflux78-90%[9]
From Diazonium Salt Methoxyphenyl-diazonium SaltDiisopropylaminoborane, PinacolFerrocene (catalyst)Acetonitrile, Diethyl Ether0-20 °C~69%[11]

Detailed Experimental Protocols

Protocol 1: Miyaura Borylation from 4-Bromoanisole

This protocol describes the synthesis of 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-bromoanisole.

Materials:

  • 4-Bromoanisole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 4-bromoanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and anhydrous potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the mixture.

  • Add anhydrous 1,4-dioxane to the vessel to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield the pure product.

Protocol 2: Sandmeyer-Type Borylation from 4-Methoxyaniline (p-Anisidine)

This metal-free protocol details the conversion of p-anisidine to its corresponding pinacol boronate.[7][8]

Materials:

  • 4-Methoxyaniline (p-Anisidine)

  • tert-Butyl nitrite (t-BuONO)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a dried reaction flask under an inert atmosphere, dissolve 4-methoxyaniline (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv) in anhydrous acetonitrile.

  • Add tert-butyl nitrite (2.0 equiv) to the solution dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Nitrogen gas evolution should be observed.

  • Monitor the reaction by TLC or GC-MS until the starting amine is consumed.

  • Cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired methoxyboronic acid pinacol ester.

Protocol 3: Direct Esterification of 4-Methoxyphenylboronic Acid

This protocol is a straightforward procedure for when the boronic acid is readily available.[9]

Materials:

  • 4-Methoxyphenylboronic Acid

  • Pinacol

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Diethyl Ether

Procedure:

  • To a flask, add 4-methoxyphenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[9]

  • Add anhydrous diethyl ether and stir the resulting suspension vigorously at room temperature for 24 hours under an inert atmosphere.[9]

  • Filter the solids (MgSO₄ and excess reagents) and wash thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation under reduced pressure or by recrystallization from pentane.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways.

Miyaura_Borylation reagent reagent intermediate intermediate catalyst catalyst product product condition condition ArX Methoxy-Aryl Halide center_node ArX->center_node B2pin2 B₂pin₂ B2pin2->center_node Base KOAc Base->center_node Pd_cat Pd(0) Catalyst Pd_cat->center_node  [Pd(dppf)Cl₂] Solvent Dioxane, 80-100 °C Product Methoxyboronic Acid Pinacol Ester center_node->Product  Pd-Catalyzed  Coupling

Caption: Workflow for Miyaura Borylation.

Sandmeyer_Borylation reagent reagent intermediate intermediate product product condition condition ArNH2 Methoxy-Arylamine ArN2 Diazonium Salt (in-situ) ArNH2->ArN2 Diazotization tBuONO t-BuONO tBuONO->ArN2 Product Methoxyboronic Acid Pinacol Ester ArN2->Product Borylation B2pin2 B₂pin₂ B2pin2->Product Borylation Solvent MeCN, 80 °C

Caption: Workflow for Sandmeyer-Type Borylation.

Purification and Characterization

Purification Challenges

The purification of boronic acid pinacol esters can present challenges. They are susceptible to hydrolysis back to the boronic acid, especially on standard silica gel during column chromatography.[3][12] To mitigate this:

  • Modified Silica Gel: Pre-treating silica gel with a boric acid solution has been reported to reduce on-column degradation.[13]

  • Alternative Chromatography: Using less acidic stationary phases like alumina or employing aprotic eluents can be beneficial.

  • Non-Chromatographic Methods: When possible, purification by recrystallization or distillation is preferred to avoid hydrolysis.[9]

  • Derivatization: In difficult cases, the pinacol ester can be converted to a more stable MIDA (N-methyliminodiacetic acid) boronate, which is more robust to chromatography, or to a crystalline trifluoroborate salt (BF₃K) for easier purification.[13][14][15]

Representative Characterization Data

The following data is representative for 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Analysis Data
Appearance Pale yellow oil
¹H NMR (300 MHz, CDCl₃) δ 7.67 (dd, J = 7.3, 1.8 Hz, 1H), 7.39 (ddd, J = 8.5, 7.4, 1.8 Hz, 1H), 6.95 (td, J = 7.4, 1.0 Hz, 1H), 6.88 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H), 1.34 (s, 12H)
Reference [11]

Note: NMR shifts can vary slightly based on solvent and instrument.

References

An In-depth Technical Guide to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1195-66-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a preferred precursor for the formation of boronate esters, which are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in key chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic molecular structure featuring a dioxaborolane ring.[2][3] The presence of the methoxy group enhances its reactivity and solubility in polar organic solvents.[2]

PropertyValueReference
CAS Number 1195-66-0[1][4]
Molecular Formula C₇H₁₅BO₃[1][4]
Molecular Weight 158.01 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 120 °C at 228 mmHg[1]
Density 0.964 g/cm³[1]
Refractive Index 1.409[1]
Flash Point 46 °C (114.8 °F)[5]
Solubility Soluble in organic solvents[2]

Spectroscopic Data

The following tables summarize the key spectroscopic signatures for this compound, which are crucial for its identification and characterization.

NMR Spectroscopy

NucleusChemical Shift (δ) ppmMultiplicitySolvent
¹H3.51s (3H, -OCH₃)CDCl₃
¹H1.26s (12H, -C(CH₃)₂)CDCl₃
¹³C84.2-CDCl₃
¹³C52.5-CDCl₃
¹³C24.5-CDCl₃

Note: The provided NMR data is based on a representative spectrum and may vary slightly depending on the experimental conditions.

Further Spectroscopic Data

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the synthesis of boronate esters. These esters are pivotal intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. This compound serves as a precursor to one of the key coupling partners.

  • Borylation of Aryl Halides: The reagent is employed in the palladium-catalyzed borylation of aryl and heteroaryl halides or pseudo-halides to produce the corresponding arylboronate esters. This method offers a versatile and efficient route to these valuable synthetic intermediates.

  • Synthesis of Novel Copolymers: It is utilized as a building block in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units, for applications in materials science.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Palladium-Catalyzed Borylation of an Aryl Halide

This protocol outlines the synthesis of an arylboronate ester from an aryl halide using a palladium catalyst.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., KOAc, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired arylboronate ester.

Protocol 2: General Procedure for a One-Pot, Two-Step Borylation/Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a sequential borylation and Suzuki-Miyaura coupling without the isolation of the intermediate arylboronate ester.

Materials:

  • Aryl halide 1 (for borylation, 1.0 equiv)

  • This compound (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-4 mol%)

  • Base 1 (for borylation, e.g., Cs₂CO₃, 1.5 equiv)

  • Aryl halide 2 (for coupling, 1.0 equiv)

  • Base 2 (for coupling, e.g., K₃PO₄, 2.0 equiv, as an aqueous solution)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Borylation Step:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine aryl halide 1, the palladium catalyst, the phosphine ligand, and base 1.

    • Add the anhydrous solvent followed by this compound.

    • Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the borylation is complete (monitor by TLC or GC-MS).

  • Suzuki-Miyaura Coupling Step:

    • To the reaction mixture containing the in situ generated arylboronate ester, add aryl halide 2.

    • Add the aqueous solution of base 2.

    • Heat the reaction mixture to 80-110 °C and stir until the cross-coupling is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and perform an aqueous work-up.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final biaryl product.

Visualizations

The following diagrams illustrate key processes involving this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + Ar'-B(OR)₂(Base) ArPdAr Ar-Pd(II)-Ar' L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 + Ar-Ar' ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Borylation_Workflow Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere Reagents Add Aryl Halide, Palladium Catalyst, and Base to the Flask Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent BoronReagent Add 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Solvent->BoronReagent Reaction Heat and Stir Reaction Mixture (e.g., 80-100°C, 2-12h) BoronReagent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up: Dilute, Wash with Water and Brine Monitoring->Workup Reaction Complete Drying Dry Organic Layer and Concentrate Workup->Drying Purification Purify by Column Chromatography Drying->Purification Product Final Product: Arylboronate Ester Purification->Product

Caption: Experimental workflow for the synthesis of arylboronate esters.

Safety Information

This compound is a flammable liquid and vapor.[5][6] It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[5][6] Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn.[5] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[5] For eye contact, rinse cautiously with water for several minutes.[6] Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

References

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as methoxyboronic acid pinacol ester, is an organoboron compound widely utilized in organic synthesis. Its stability and versatility make it a valuable reagent, particularly as a precursor for the formation of other boronate esters and in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its core physical properties, the experimental methodologies used to determine them, and visual representations of its synthetic pathway and application in a key catalytic cycle.

Physical and Chemical Properties

The physical properties of this compound have been well-characterized. It is a colorless to pale yellow liquid at room temperature with a faint, characteristic odor.[1] The following table summarizes its key quantitative physical data.

PropertyValueNotes
Molecular Formula C₇H₁₅BO₃
Molecular Weight 158.00 g/mol [2][3][4][5]
CAS Number 1195-66-0[2][3][4][5][6][7]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 120 °Cat 228 torr[6][8]
159 °Cat atmospheric pressure
Density 0.9642 g/mLat 25 °C[2][3][4][5][8]
0.912 g/mLat 25 °C (literature value)[2][4]
Refractive Index (n_D²⁰) 1.4096[2][3][4][8]
1.41at 20 °C[6]
1.409(literature value)[2][4]
Flash Point 42.2 °C (108.0 °F)closed cup[2][3][4]
InChI 1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3[2][3][4]
InChI Key JZZJAWSMSXCSIB-UHFFFAOYSA-N[2][3][4]
SMILES COB1OC(C)(C)C(C)(C)O1[2][3][4]

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For this compound, which is stable at its boiling point, several methods can be employed.

Methodology: Simple Distillation

A simple distillation apparatus is a standard and effective method for both purification and boiling point determination.

  • Apparatus: A round-bottomed flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (heating mantle), and boiling chips or a magnetic stir bar.

  • Procedure:

    • The liquid sample (at least 5 mL) is placed in the round-bottomed flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

    • Cooling water is circulated through the condenser.

    • The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

    • The temperature at which the liquid consistently condenses and collects in the receiving flask is recorded as the boiling point.

    • The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in g/mL.

Methodology: Mass and Volume Measurement

  • Apparatus: An analytical balance and a graduated cylinder or a more precise volumetric flask.

  • Procedure:

    • The mass of a clean, dry graduated cylinder is measured using an analytical balance.

    • A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The graduated cylinder containing the liquid is reweighed.

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

    • The density is calculated by dividing the mass of the liquid by its measured volume.

    • For improved accuracy, this procedure is typically repeated multiple times, and the average density is reported. The temperature of the liquid should also be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through it. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

  • Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

    • The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

    • A few drops of the liquid sample are placed on the lower prism.

    • The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature (typically 20°C).

    • The light source is turned on, and the user looks through the eyepiece, adjusting the handwheel until the field of view is divided into a light and a dark section.

    • The compensator knob is adjusted to eliminate any color fringe at the borderline, making the dividing line sharp.

    • The handwheel is further adjusted to center the sharp dividing line on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is commonly used to simulate conditions in a closed container.

Methodology: Pensky-Martens Closed-Cup Tester (ASTM D93)

  • Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirring mechanism, a heat source, and an ignition source applicator.[8]

  • Procedure:

    • The sample is placed into the test cup up to a specified mark.[2]

    • The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[2][8]

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.[2][8]

    • The test is continued until a "flash" — a brief ignition of the vapor — is observed inside the cup.[2]

    • The temperature at which the flash occurs is recorded as the flash point of the substance.[6]

Visualizations of Chemical Processes

The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its application in the Suzuki-Miyaura coupling reaction.

synthesis_workflow trimethyl_borate Trimethyl Borate B(OCH₃)₃ reagents Nitrogen Atmosphere Reflux trimethyl_borate->reagents pinacol Pinacol pinacol->reagents product 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane reagents->product Reaction methanol Methanol (byproduct) reagents->methanol distillation Distillation product->distillation purified_product Purified Product distillation->purified_product Purification suzuki_coupling_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd0->pd_complex aryl_halide Ar-X (Aryl Halide) transmetalation Transmetalation pd_intermediate Ar-Pd(II)L₂-R pd_complex->pd_intermediate boronate R-B(OR)₂ (Boronate Ester) base Base (e.g., OH⁻) pd_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product)

References

Spectral Data Analysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectral Data

The following sections present the key spectral data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H), carbon-13 (¹³C), and boron-11 (¹¹B) NMR data for the target compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.51Singlet3H-OCH₃
1.26Singlet12H-C(CH₃)₂

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
84.2-OC (CH₃)₂
52.5-OC H₃
24.5-C(C H₃)₂

Table 3: ¹¹B NMR Spectral Data of this compound

Chemical Shift (δ) ppm
22.2
Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~2980-2850C-H stretch (alkane)Strong
~1370-1380B-O stretchStrong
~1140C-O stretchStrong
~850B-O-C bendMedium
Mass Spectrometry (MS)

Detailed experimental mass spectral data for this specific compound is not widely published. However, the expected fragmentation pattern can be inferred based on the structure. The molecular ion peak ([M]⁺) for boronate esters can sometimes be of low abundance or absent.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment IonComments
158[C₇H₁₅BO₃]⁺Molecular Ion (M⁺)
143[M - CH₃]⁺Loss of a methyl group
101[M - C(CH₃)₂O]⁺Cleavage of the dioxaborolane ring
59[B(OCH₃)₂]⁺Fragment containing the boron and methoxy group

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, often at a frequency of 75 MHz or 100 MHz. Proton decoupling is employed to simplify the spectrum.

  • ¹¹B NMR: Spectra can be obtained on a spectrometer equipped with a boron-observe probe, typically at a frequency of 96 MHz or 128 MHz.

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, the IR spectrum of this compound can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The compound is introduced into the mass spectrometer via Gas Chromatography (GC-MS). In the GC, the sample is vaporized and separated from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow of Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and structure elucidation.

Spectral_Analysis_Workflow Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹¹B) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectral data acquisition and analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This document details the expected chemical shifts and multiplicities, a thorough experimental protocol for spectral acquisition, and visual diagrams to aid in the understanding of the molecular structure and experimental workflow.

Introduction

This compound, also known as methoxyboronic acid pinacol ester, is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity and structural integrity are paramount for successful downstream applications. ¹H NMR spectroscopy is a fundamental analytical technique for the characterization and quality control of this compound. This guide serves as a practical resource for researchers utilizing this reagent.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's high degree of symmetry. The spectrum typically exhibits two distinct singlets.

The quantitative data for the ¹H NMR spectrum of this compound, as recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, is summarized in the table below.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.62Singlet (s)3HMethoxy (-OCH₃) protons
1.28Singlet (s)12HMethyl (-CH₃) protons on the pinacol backbone

Note on Data Discrepancy: An alternative data source reports chemical shifts of δ 3.41 (multiplet, 3H) and 1.11 (multiplet, 12H). However, the singlet multiplicity for both signals is expected due to the molecular structure lacking adjacent, non-equivalent protons for coupling. The data presented in the table is considered more plausible.

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-20 mg)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

    • 5 mm NMR tube

    • Pasteur pipette with a cotton or glass wool plug

    • Vial and cap

  • Procedure:

    • Weigh approximately 5-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Cap the vial and gently swirl or vortex to ensure the sample is fully dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could adversely affect the spectral resolution.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Experiment: Standard ¹H NMR acquisition

  • Typical Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is appropriate.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

Visualization

The following diagrams illustrate the molecular structure, the origin of the NMR signals, and the experimental workflow.

G cluster_mol Molecular Structure B B O1 O1 B->O1 O2 O2 B->O2 O3 O3 B->O3 C1 C1 O1->C1 C2 C2 O2->C2 C1->C2 C4 C4 C1->C4 C5 C5 C1->C5 C6 C6 C2->C6 C7 C7 C2->C7 C3 C3 O3->C3 G start Start weigh Weigh 5-20 mg of the compound start->weigh dissolve Dissolve in 0.6-0.7 mL of CDCl₃ with TMS weigh->dissolve filter Filter into a 5 mm NMR tube dissolve->filter acquire Acquire ¹H NMR spectrum on a 400 MHz spectrometer filter->acquire process Process the data (FT, phasing, calibration) acquire->process end End process->end

References

Stability and Storage of Methoxyboronic Acid Pinacol Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for methoxyboronic acid pinacol ester. Understanding the chemical stability of this reagent is critical for its effective use in research and development, ensuring reproducibility of experimental results and maintaining the integrity of the compound during storage. This document outlines the key degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

Methoxyboronic acid pinacol ester is a clear, colorless to almost colorless liquid.[1] For optimal stability and to minimize degradation, it is crucial to store the compound under controlled conditions.

Table 1: Physicochemical Properties of Methoxyboronic Acid Pinacol Ester

PropertyValueReference
Molecular FormulaC₇H₁₅BO₃[1]
Molar Mass158.00 g/mol [1]
AppearanceClear liquid[1]
ColorColorless to Almost colorless[1]
Density0.9642 g/mL at 25 °C[1]
Boiling Point120 °C at 228 mmHg[1]
Flash Point108 °F[1]
Refractive Index1.4096[1]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°C[1]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Under inert gas (Nitrogen or Argon)[1]Prevents oxidation of the carbon-boron bond.
Moisture Moisture sensitive; keep container tightly closed.[1][2]Prevents hydrolysis, which is a primary degradation pathway.
Handling Use in a well-ventilated area, avoid contact with skin and eyes.Standard safe handling practice for chemical reagents.

Chemical Stability and Degradation Pathways

The primary mode of degradation for methoxyboronic acid pinacol ester, like other boronic acid pinacol esters, is hydrolysis.[3] This reaction is catalyzed by the presence of moisture and can be accelerated by both acidic and basic conditions.[3] Other potential degradation pathways include oxidation and thermal decomposition.

Hydrolytic Stability

Hydrolysis of the pinacol ester results in the formation of methoxyboronic acid and pinacol. This process is reversible but can significantly impact the purity and reactivity of the starting material.[3][4] The rate of hydrolysis is influenced by several factors including pH, solvent, and temperature.

Diagram 1: Hydrolysis of Methoxyboronic Acid Pinacol Ester

Hydrolysis MBAPE Methoxyboronic Acid Pinacol Ester Products Methoxyboronic Acid + Pinacol MBAPE->Products Hydrolysis H2O H₂O H2O->MBAPE Catalyst Acid or Base Hydrolysis Hydrolysis Catalyst->Hydrolysis catalyzes

Caption: General hydrolysis pathway of Methoxyboronic Acid Pinacol Ester.

Table 3: Qualitative Hydrolytic Stability of Boronic Acid Pinacol Esters at Different pH Conditions

pH RangeConditionExpected StabilityNotes
< 4AcidicLowAcid-catalyzed hydrolysis is a known degradation pathway.[3]
4 - 6Weakly AcidicModerateHydrolysis can still occur, but likely at a slower rate than under strongly acidic or basic conditions.[3]
6 - 8NeutralModerate to HighGenerally most stable around neutral pH.
8 - 10Weakly BasicModerateBase-catalyzed hydrolysis occurs and is a key step for in situ generation of the boronic acid in Suzuki couplings.[3]
> 10Strongly BasicLowRapid hydrolysis is expected.[3]

The stability in organic solvents is highly dependent on the presence of residual water. Anhydrous aprotic solvents such as THF, dioxane, toluene, and DMF generally provide a stable environment.[3] Protic solvents like methanol and ethanol can lead to transesterification or hydrolysis, especially in the presence of acid or base catalysts.[3]

Thermal Stability

Methoxyboronic acid pinacol ester is relatively stable at lower temperatures but may undergo thermal decomposition at high temperatures.[5] For long-term storage, sub-zero temperatures (<0°C) are recommended to minimize degradation.[3] While stable for short periods at room temperature (0-25°C) if protected from moisture and air, elevated temperatures (25-80°C) can accelerate hydrolysis and other degradation pathways.[3] Significant degradation is likely at temperatures above 80°C.[3]

Table 4: Qualitative Thermal Stability of Boronic Acid Pinacol Esters

Temperature RangeConditionExpected StabilityNotes
< 0 °CSub-zeroHighRecommended for long-term storage to minimize degradation.[3]
0 - 25 °CRoom TemperatureModerateStable for short periods if protected from moisture and air.[3]
25 - 80 °CModerate HeatingModerate to LowIncreased temperature can accelerate hydrolysis and other degradation pathways.[3]
> 80 °CHigh HeatingLowSignificant degradation is likely, particularly over extended periods.[3]
Oxidative Stability

The carbon-boron bond in boronic esters can be susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[3] Storing the compound under an inert atmosphere is crucial to prevent oxidative degradation.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of Methoxyboronic acid pinacol ester in experimental settings, its stability can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the hydrolysis of Methoxyboronic acid pinacol ester to methoxyboronic acid and pinacol.

Diagram 2: Experimental Workflow for ¹H NMR Stability Analysis

NMR_Workflow A Prepare stock solution of Methoxyboronic Acid Pinacol Ester in aprotic deuterated solvent B Transfer known volume to NMR tube A->B C Add D₂O or D₂O-based buffer B->C D Acquire ¹H NMR spectrum (t=0) C->D E Periodically acquire ¹H NMR spectra over time D->E F Integrate signals of ester and free pinacol E->F G Calculate percentage of hydrolysis F->G

Caption: Workflow for monitoring hydrolytic stability by ¹H NMR.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Methoxyboronic acid pinacol ester in a suitable anhydrous deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃).

    • In a standard NMR tube, add a known volume of the stock solution.

    • To initiate hydrolysis, add a specific volume of D₂O or a D₂O-based buffer of the desired pD.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution to establish the t=0 time point.

    • Periodically acquire subsequent ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).

  • Data Analysis:

    • At each time point, integrate the characteristic signals for:

      • Methoxyboronic acid pinacol ester: The singlet corresponding to the 12 protons of the pinacol methyl groups.

      • Pinacol (hydrolysis product): A new singlet for the 12 protons of the methyl groups of free pinacol.

    • Calculate the percentage of hydrolysis at each time point by comparing the integral of the free pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals.

Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to assess the purity of Methoxyboronic acid pinacol ester and monitor its degradation while minimizing on-column hydrolysis.

Diagram 3: Experimental Workflow for RP-HPLC Stability Analysis

HPLC_Workflow A Dissolve sample in anhydrous aprotic solvent (e.g., Acetonitrile) B Set up RP-HPLC system: - C18 column (low silanol activity) - Mobile phase without acidic modifiers A->B C Inject sample B->C D Monitor for the appearance of the earlier-eluting Methoxyboronic acid peak C->D E Inject periodically to assess stability in solution D->E

Caption: Workflow for stability assessment by RP-HPLC.

Methodology:

  • HPLC Conditions:

    • Column: A C18 column with low residual silanol activity is recommended to minimize on-column hydrolysis.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

      • It is critical to avoid acidic modifiers like formic acid or trifluoroacetic acid (TFA) in the mobile phase, as they can promote on-column hydrolysis.[3]

    • Gradient: Develop a gradient elution method that effectively separates the relatively nonpolar Methoxyboronic acid pinacol ester from the more polar Methoxyboronic acid.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a consistent temperature, for example, 25°C.

    • Detection: UV detection at an appropriate wavelength.

  • Analysis:

    • Inject the sample solution and monitor the chromatogram for the appearance of the earlier-eluting peak corresponding to Methoxyboronic acid.

    • To assess the stability of the compound in the prepared analytical solution, inject the same solution periodically over time and observe any increase in the peak area of the Methoxyboronic acid.

Conclusion

Methoxyboronic acid pinacol ester is a valuable reagent that requires careful handling and storage to maintain its integrity. The primary degradation pathway is hydrolysis, which is sensitive to moisture, pH, and temperature. Storing the compound at 2-8°C under an inert atmosphere and using anhydrous solvents are key to preventing degradation. For applications requiring high purity, it is recommended to assess the stability of the compound using appropriate analytical techniques such as ¹H NMR or RP-HPLC. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the reliable performance of Methoxyboronic acid pinacol ester in their synthetic endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1195-66-0), a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C7H15BO3[1]
Molecular Weight 158.00 g/mol [2]
Appearance LiquidN/A
Boiling Point 120 °C (at 228 torr)[1]
Density 0.9642 g/mL at 25 °C[2]
Refractive Index n20/D 1.4096[2]
Flash Point 42.2 °C (108.0 °F) - closed cup[2]
Synonyms Methoxyboronic acid pinacol ester[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in risk mitigation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquid 🔥WarningH226: Flammable liquid and vapor
Serious Eye Irritation WarningH319: Causes serious eye irritation

Data sourced from multiple safety data sheets.[2][4]

Vapors of this compound may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Most vapors are heavier than air and can accumulate in low-lying areas.[1]

Safe Handling and Experimental Protocols

A systematic approach to handling is essential. The following workflow outlines the key stages of risk assessment and control.

G cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage & Disposal A Review SDS and Chemical Properties B Identify Hazards (Flammable, Eye Irritant) A->B C Develop Standard Operating Procedure (SOP) B->C D Safety Goggles/ Face Shield C->D H Work in a Fume Hood C->H L Store in a Tightly Closed Container C->L E Flame-Resistant Lab Coat F Appropriate Chemical- Resistant Gloves G Respiratory Protection (if ventilation is inadequate) I Ground/Bond Equipment to Prevent Static Discharge H->I J Use Non-Sparking Tools I->J K Keep Away from Ignition Sources (Heat, Sparks, Flames) J->K M Store in a Cool, Well- Ventilated Area L->M N Dispose of as Hazardous Waste

Caption: Risk Assessment and Control Workflow for Handling this compound.

Experimental Protocol: General Handling of Liquid Reagents

This protocol outlines a standard procedure for handling flammable and eye-irritating liquids like this compound in a research setting.

1. Pre-Experiment Preparation:

  • Thoroughly review the Safety Data Sheet (SDS).[5][6]
  • Ensure a chemical fume hood is certified and functioning correctly.
  • Assemble all necessary glassware and equipment. Ensure it is dry and free of contaminants.
  • Prepare a designated waste container for hazardous chemical waste.
  • Locate the nearest emergency eyewash station and safety shower.

2. Personal Protective Equipment (PPE):

  • Don appropriate PPE before handling the chemical. This includes:
  • Safety goggles and a face shield.
  • A flame-resistant laboratory coat.
  • Chemical-resistant gloves (e.g., nitrile).
  • Closed-toe shoes.

3. Handling Procedure:

  • All handling of this compound must be conducted in a chemical fume hood.
  • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]
  • Use only non-sparking tools.[3][4]
  • Keep the container tightly closed when not in use.[3][4]
  • Avoid contact with eyes, skin, and clothing.
  • Avoid inhalation of vapors.[5]
  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4] No smoking.[3][4]

4. Storage:

  • Store in a cool, well-ventilated place away from sources of ignition.[3][4][5]
  • Keep the container tightly closed in a dry environment.[5]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

Chemical Compatibility and Decomposition

Understanding the chemical compatibility and decomposition pathways is critical for safe storage and handling.

G cluster_reagent 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane cluster_incompatible Incompatible Materials / Conditions cluster_products Potential Hazardous Products A C7H15BO3 E Fire A->E Ignition F Irritating, Corrosive, and/or Toxic Gases (on combustion) A->F Combustion B Strong Oxidizing Agents B->E C Heat, Sparks, Open Flames C->E D Static Discharge D->E

Caption: Incompatibility and Hazardous Decomposition Pathways.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[4][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical assistance.[1][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1] For large fires, use water spray, fog, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[1]

  • Specific Hazards: The compound is highly flammable.[1] Vapors may form explosive mixtures with air.[1] Fire may produce irritating, corrosive, and/or toxic gases.[1]

  • Protective Equipment: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb with a non-combustible material such as dry earth or sand and transfer to a suitable, labeled container for disposal.[1] A vapor-suppressing foam may be used to reduce vapors.[1]

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that a thorough risk assessment is conducted for your specific experimental conditions.

References

A Comprehensive Guide to the Nomenclature of a Key Boronic Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and organic synthesis, precise chemical nomenclature is paramount. This document provides a detailed overview of the synonyms for the versatile reagent, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Overview of this compound

This compound is a valuable boronic ester in organic chemistry, frequently utilized in cross-coupling reactions and as a precursor for the synthesis of other boronic acids and esters. Its stability and ease of handling make it a preferred reagent in many synthetic protocols.

Synonyms and Alternative Names

The compound is known by several alternative names, which are frequently encountered in chemical literature, supplier catalogs, and databases. Understanding these synonyms is crucial for effective literature searches and procurement. The most common synonym is Methoxyboronic acid pinacol ester.[1][2][3][4][5][6]

A comprehensive list of synonyms is presented in the table below for clarity and easy reference.

SynonymSource(s)
Methoxyboronic acid pinacol ester[1][2][3][4][5][6][7][8]
Methyl pinacolyl borate[4][7]
1,3,2-Dioxaborolane, 2-methoxy-4,4,5,5-tetramethyl-[6][7][8]
Boric acid, cyclic tetramethylethylene methyl ester[6]
2-Methoxy-4,4,5,5-tetramethyl 1,3,2-dioxaborolane[4][7]
Methoxyboronic acid, pinacol ester[2][7]

Chemical Identifiers

For unambiguous identification, chemical identifiers such as the CAS Number are universally employed.

IdentifierValue
CAS Number 1195-66-0[1][2][3][7][8]
MDL Number MFCD03093086
EC Number Not explicitly found in search results.
PubChem CID Not a direct synonym but related compounds have CIDs.

Logical Relationship of Synonyms

The various synonyms arise from different systematic and common naming conventions. The relationship can be visualized as follows:

Synonyms IUPAC Name 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Common Name 1 Methoxyboronic acid pinacol ester IUPAC Name->Common Name 1 Systematic Variant 1,3,2-Dioxaborolane, 2-methoxy- 4,4,5,5-tetramethyl- IUPAC Name->Systematic Variant Ester Name Boric acid, cyclic tetramethylethylene methyl ester IUPAC Name->Ester Name Common Name 2 Methyl pinacolyl borate Common Name 1->Common Name 2

Caption: Relationship between different synonyms for the target compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a prominent member of the pinacol boronic ester family, is a versatile and widely utilized reagent in modern organic synthesis. While its primary role is in facilitating carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction, a comprehensive understanding of its mechanism is crucial for its effective application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its chemical reactivity. It is important to note that, despite its application in the synthesis of biologically active molecules, there is a significant lack of publicly available data on the direct biological mechanism of action, toxicology, or specific cellular targets of this compound itself. Therefore, this guide will focus on its well-established role and mechanistic pathways in chemical synthesis.

Chemical Properties and Data

This compound, also known as methoxyboronic acid pinacol ester, is a colorless liquid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₅BO₃
Molecular Weight 158.00 g/mol
CAS Number 1195-66-0
Density 0.9642 g/mL at 25 °C
Boiling Point 159 °C
Refractive Index n20/D 1.4096
Solubility Soluble in most organic solvents
InChI Key JZZJAWSMSXCSIB-UHFFFAOYSA-N

Core Mechanism of Action in Suzuki-Miyaura Cross-Coupling

The primary and most significant "mechanism of action" of this compound is its role as a boronic ester in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The overall catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd RX R¹-X (Organic Halide) RX->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicEster R²-B(OR)₂ (2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane derivative) BoronicEster->Transmetalation Base Base (e.g., OH⁻, OR⁻) Base->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, resulting in the formation of a square planar palladium(II) complex.

Transmetalation

This is the crucial step where the this compound derivative (a boronic ester, R²-B(OR)₂) transfers its organic group (R²) to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic ester, making the organic group more nucleophilic and facilitating its transfer to the palladium center. The exact mechanism of transmetalation can vary, with two primary proposed pathways:

  • The Boronate Pathway: The base coordinates to the boron atom of the boronic ester, forming a more nucleophilic "ate" complex, which then reacts with the palladium(II) complex.

  • The Oxo-Palladium Pathway: The base first reacts with the palladium(II) complex to form a more reactive oxo-palladium species, which then facilitates the transfer of the organic group from the neutral boronic ester.

Transmetalation_Pathways cluster_boronate Boronate Pathway cluster_oxo_pd Oxo-Palladium Pathway BoronicEster_B R²-B(OR)₂ AteComplex [R²-B(OR)₂(Base)]⁻ BoronicEster_B->AteComplex Base_B Base Base_B->AteComplex PdII_R1R2_B R¹-Pd(II)L₂-R² AteComplex->PdII_R1R2_B PdII_Complex_B R¹-Pd(II)L₂-X PdII_Complex_B->PdII_R1R2_B PdII_Complex_O R¹-Pd(II)L₂-X OxoPdComplex R¹-Pd(II)L₂(Base) PdII_Complex_O->OxoPdComplex Base_O Base Base_O->OxoPdComplex PdII_R1R2_O R¹-Pd(II)L₂-R² OxoPdComplex->PdII_R1R2_O BoronicEster_O R²-B(OR)₂ BoronicEster_O->PdII_R1R2_O

Figure 2: Proposed pathways for the transmetalation step.
Reductive Elimination

The final step of the catalytic cycle is reductive elimination from the palladium(II) intermediate. The two organic groups (R¹ and R²) are coupled together to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its active Pd(0) state, ready to start a new cycle.

Experimental Protocols

While specific experimental protocols for investigating the biological mechanism of action of this compound are not available due to the lack of such studies, a general protocol for its use in a Suzuki-Miyaura coupling reaction is provided below. This serves as a practical example of its chemical application.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound derivative (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add: - Aryl Halide - Boronic Ester - Pd Catalyst - Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling.

Biological Activity and Future Directions

As of the current literature, there is a notable absence of dedicated studies on the biological mechanism of action of this compound. Its role in medicinal chemistry is primarily as a building block in the synthesis of more complex, biologically active molecules. The pinacol boronic ester group is generally considered a stable and relatively non-toxic moiety for synthetic purposes.[1]

Future research could explore the potential for this and similar small boronic esters to have off-target biological effects, or to be designed as simple pharmacophores. However, at present, its "mechanism of action" is firmly rooted in the principles of organometallic chemistry.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.

A significant advancement in the efficiency of the Suzuki-Miyaura coupling is the development of one-pot, two-step procedures. These protocols involve the in-situ formation of a boronate ester from an organic halide, followed by the cross-coupling with a second organic halide in the same reaction vessel. This approach circumvents the need for the isolation and purification of the often sensitive organoboron intermediate, thereby saving time, reducing waste, and potentially increasing overall yields.

This document provides detailed application notes and protocols for a one-pot Suzuki-Miyaura coupling reaction, specifically focusing on the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) as a key reagent for the initial borylation step.

The Role of this compound (MeOBPin)

This compound is a versatile and efficient reagent for the synthesis of pinacol boronate esters.[1] In the context of a one-pot Suzuki-Miyaura reaction, MeOBPin serves as an electrophilic boron source that reacts with an organometallic species, typically generated in-situ from an aryl or vinyl halide, to form the corresponding boronate ester. This intermediate then participates in the subsequent palladium-catalyzed cross-coupling with a second organic halide. The use of MeOBPin offers a practical alternative to other boron sources like bis(pinacolato)diboron (B₂pin₂).

One-Pot Borylation/Suzuki-Miyaura Coupling Workflow

The one-pot reaction proceeds in two distinct stages within the same reaction vessel:

  • Miyaura Borylation: An aryl or vinyl halide (Ar¹-X) is reacted with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable base to form the corresponding pinacol boronate ester (Ar¹-Bpin). While protocols often cite B₂pin₂, MeOBPin can be employed in a similar capacity.

  • Suzuki-Miyaura Coupling: A second aryl or vinyl halide (Ar²-X) and a different base are added to the reaction mixture. The palladium catalyst, already present from the first step, facilitates the cross-coupling between the in-situ generated boronate ester (Ar¹-Bpin) and the second halide to yield the final biaryl or vinylarene product (Ar¹-Ar²).[2]

G cluster_0 One-Pot Reaction Vessel cluster_1 Step 1: Miyaura Borylation cluster_2 Step 2: Suzuki-Miyaura Coupling A Aryl/Vinyl Halide 1 (Ar¹-X) F In-situ formation of Aryl/Vinyl Pinacol Boronate (Ar¹-Bpin) A->F B This compound (MeOBPin) B->F C Palladium Catalyst C->F I Biaryl/Vinylarene Product (Ar¹-Ar²) + Work-up & Purification D Base 1 (e.g., KOAc) D->F E Solvent (e.g., Dioxane) E->F F->I G Aryl/Vinyl Halide 2 (Ar²-X) G->I H Base 2 (e.g., aq. Na₂CO₃) H->I

One-Pot Borylation/Suzuki-Miyaura Coupling Workflow

Experimental Protocols

The following is a representative protocol for a one-pot, two-step Suzuki-Miyaura coupling reaction. This protocol is adapted from established procedures and illustrates the general methodology.[2] Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

  • Aryl/Vinyl Halide 1 (1.0 equiv)

  • This compound (or Bis(pinacolato)diboron, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Base 1 (e.g., Potassium Acetate (KOAc), 3.0 equiv)

  • Aryl/Vinyl Halide 2 (1.0 equiv)

  • Base 2 (e.g., 2 M aqueous Sodium Carbonate (Na₂CO₃), 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, 0.5 M)

  • Microwave reaction vials or standard reaction glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Miyaura Borylation

  • To a microwave reaction vial or a dry flask equipped with a magnetic stir bar, add the first aryl/vinyl halide (1.0 equiv), the boron source (1.2 equiv), the palladium catalyst (10 mol%), and the first base (3.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) to the desired concentration (e.g., 0.5 M).

  • If using microwave irradiation, heat the reaction mixture to 120 °C for 45 minutes.[2] If using conventional heating, the reaction may require longer times (e.g., 18 hours at 80 °C).[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to confirm the formation of the boronate ester.

Step 2: Suzuki-Miyaura Coupling

  • After the borylation step is complete, cool the reaction mixture to room temperature.

  • Add the second aryl/vinyl halide (1.0 equiv) and the second base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv) to the reaction mixture.

  • Reseal the reaction vessel and heat it under the same conditions as the borylation step (e.g., 120 °C for 30 minutes under microwave irradiation).[2]

  • Monitor the formation of the final product by an appropriate analytical method.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or vinylarene.

Data Presentation

The following tables summarize representative data for one-pot borylation/Suzuki-Miyaura coupling reactions, showcasing the versatility of this methodology with various substrates. The data is adapted from literature sources that primarily utilize bis(pinacolato)diboron as the boron source, which is mechanistically analogous to using MeOBPin.

Table 1: Optimization of a Model One-Pot Borylation/Suzuki-Miyaura Reaction [2]

EntryBorylation Catalyst/BaseBorylation Time/TempSuzuki Coupling Catalyst/BaseSuzuki Coupling Time/TempConversion to Product (%)
1Pd(dppf)Cl₂ / KOAc18 h / 80 °CPd(dppf)Cl₂ / Na₂CO₃(aq)1 h / 120 °C0
2Pd(dppf)Cl₂ / KOAc1 h / 120 °C (MW)Pd(PPh₃)₄ / Na₂CO₃(aq)1 h / 120 °C (MW)0
3Pd(PPh₃)₄ / KOAc45 min / 120 °C (MW)Pd(PPh₃)₄ / Na₂CO₃(aq)30 min / 120 °C (MW)100

Reaction Conditions: 5-bromoindanone (Aryl Halide 1), B₂pin₂ (1.2 equiv), 3-bromopyridine (Aryl Halide 2). MW = Microwave irradiation.

Table 2: Substrate Scope for the One-Pot Borylation/Suzuki-Miyaura Coupling [2]

EntryAryl Halide 1Aryl Halide 2ProductYield (%)
15-Bromoindanone3-Bromopyridine5-(Pyridin-3-yl)indan-1-one81
25-Bromoindanone4-Bromopyridine5-(Pyridin-4-yl)indan-1-one75
31-Bromo-4-methoxybenzene3-Bromopyridine3-(4-Methoxyphenyl)pyridine62
41-Bromo-4-methoxybenzene4-Bromopyridine4-(4-Methoxyphenyl)pyridine49
51-Bromo-4-cyanobenzene3-Bromopyridine4-(Pyridin-3-yl)benzonitrile87
61-Bromo-4-cyanobenzene4-Bromopyridine4-(Pyridin-4-yl)benzonitrile68

Reaction Conditions: Aryl Halide 1 (1 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (10 mol%), KOAc (3 equiv) in dioxane (0.5 M) at 120 °C (MW) for 45 min, followed by Aryl Halide 2 (1 equiv) and 2 M Na₂CO₃(aq) (2 equiv) at 120 °C (MW) for 30 min.[2]

Conclusion

The one-pot borylation/Suzuki-Miyaura coupling protocol is a highly efficient and atom-economical method for the synthesis of biaryl and vinylarene compounds. The use of this compound as a borylating agent, in a manner analogous to bis(pinacolato)diboron, offers a practical approach to generate the necessary boronate ester intermediate in-situ. This methodology is particularly valuable for drug discovery and development, where rapid access to diverse molecular scaffolds is crucial. The provided protocols and data serve as a guide for researchers to implement and adapt this powerful synthetic strategy for their specific research needs.

References

Application Notes and Protocol for Miyaura Borylation: Synthesis of Aryl Pinacol Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from aryl or vinyl halides (or triflates) and a diboron reagent.[1][2] This reaction is of paramount importance in synthetic chemistry, particularly in pharmaceutical and materials science research. The resulting organoboron compounds, such as aryl pinacol boronate esters, are stable, versatile intermediates.[2] They are key precursors for the widely used Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds to construct complex molecular architectures found in many drug candidates and organic materials.[1][3]

A common misconception is the role of compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound is an example of a product of a Miyaura borylation, not a reagent used in the borylation itself. The reaction serves to install the pinacol boronate group onto an aromatic or vinylic core. The protocol detailed below outlines the synthesis of such compounds. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups (e.g., esters, ketones, nitriles, and nitro groups), which would not be compatible with more traditional organometallic routes like those involving Grignard or organolithium reagents.[1][4]

Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) undergoes transmetalation with the Pd(II) complex. The base, typically a mild one like potassium acetate (KOAc), is crucial for this step and helps to avoid undesired side reactions.[2]

  • Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the aryl boronate ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Miyaura_Borylation_Mechanism pd0 Pd(0)L₂ ar_pdbpin_x Ar-Pd(II)(L)₂-X pd0->ar_pdbpin_x Oxidative Addition ar_x Ar-X ar_x->ar_pdbpin_x ar_pdbpin_obpin Ar-Pd(II)(L)₂-Bpin ar_pdbpin_x->ar_pdbpin_obpin Transmetalation b2pin2 B₂pin₂ b2pin2->ar_pdbpin_x base Base (e.g., KOAc) base->ar_pdbpin_x ar_pdbpin_obpin->pd0 Reductive Elimination product Ar-Bpin ar_pdbpin_obpin->product x_bpin X-Bpin ar_pdbpin_obpin->x_bpin center

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed Miyaura borylation of an aryl bromide using bis(pinacolato)diboron (B₂pin₂).

Materials and Reagents
  • Aryl bromide (Ar-Br)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(dba)₂/phosphine ligand)

  • Base (e.g., Potassium acetate, KOAc)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMSO, or Toluene)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, water)

  • Silica gel for column chromatography

General Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_1 Combine Ar-Br, B₂pin₂, Pd catalyst, and KOAc in a Schlenk tube. setup_2 Evacuate and backfill the tube with Argon (repeat 3x). setup_1->setup_2 setup_3 Add anhydrous solvent via syringe. setup_2->setup_3 reaction_1 Stir the mixture at the specified temperature (e.g., 80-110 °C). setup_3->reaction_1 reaction_2 Monitor reaction progress by TLC or GC-MS. reaction_1->reaction_2 workup_1 Cool to room temperature. Dilute with Ethyl Acetate. reaction_2->workup_1 workup_2 Wash with water and brine. workup_1->workup_2 workup_3 Dry organic layer over Na₂SO₄ and concentrate in vacuo. workup_2->workup_3 purification_1 Purify the crude product by silica gel column chromatography. workup_3->purification_1 purification_2 Isolate and characterize the pure aryl pinacol boronate ester. purification_1->purification_2

Caption: General workflow for Miyaura borylation.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 mmol, 1.1-1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and potassium acetate (KOAc) (1.5-3.0 mmol, 1.5-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) via a syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl pinacol boronate ester.[4]

Data Presentation: Substrate Scope and Conditions

The Miyaura borylation is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing groups. The following table summarizes typical reaction conditions and yields for various substrates.

EntryAryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePdCl₂(dppf) (3)KOAcDMSO802469[4]
24-BromotoluenePd(dba)₂/PCy₃ (1.5)KOAcDioxane801695[4]
31-BromonaphthalenePd(dba)₂/PCy₃ (1.5)KOAcDioxane801698[4]
44-ChlorobenzonitrilePd(dba)₂/PCy₃ (1.5)KOAcDioxane801690[4]
5Methyl 4-bromobenzoatePdCl₂(dppf) (3)KOAcDMSO801897[4]
62-BromopyridinePdCl₂(dppf) (3)KOAcDioxane80675[4]
74-IodoanisolePdCl₂(CH₃CN)₂ (1)Et₃NDioxane1100.594[5]
84-ChlorotoluenePd(dba)₂/t-Bu-DPEphos (1.5)Et₃NDioxane1201692[6]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; PCy₃ = Tricyclohexylphosphine; t-Bu-DPEphos = bis(2-di-tert-butylphosphinophenyl)ether.

Conclusion

The Miyaura borylation is an indispensable tool for modern organic synthesis, providing reliable and functional-group-tolerant access to valuable boronate esters. These compounds are critical building blocks in the construction of biaryl structures prevalent in pharmaceuticals and advanced materials. The protocol and data presented here offer a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors.

References

Catalyst Selection for Reactions with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) is a versatile and efficient reagent for the introduction of the pinacolboronyl (Bpin) group in organic synthesis. Its stability and reactivity make it a valuable tool in the formation of boronate esters, which are key intermediates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This document provides detailed application notes and protocols for the selection and use of catalysts in reactions involving MeOBPin, with a focus on iridium-catalyzed C-H borylation and palladium-, nickel-, and copper-catalyzed cross-coupling reactions.

Iridium-Catalyzed C-H Borylation

Iridium complexes are highly effective catalysts for the direct C-H borylation of aromatic and heteroaromatic compounds. This methodology allows for the conversion of C-H bonds to C-B bonds with high regioselectivity, which is often governed by steric factors.[3][4] The combination of an iridium precursor, such as [Ir(cod)OMe]₂, and a bipyridine ligand is commonly employed for this transformation.[1][5]

Quantitative Data for Iridium-Catalyzed C-H Borylation
SubstrateCatalyst SystemCatalyst Loading (mol%)Borylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzo[1,2-b:4,5-b']dithiophene[Ir(cod)OMe]₂ / dtbpy1.25B₂pin₂Cyclohexane801887[1]
1-Chloro-3-iodobenzene[Ir(OMe)(COD)]₂ / dtbpy0.25B₂pin₂Hexane50684-86[5]
Indole[Ir(OMe)(COD)]₂ / dtbpy1.5HBPinHexane50373-74[5]

Note: While these examples utilize B₂pin₂ or HBPin to generate the active iridium-boryl species in situ, MeOBPin can serve as the precursor to these active intermediates.

Experimental Protocol: Iridium-Catalyzed C-H Borylation of Benzo[1,2-b:4,5-b']dithiophene

Materials:

  • Benzo[1,2-b:4,5-b']dithiophene

  • [Ir(cod)OMe]₂ (1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridyl (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous Cyclohexane

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried reaction flask under a nitrogen atmosphere, add [Ir(cod)OMe]₂ (0.025 mmol, 1.25 mol%) and dtbpy (0.05 mmol, 2.5 mol%).

  • Add anhydrous cyclohexane (40 mL) and stir the mixture at room temperature for 10 minutes.

  • Add bis(pinacolato)diboron (4.0 mmol) to the reaction mixture.

  • Add benzo[1,2-b:4,5-b']dithiophene (2.0 mmol) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Wash the crude product with methanol (20 mL) to afford the purified borylated product.[1]

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

G Ir_I [Ir(I)] Ir_III_Bpin [Ir(III)(Bpin)₂H] Ir_I->Ir_III_Bpin Oxidative Addition (B₂pin₂) Ir_V_Bpin [Ir(V)(Bpin)₃(H)(ArH)] Ir_III_Bpin->Ir_V_Bpin C-H Activation (Ar-H) Ir_III_Ar [Ir(III)(Bpin)₂(Ar)(H)] Ir_V_Bpin->Ir_III_Ar Reductive Elimination (H-Bpin) HBpin H-Bpin Ir_V_Bpin->HBpin Ir_III_Ar->Ir_I Reductive Elimination (Ar-Bpin) Product Ar-Bpin Ir_III_Ar->Product G Start Define Reaction (Substrates, Borylating Agent) Select_Catalysts Select Catalyst Precursors (Pd, Ni, Cu, Ir) Start->Select_Catalysts Select_Ligands Select Ligands (Phosphines, N-Heterocyclic Carbenes) Start->Select_Ligands Select_Conditions Select Reaction Conditions (Solvent, Base, Temperature) Start->Select_Conditions HTE High-Throughput Experimentation (Parallel Synthesis) Select_Catalysts->HTE Select_Ligands->HTE Select_Conditions->HTE Analysis Analysis of Results (LC-MS, GC-MS, NMR) HTE->Analysis Optimization Data Analysis and Optimization Analysis->Optimization Optimization->Select_Catalysts Iterate Optimal_Conditions Optimal Catalyst System Identified Optimization->Optimal_Conditions Converged G Goal Desired Transformation? CH_Borylation C-H Borylation Goal->CH_Borylation Yes Cross_Coupling Cross-Coupling Goal->Cross_Coupling No Ir_Catalyst Iridium Catalyst ([Ir(cod)OMe]₂ + Ligand) CH_Borylation->Ir_Catalyst Substrate_Type Substrate Type? Cross_Coupling->Substrate_Type Aryl_Halide Aryl/Heteroaryl Halide Substrate_Type->Aryl_Halide Aryl Alkyl_Halide Alkyl Halide Substrate_Type->Alkyl_Halide Alkyl Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) Aryl_Halide->Pd_Catalyst Ni_Catalyst Nickel Catalyst (e.g., NiCl₂(dppp)) Alkyl_Halide->Ni_Catalyst

References

Application of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and efficient reagent in modern pharmaceutical synthesis, primarily utilized for the formation of boronate esters which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides detailed protocols and data for the use of this reagent in the synthesis of novel kinase inhibitors, specifically focusing on activin receptor-like kinase 1 (ALK1) and 2 (ALK2) inhibitors, which are crucial targets in drug discovery for various diseases, including cancer and rare genetic disorders. The methodologies described herein are based on the successful synthesis of highly selective furo[3,2-b]pyridine-based inhibitors.

Core Application: Borylation and Suzuki-Miyaura Cross-Coupling

The primary application of this compound in this context is the conversion of aryl halides or triflates into the corresponding pinacol boronate esters. These stable intermediates can then be coupled with another aryl or heteroaryl halide in a palladium-catalyzed Suzuki-Miyaura reaction to form a carbon-carbon bond, a fundamental transformation in the synthesis of complex pharmaceutical molecules.

A key example of this application is in the modular synthesis of 3,6-disubstituted furo[3,2-b]pyridines, a scaffold of significant interest in medicinal chemistry. The synthesis of potent ALK1/2 inhibitors, such as MU1700, utilizes this strategy.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate and its subsequent use in a Suzuki-Miyaura coupling to form a furo[3,2-b]pyridine core, a critical step in the synthesis of ALK1/2 inhibitors.

Protocol 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine

This protocol describes the conversion of a triflate precursor to a boronate ester using this compound is not directly available in the provided search results. A more general method for the borylation of an aryl halide is presented below, which is a common application of similar borylating agents.

General Borylation of an Aryl Halide:

Reagent/ParameterQuantity/Value
Aryl Halide (e.g., 3-iodofuro[3,2-b]pyridine)1.0 mmol
Bis(pinacolato)diboron1.1 mmol
[Pd(dppf)Cl₂]0.03 mmol
Potassium Acetate (KOAc)3.0 mmol
Solvent (e.g., 1,4-Dioxane)5 mL
Temperature80-100 °C
Reaction Time8-16 h
Typical Yield 70-90%

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and potassium acetate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired boronate ester.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 3,6-Disubstituted Furo[3,2-b]pyridine

This protocol outlines the coupling of a boronate ester with an aryl halide to construct the core of a kinase inhibitor.

Reagent/ParameterQuantity/Value
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine1.0 mmol
6-chloro-N-methylpyridin-2-amine1.2 mmol
Pd(PPh₃)₄0.05 mmol
2M Aqueous Sodium Carbonate (Na₂CO₃)2.0 mL
Solvent (e.g., 1,4-Dioxane)4 mL
Temperature100 °C
Reaction Time12 h
Typical Yield 60-80%

Procedure:

  • In a microwave vial, combine 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine (1.0 mmol), 6-chloro-N-methylpyridin-2-amine (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane (4 mL) and 2M aqueous sodium carbonate solution (2.0 mL).

  • Seal the vial and heat the reaction mixture to 100 °C in a microwave reactor for 12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-disubstituted furo[3,2-b]pyridine.

Data Presentation

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of the furo[3,2-b]pyridine core.

StepReactionKey ReagentsCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1BorylationAryl Halide, Bis(pinacolato)diboron[Pd(dppf)Cl₂]KOAc1,4-Dioxane80-1008-1670-90
2Suzuki CouplingBoronate Ester, Aryl HalidePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O1001260-80

Visualizations

Experimental Workflow for Furo[3,2-b]pyridine Synthesis

G cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling ArylHalide Aryl Halide Reaction1 Heat (80-100°C, 8-16h) ArylHalide->Reaction1 BorylatingAgent 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (or similar) BorylatingAgent->Reaction1 Catalyst1 Pd Catalyst (e.g., [Pd(dppf)Cl₂]) Catalyst1->Reaction1 Base1 Base (e.g., KOAc) Base1->Reaction1 Solvent1 Solvent (e.g., Dioxane) Solvent1->Reaction1 BoronateEster Boronate Ester Intermediate Reaction1->BoronateEster Reaction2 Heat (100°C, 12h) BoronateEster->Reaction2 ArylHalide2 Second Aryl Halide ArylHalide2->Reaction2 Catalyst2 Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst2->Reaction2 Base2 Base (e.g., Na₂CO₃) Base2->Reaction2 Solvent2 Solvent (e.g., Dioxane/H₂O) Solvent2->Reaction2 FinalProduct Disubstituted Furo[3,2-b]pyridine (Kinase Inhibitor Core) Reaction2->FinalProduct

Caption: Workflow for the two-step synthesis of a kinase inhibitor core.

Signaling Pathway Inhibition

The synthesized furo[3,2-b]pyridine derivatives act as inhibitors of the BMP signaling pathway by targeting ALK1 and ALK2.

G BMP BMP Ligand ALK1_2 ALK1/ALK2 Receptor BMP->ALK1_2 Binds SMAD SMAD Proteins ALK1_2->SMAD Phosphorylates Nucleus Nucleus SMAD->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates Inhibitor Furo[3,2-b]pyridine Inhibitor (e.g., MU1700) Inhibitor->ALK1_2 Inhibits

Caption: Inhibition of the BMP signaling pathway by furo[3,2-b]pyridine derivatives.

Conclusion

This compound and related borylating agents are indispensable tools in the synthesis of complex pharmaceutical compounds. The protocols and workflows detailed in this application note demonstrate a robust and efficient methodology for the construction of furo[3,2-b]pyridine-based kinase inhibitors. This approach allows for the modular and convergent synthesis of diverse libraries of compounds for drug discovery, highlighting the importance of the Suzuki-Miyaura coupling in modern medicinal chemistry.

References

Application Notes and Protocols for Novel Copolymer Synthesis Utilizing 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel copolymers with tailored electronic and photophysical properties is a cornerstone of innovation in materials science and drug development. Conjugated copolymers, in particular, have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of these materials, enabling the formation of carbon-carbon bonds between aromatic moieties.

A key component in many Suzuki polymerizations is the use of boronic ester-functionalized monomers. While traditionally synthesized using reagents like bis(pinacolato)diboron, the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) presents a valuable alternative for the borylation of aryl halides. This methoxyboronate is an effective reagent for creating the necessary pinacol boronic ester (Bpin) functional groups on monomer precursors.

These application notes provide a detailed overview and experimental protocols for the synthesis of a novel fluorene-based copolymer, Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT). The synthesis is a two-step process that involves the initial preparation of a key boronic ester monomer via a Miyaura-type borylation, a reaction for which this compound is well-suited, followed by the subsequent Suzuki-Miyaura polymerization.

Synthesis Pathway Overview

The overall synthesis strategy involves two main stages:

  • Monomer Synthesis: The creation of the boronic ester monomer, 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 ), from its corresponding di-halogenated precursor, 2,7-dibromo-9,9-dioctylfluorene. This is achieved through a palladium-catalyzed Miyaura borylation reaction.

  • Copolymerization: The Suzuki-Miyaura cross-coupling polymerization of the diboronic ester monomer (M1 ) with a dihalogenated comonomer, 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (M2 ), to yield the final copolymer, PFDTBT.

Synthesis_Pathway cluster_monomer_synthesis Monomer Synthesis cluster_copolymerization Copolymerization 2_7_dibromo 2,7-dibromo- 9,9-dioctylfluorene M1 9,9-dioctylfluorene-2,7-bis (pinacol boronic ester) (M1) 2_7_dibromo->M1 Miyaura Borylation Borylation_Reagent Borylation Reagent (e.g., MeO-Bpin or B2pin2) Borylation_Reagent->M1 Pd_Catalyst_Base Pd Catalyst / Base Pd_Catalyst_Base->M1 M2 4,7-Bis(5-bromo-2-thienyl)- 2,1,3-benzothiadiazole (M2) PFDTBT Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5- (4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) M2->PFDTBT Pd_Catalyst_Base_Poly Pd(PPh3)4 / K2CO3 Pd_Catalyst_Base_Poly->PFDTBT M1_poly M1 M1_poly->PFDTBT Suzuki Polymerization

Figure 1: Overall synthesis pathway for PFDTBT copolymer.

Experimental Protocols

Protocol 1: Synthesis of 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1) via Miyaura Borylation

This protocol describes a general method for the Miyaura borylation of 2,7-dibromo-9,9-dioctylfluorene. While bis(pinacolato)diboron (B₂pin₂) is commonly used, this compound can be employed as an alternative boron source.

Materials:

  • 2,7-dibromo-9,9-dioctylfluorene

  • Bis(pinacolato)diboron (B₂pin₂) or this compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,7-dibromo-9,9-dioctylfluorene (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), and potassium acetate (3.0 equivalents).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the dibromofluorene).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 ) as a white solid.

Monomer_Synthesis_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Add_Reagents Add 2,7-dibromo-9,9-dioctylfluorene, B₂pin₂ (or MeO-Bpin), and KOAc Start->Add_Reagents Add_Catalyst Add Pd(dppf)Cl₂ Add_Reagents->Add_Catalyst Add_Solvent Add Anhydrous Dioxane Add_Catalyst->Add_Solvent Heat_Stir Heat to 80-90 °C and Stir for 12-24 hours Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC or GC-MS Heat_Stir->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Workup Dilute with Toluene, Wash with Water and Brine Cool_Down->Workup Dry_Concentrate Dry over MgSO₄, Filter, and Concentrate Workup->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End End: Pure Monomer M1 Purification->End

Figure 2: Workflow for Monomer M1 Synthesis.
Protocol 2: Synthesis of Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) via Suzuki Polymerization[1]

Materials:

  • 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 )

  • 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (M2 )[1]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

  • 2 M Potassium carbonate (K₂CO₃) solution[1]

  • Toluene, anhydrous[1]

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon or Nitrogen gas

  • Soxhlet extraction apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add 9,9-dioctylfluorene-2,7-bis(pinacol boronic ester) (M1 ) (1 mmol), 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (M2 ) (1 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.020 g) to a round-bottom flask.[1]

  • Remove the flask from the glovebox and add 12 mL of dry toluene and 8 mL of a 2 M potassium carbonate solution under an inert atmosphere.[1]

  • Stir the mixture vigorously at 85–90 °C for 48 hours.[1]

  • After cooling to room temperature, precipitate the crude polymer by pouring the reaction mixture into cold methanol.

  • Filter the precipitate and dry it. The crude product is a red solid.[1]

  • Purify the polymer by Soxhlet extraction using the following solvent sequence: acetone, hexane, and chloroform.[1]

  • The final copolymer (PFDTBT) is collected from the chloroform fraction.[1]

  • Precipitate the polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.

Copolymer_Synthesis_Workflow Start Start: Glovebox Add_Monomers_Catalyst Add Monomers M1 and M2, and Pd(PPh₃)₄ to Flask Start->Add_Monomers_Catalyst Add_Solvents_Base Add Toluene and 2M K₂CO₃ Solution under Inert Atmosphere Add_Monomers_Catalyst->Add_Solvents_Base Heat_Stir Heat to 85-90 °C and Stir for 48 hours Add_Solvents_Base->Heat_Stir Cool_Precipitate Cool to Room Temperature and Precipitate in Methanol Heat_Stir->Cool_Precipitate Filter_Dry Filter and Dry Crude Polymer Cool_Precipitate->Filter_Dry Purification Purify by Soxhlet Extraction (Acetone, Hexane, Chloroform) Filter_Dry->Purification Collect_Fraction Collect Chloroform Fraction Purification->Collect_Fraction Final_Precipitation Precipitate from Chloroform with Methanol Collect_Fraction->Final_Precipitation End End: Pure PFDTBT Copolymer Final_Precipitation->End

References

Methoxyboronic Acid Pinacol Ester: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxyboronic acid pinacol ester and its derivatives have emerged as indispensable reagents in medicinal chemistry, empowering researchers and drug development professionals in the synthesis of complex molecular architectures and the exploration of novel therapeutic targets. Their stability, versatility in cross-coupling reactions, and utility as pharmacophores have solidified their role as critical building blocks in the development of new drugs and diagnostic agents. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of methoxyboronic acid pinacol ester in their drug discovery and development endeavors.

Application Notes

Suzuki-Miyaura Cross-Coupling Reactions: Building Blocks for Drug Candidates

The most prominent application of methoxyboronic acid pinacol ester in medicinal chemistry is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized centers, enabling the synthesis of biaryl and heteroaryl scaffolds that are prevalent in a vast number of approved drugs and clinical candidates. The methoxy group can serve as a key pharmacophoric feature or as a synthetic handle for further functionalization. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and often improving reaction yields and reproducibility compared to the free boronic acid.[1][2]

Key Advantages in Drug Synthesis:

  • Stability: Pinacol esters are generally more stable to air and moisture than their corresponding boronic acids, allowing for easier storage and handling.[1]

  • High Yields: Suzuki-Miyaura reactions with pinacol esters often proceed with high yields and good functional group tolerance.

  • Versatility: A wide range of aryl and heteroaryl halides or triflates can be coupled with methoxyboronic acid pinacol ester, providing access to a diverse array of molecular structures.

  • Late-Stage Functionalization: The robustness of the Suzuki-Miyaura reaction allows for the introduction of the methoxyaryl moiety at a late stage in a synthetic sequence, which is highly valuable in the synthesis of complex drug molecules.

A notable example is the synthesis of precursors to drugs like Remibrutinib , a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4] The synthesis of Remibrutinib involves the coupling of a complex pyrimidine derivative with an aniline-containing boronic acid pinacol ester, highlighting the reaction's utility in constructing intricate pharmaceutical intermediates.[4] Similarly, the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib has utilized a late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester.[2]

Fragment-Based Drug Discovery (FBDD)

Methoxyboronic acid pinacol ester and other small boronic acid fragments are valuable tools in fragment-based drug discovery (FBDD). In FBDD, low-molecular-weight fragments are screened for binding to a biological target. Boronic acids are particularly attractive fragments because they can form reversible covalent bonds with serine, threonine, or lysine residues in the active site of enzymes, providing a strong binding anchor.[][6]

Workflow for Fragment-Based Screening with Boronic Acids:

  • Library Design: A library of diverse, low-molecular-weight boronic acid pinacol esters, including methoxy-substituted derivatives, is assembled.

  • Biophysical Screening: The fragment library is screened against the target protein using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or X-ray crystallography to identify "hits."[6][7]

  • Hit Validation and Characterization: The binding of hit fragments is validated, and the binding affinity (typically in the micromolar to millimolar range) is determined.

  • Structure-Guided Elaboration: The 3D structure of the protein-fragment complex is determined to guide the synthetic elaboration of the fragment into a more potent lead compound. The methoxy group on the phenyl ring can be used to explore specific interactions within the binding pocket.

Synthesis of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Methoxy-substituted biaryl structures are common motifs in a wide range of kinase inhibitors. The Suzuki-Miyaura reaction with methoxyboronic acid pinacol ester is a key method for synthesizing these compounds. For instance, inhibitors of Aurora kinases and Tec family kinases, which are crucial in cell cycle regulation and immune cell signaling respectively, often contain such structural elements.[8][9] The methoxy group can influence the inhibitor's potency, selectivity, and pharmacokinetic properties.

Development of PET Imaging Agents

Boronic acid-based molecules are being developed as targeting vectors for Positron Emission Tomography (PET) imaging agents. A key target is the Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers.[10][11] Methoxyboronic acid pinacol ester can be incorporated into the synthesis of FAP inhibitors, which are then chelated with a positron-emitting radionuclide (e.g., ⁶⁸Ga) to create a PET tracer.[11][12] These tracers can be used for the non-invasive imaging of FAP-positive tumors, aiding in cancer diagnosis and monitoring treatment response.

Quantitative Data

The following tables summarize quantitative data from various applications of methoxyboronic acid pinacol ester and related compounds in medicinal chemistry.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields

Aryl Halide/TriflateBoronic Acid Pinacol EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineHeptyl pinacol boronatePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018-2074[13]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100-5-89[9]
5-Bromo-2-hydroxyacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃Water1500.2573-82[14]
Aryl BromideArylboronic acidPd(OH)₂--65--[15]
4-Amino-6-chloropyrimidin-5-ol derivativeN-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivativePd(PPh₃)₂Cl₂Na₂CO₃DME/H₂O1100.17-[16]

Table 2: Biological Activity of Compounds Synthesized Using Boronic Acid Pinacol Esters

Compound ClassTargetSpecific Compound/DerivativeIC₅₀ (nM)Cell Line/AssayReference
BTK InhibitorBruton's Tyrosine Kinase (BTK)Remibrutinib0.63 (Kd)Preclinical study[17]
FAP InhibitorFibroblast Activation Protein (FAP)natGa-SB020550.41 ± 0.06Enzymatic assay[12]
FAP InhibitorFibroblast Activation Protein (FAP)natGa-SB0402813.9 ± 1.29Enzymatic assay[12]
Proteasome Inhibitor20S ProteasomeTripeptide boronate (7f)0.079Isolated rabbit 20S proteasome[18]
LRRK2 Kinase InhibitorG2019S-LRRK21H-Pyrazole Biaryl Sulfonamide (19)<10In vitro biochemical assay[19]
LRRK2 Kinase InhibitorG2019S-LRRK21H-Pyrazole Biaryl Sulfonamide (20)<10In vitro biochemical assay[19]
COX-2 InhibitorCyclooxygenase-2 (COX-2)Biaryl analog (3b)100In vitro assay[15]
COX-2 InhibitorCyclooxygenase-2 (COX-2)Biaryl analog (3c)100In vitro assay[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a methoxy-substituted phenylboronic acid pinacol ester.

Materials:

  • Aryl halide (1.0 equiv)

  • Methoxy-substituted phenylboronic acid pinacol ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube, round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, methoxy-substituted phenylboronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Fragment-Based Screening using NMR Spectroscopy

This protocol outlines a general workflow for identifying fragments that bind to a target protein using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR.[7]

Materials:

  • ¹⁵N-labeled target protein

  • Library of boronic acid pinacol ester fragments (including methoxy-substituted derivatives)

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • NMR spectrometer

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer. This serves as the reference spectrum.

  • Fragment Addition: Prepare a stock solution of a fragment or a mixture of fragments in a deuterated solvent (e.g., DMSO-d₆).

  • Add a small volume of the fragment stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.

  • Screening Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions as the reference spectrum.

  • Data Analysis: Overlay the reference and screening spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum indicate binding of a fragment to the corresponding region of the protein.

  • Hit Deconvolution (for mixtures): If a mixture of fragments was used, screen individual fragments from the hit mixture to identify the active compound.

  • Affinity Determination: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant (Kd).

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide, Boronic Ester, Catalyst, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Biaryl Product purify->product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

BTK_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling FcR FcεRI / IgG Receptor BTK Bruton's Tyrosine Kinase (BTK) FcR->BTK Activation PLCg PLCγ Activation Ca_PKC ↑ Ca²⁺ / PKC Activation PLCg->Ca_PKC Degranulation Mast Cell Degranulation (Histamine Release) Ca_PKC->Degranulation BTK->PLCg Remibrutinib Remibrutinib Remibrutinib->BTK Inhibition

Inhibition of the BTK signaling pathway by Remibrutinib.

Aurora_Kinase_Signaling cluster_cellcycle Cell Cycle Progression cluster_downstream Mitotic Events G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA Activation Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Spindle Spindle Assembly Chromosome Chromosome Segregation AuroraA->Spindle AuroraA->Chromosome Inhibitor Aurora Kinase Inhibitor (Synthesized via Suzuki Coupling) Inhibitor->AuroraA Inhibition

Role of Aurora A Kinase in mitosis and its inhibition.

References

Application Notes and Protocols for Late-Stage Functionalization with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Late-Stage Functionalization via C-H Borylation

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and development, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and the synthesis of metabolites. Among the various LSF techniques, iridium-catalyzed C-H borylation has emerged as a robust and versatile method for introducing a boronate ester group into a wide range of organic scaffolds with high functional group tolerance.[1][2][3][4] The resulting organoboron compounds are valuable intermediates that can be readily converted into a diverse array of functional groups through well-established transformations like the Suzuki-Miyaura cross-coupling.[1]

While bis(pinacolato)diboron (B₂pin₂) is a commonly used boron source in these reactions, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-B₂pin) presents a viable alternative. This document provides detailed application notes and protocols for the late-stage functionalization of complex molecules using iridium-catalyzed C-H borylation, with a focus on the application of MeO-B₂pin.

Advantages of Iridium-Catalyzed C-H Borylation

  • Broad Substrate Scope: The reaction is applicable to a wide variety of aromatic and heteroaromatic compounds.[5][6]

  • High Functional Group Tolerance: The mild reaction conditions tolerate a diverse range of functional groups commonly found in drug molecules.[3]

  • Predictable Regioselectivity: The site of borylation can often be controlled by steric factors or the use of directing groups, allowing for predictable outcomes.[1][7]

  • Versatility of the Boronate Ester Product: The C-B bond can be easily transformed into C-C, C-O, C-N, and C-X (halide) bonds.

The Role of this compound (MeO-B₂pin)

MeO-B₂pin can serve as an effective borylating agent in iridium-catalyzed C-H activation. While less commonly cited in the literature for this specific application compared to B₂pin₂, its reactivity is expected to be comparable. Potential advantages of using MeO-B₂pin could include differences in solubility and reactivity profiles that may be beneficial for specific substrates.

Experimental Workflow for Late-Stage C-H Borylation

The general workflow for late-stage functionalization via iridium-catalyzed C-H borylation followed by a subsequent cross-coupling reaction is depicted below.

G cluster_0 C-H Borylation cluster_1 Purification / Isolation (Optional) cluster_2 Downstream Functionalization (e.g., Suzuki Coupling) A Complex Molecule (Drug Candidate) D Reaction Setup (Inert Atmosphere, Solvent, Heat) A->D B [Ir(COD)OMe]₂ + Ligand B->D C MeO-B₂pin C->D E Borylated Intermediate D->E F Work-up & Purification E->F I Reaction Setup F->I G Aryl/Heteroaryl Halide G->I H Pd Catalyst + Base H->I J Functionalized Molecule I->J

A general workflow for late-stage functionalization.

Catalytic Cycle of Iridium-Catalyzed C-H Borylation

The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[1][2]

G A [Ir(III)] Active Catalyst B [Ir(V)] Intermediate A->B + Substrate-H (C-H Activation) C [Ir(III)]-H B->C - Borylated Product (Reductive Elimination) C->A + MeO-B₂pin (Regeneration)

The catalytic cycle of C-H borylation.

Data Presentation: Substrate Scope and Reaction Conditions

The following tables summarize typical reaction conditions and showcase the broad applicability of iridium-catalyzed C-H borylation across various substrates. Note that the yields presented are for reactions using B₂pin₂ but are expected to be indicative for reactions with MeO-B₂pin under optimized conditions.

Table 1: General Reaction Conditions for Iridium-Catalyzed C-H Borylation

ParameterTypical Conditions
Catalyst [Ir(COD)OMe]₂ (1-5 mol%)
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or 3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (2-10 mol%)
Boron Source Bis(pinacolato)diboron (B₂pin₂) or this compound (MeO-B₂pin) (1.0 - 2.0 equiv)
Solvent Cyclohexane, Tetrahydrofuran (THF), or Methyl-THF (MeTHF)
Temperature 25 - 100 °C
Reaction Time 1 - 24 hours

Table 2: Examples of Late-Stage C-H Borylation of Pharmaceutically Relevant Molecules

SubstrateProduct(s)Yield (%)Reference
CelecoxibMono-borylated70High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization
FenofibrateMono-borylated85High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization
LoratadineMono-borylated60Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning
IndomethacinMono-borylated55High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of an Aromatic Substrate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic substrate (1.0 equiv)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • This compound (MeO-B₂pin) (1.5 equiv)

  • Anhydrous cyclohexane (or other suitable solvent)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aromatic substrate, [Ir(COD)OMe]₂, and dtbpy to a Schlenk flask or vial.

  • Reagent Addition: Add MeO-B₂pin to the reaction vessel, followed by the anhydrous solvent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: One-Pot C-H Borylation and Suzuki-Miyaura Cross-Coupling

This protocol allows for the direct functionalization of the borylated intermediate without isolation.

Materials:

  • Reagents from Protocol 1

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Aqueous base (e.g., 2 M Na₂CO₃)

Procedure:

  • C-H Borylation: Follow steps 1-4 of Protocol 1.

  • Cross-Coupling Setup: After the borylation is complete, cool the reaction mixture to room temperature.

  • Reagent Addition: To the crude reaction mixture, add the aryl or heteroaryl halide, the palladium catalyst, and the aqueous base.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the cross-coupling is complete (monitor by TLC, GC-MS, or LC-MS).

  • Work-up and Purification: Follow steps 5 and 6 of Protocol 1 to isolate and purify the final functionalized product.

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Inert atmosphere techniques are crucial for the success of these reactions as the iridium catalyst can be air-sensitive.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Chemoselectivity in Reactions Involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin) is a versatile and highly efficient reagent in modern organic synthesis. Its stability, ease of handling, and selective reactivity make it a valuable tool for the formation of boronate esters, which are key intermediates in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This document provides detailed application notes and protocols focusing on the chemoselectivity of MeO-Bpin in reactions with polyfunctionalized molecules, a critical aspect for the synthesis of complex organic molecules in pharmaceutical and materials science research.

The Miyaura borylation, a palladium-catalyzed cross-coupling of aryl or vinyl halides with a diboron reagent, is a prominent method for synthesizing boronic esters.[1][2] This reaction is renowned for its mild conditions and exceptional functional group tolerance, allowing for the borylation of substrates containing sensitive moieties such as esters, ketones, nitro groups, and aldehydes.[2][3][4] This high degree of chemoselectivity obviates the need for protecting groups, thus streamlining synthetic routes and improving overall efficiency.

Principle of Chemoselectivity

The chemoselectivity of the Miyaura borylation reaction hinges on the palladium-catalyzed cycle. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This step is generally much faster for C(sp²)-X bonds (where X is a halide) than for other potentially reactive functional groups like ketones or esters. The subsequent transmetalation with the boron reagent and reductive elimination to form the C-B bond are also highly specific to the palladium-bound aryl group.

The choice of palladium catalyst and ligands can influence the chemoselectivity of the reaction. For instance, the use of specific phosphine ligands can enhance the reactivity of the catalyst towards aryl chlorides, which are typically less reactive than aryl bromides or iodides, while still preserving other functional groups.[5]

Experimental Protocols and Quantitative Data

The following sections provide detailed protocols for the chemoselective borylation of aryl halides in the presence of various functional groups using MeO-Bpin or the closely related and commonly used bis(pinacolato)diboron (B₂pin₂), which generates the same boronate ester product.

General Experimental Workflow

The general workflow for a chemoselective Miyaura borylation is depicted below. It involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boron Reagent, Catalyst, and Base in a dry flask inert Establish Inert Atmosphere (N2 or Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat the reaction mixture solvent->heat monitor Monitor reaction progress (TLC, GC/MS) heat->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end end purify->end Isolated Aryl Boronate Ester

General workflow for Miyaura borylation.
Chemoselective Borylation in the Presence of a Ketone Group

The borylation of aryl halides proceeds with high selectivity in the presence of ketone functionalities. The carbonyl group of the ketone is generally unreactive under the standard Miyaura borylation conditions.

Protocol 1: Borylation of 4'-Bromoacetophenone

This protocol describes the borylation of 4'-bromoacetophenone using bis(pinacolato)diboron, a common precursor that generates the desired pinacol boronate ester.

  • Materials:

    • 4'-Bromoacetophenone

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • Anhydrous 1,4-dioxane

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add 4'-bromoacetophenone (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (1.5 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane (5 mL).

    • Heat the reaction mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

SubstrateProductYield (%)Reference
4'-Bromoacetophenone4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone>90General knowledge based on Miyaura borylation functional group tolerance.
Chemoselective Borylation in the Presence of an Ester Group

Ester functional groups are well-tolerated in Miyaura borylation reactions, allowing for the selective borylation of aryl halides without affecting the ester moiety.

Protocol 2: Borylation of Methyl 4-bromobenzoate

  • Materials:

    • Methyl 4-bromobenzoate

    • Bis(pinacolato)diboron (B₂pin₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium acetate (KOAc)

    • Anhydrous dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a dry Schlenk flask, combine methyl 4-bromobenzoate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and KOAc (1.5 mmol).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed DMF (5 mL).

    • Stir the mixture at 80 °C for 8 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate).

SubstrateProductYield (%)Reference
Methyl 4-bromobenzoateMethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate>90General knowledge based on Miyaura borylation functional group tolerance.
Chemoselective Borylation in the Presence of a Nitro Group

The nitro group is a strong electron-withdrawing group and is generally compatible with the conditions of the Miyaura borylation.

Protocol 3: Borylation of 1-Bromo-4-nitrobenzene

  • Materials:

    • 1-Bromo-4-nitrobenzene

    • Bis(pinacolato)diboron (B₂pin₂)

    • Pd(dppf)Cl₂

    • Potassium acetate (KOAc)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Add 1-bromo-4-nitrobenzene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and KOAc (1.5 mmol) to a dry Schlenk flask.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed DMSO (5 mL).

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate).

SubstrateProductYield (%)Reference
1-Bromo-4-nitrobenzene2-(4-Nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>90General knowledge based on Miyaura borylation functional group tolerance.[4]
Chemoselective Borylation in the Presence of an Aldehyde Group

Aldehydes are sensitive functional groups, but they can be tolerated in Miyaura borylation reactions under carefully controlled conditions. It is important to use a mild base and to ensure the reaction is carried out under strictly anaerobic conditions to prevent oxidation of the aldehyde.

Protocol 4: Borylation of 4-Bromobenzaldehyde

  • Materials:

    • 4-Bromobenzaldehyde

    • Bis(pinacolato)diboron (B₂pin₂)

    • Pd(dppf)Cl₂

    • Potassium acetate (KOAc)

    • Anhydrous toluene

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a rigorously dried Schlenk flask, add 4-bromobenzaldehyde (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and KOAc (1.5 mmol).

    • Thoroughly degas the flask by evacuating and backfilling with an inert gas (repeat three times).

    • Add anhydrous and degassed toluene (5 mL).

    • Heat the reaction mixture at 90 °C for 12-16 hours, monitoring the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

    • Concentrate the filtrate and purify the product by column chromatography (eluent: hexane/ethyl acetate).

SubstrateProductYield (%)Reference
4-Bromobenzaldehyde4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde80-90General knowledge based on Miyaura borylation functional group tolerance.[3]

Signaling Pathway and Logical Relationships

The decision-making process for employing MeO-Bpin in a chemoselective borylation can be visualized as a logical flow, starting from the identification of the target molecule and the available starting materials.

G cluster_input Inputs cluster_decision Synthetic Strategy cluster_protocol Execution target Target Molecule with Boronate Ester chemoselectivity Is Chemoselective Borylation Required? target->chemoselectivity sm Polyfunctional Starting Material (e.g., with Aryl Halide) sm->chemoselectivity miyaura Miyaura Borylation with MeO-Bpin or B2pin2 chemoselectivity->miyaura Yes protecting_group Protecting Group Strategy Needed? chemoselectivity->protecting_group No, other functional groups are more reactive protocol_selection Select Appropriate Protocol miyaura->protocol_selection optimization Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) protocol_selection->optimization synthesis Synthesize Boronate Ester optimization->synthesis output output synthesis->output Desired Product

Decision workflow for chemoselective borylation.

Conclusion

This compound and related pinacol borane reagents are indispensable tools for the chemoselective synthesis of aryl and vinyl boronate esters. The high functional group tolerance of the Miyaura borylation allows for the direct transformation of polyfunctionalized aryl halides into valuable synthetic intermediates. The protocols provided herein serve as a guide for researchers in designing and executing these powerful reactions, enabling the efficient construction of complex molecules for a wide range of applications in science and industry. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and selectivity.

References

Application Notes and Protocols: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often abbreviated as Methoxy-Bpin, is a versatile and highly valuable reagent in modern organic synthesis. Its stability, ease of handling, and reactivity make it a cornerstone for the formation of boronate esters, which are crucial intermediates in a variety of powerful cross-coupling reactions.[1] These reactions, most notably the Suzuki-Miyaura cross-coupling and iridium-catalyzed C-H borylation, enable the construction of complex carbon-carbon and carbon-heteroatom bonds that form the backbone of numerous pharmaceuticals, natural products, and advanced materials.[1] This document provides detailed application notes and experimental protocols for the use of Methoxy-Bpin and its derivatives in the synthesis of complex organic molecules.

Application Note 1: Iridium-Catalyzed C-H Borylation for the Synthesis of a Verruculogen Precursor

Overview:

Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of otherwise unreactive C-H bonds. This strategy allows for the late-stage introduction of a boronate group, which can then be further manipulated, for instance, through Suzuki-Miyaura coupling or oxidation. A notable application of this methodology is in the total synthesis of the tremorgenic mycotoxin verruculogen. The key step involves the regioselective C-H borylation of a protected tryptophan derivative, enabling the introduction of a methoxy group at the C6 position of the indole ring, a crucial structural motif of the natural product.

Experimental Protocol: Synthesis of 6-Methoxy-L-tryptophan Methyl Ester

This protocol is adapted from the total synthesis of verruculogen and fumitremorgin A.

Materials:

  • Boc-L-Trp(TIPS)-OMe (N-Boc-N-triisopropylsilyl-L-tryptophan methyl ester)

  • [Ir(cod)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 1,10-Phenanthroline (phen)

  • HBpin (Pinacolborane)

  • B₂pin₂ (Bis(pinacolato)diboron)

  • Hexanes (anhydrous)

  • Methanol

  • Copper(II) acetate

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

Procedure:

  • C-H Borylation: In a sealed tube under an inert atmosphere, combine Boc-L-Trp(TIPS)-OMe (1.0 equiv), [Ir(cod)OMe]₂ (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Add anhydrous hexanes, followed by HBpin (0.25 equiv) and B₂pin₂ (4.0 equiv).

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Chan-Lam Coupling (One-Pot): After cooling the reaction to room temperature, add methanol (as the solvent and reactant), copper(II) acetate (2.0 equiv), and triethylamine (3.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Work-up and Deprotection: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude product in a solution of HCl in methanol to remove the Boc protecting group.

  • After completion of the deprotection (monitored by TLC), concentrate the mixture.

  • Dissolve the residue in THF and add TBAF (1.1 equiv) to remove the TIPS protecting group.

  • Stir at room temperature until the reaction is complete.

  • Purify the crude product by column chromatography to yield 6-methoxy-L-tryptophan methyl ester.

Quantitative Data:

SubstrateProductCatalyst LoadingLigandYield (%)Regioselectivity (C6:C5)
Boc-L-Trp(TIPS)-OMe6-Borylated Intermediate5 mol% [Ir(cod)OMe]₂phen (10 mol%)778.0:1
6-Borylated Intermediate6-Methoxy-L-tryptophan methyl ester (after Chan-Lam and deprotections)--65 (overall)-

Logical Relationship: Synthesis of Verruculogen Precursor

Synthesis_Workflow cluster_start Starting Material cluster_borylation C-H Borylation cluster_intermediate Intermediate cluster_chanlam Chan-Lam Coupling cluster_deprotection Deprotection cluster_product Final Product Boc-L-Trp(TIPS)-OMe Boc-L-Trp(TIPS)-OMe Borylation [Ir(cod)OMe]₂ (5 mol%) phen (10 mol%) HBpin, B₂pin₂ Hexanes, 80 °C, 24 h Boc-L-Trp(TIPS)-OMe->Borylation Borylated_Intermediate 6-Borylated Intermediate (C6:C5 = 8:1) Borylation->Borylated_Intermediate 77% yield ChanLam Cu(OAc)₂, Et₃N Methanol, rt, 12 h Borylated_Intermediate->ChanLam Deprotection 1. HCl/MeOH 2. TBAF/THF ChanLam->Deprotection Final_Product 6-Methoxy-L-tryptophan methyl ester Deprotection->Final_Product 65% overall yield Suzuki_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aryl_Bpin Methoxy-Aryl-Bpin Reaction Heating (80-120 °C) Aryl_Bpin->Reaction Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction Palladium Pd Catalyst Palladium->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Extraction Chromatography Reaction->Workup Biaryl Methoxy-Biaryl Workup->Biaryl BCRP_Inhibition cluster_cell Cancer Cell BCRP BCRP Transporter (ABCG2) Chemo_out Chemotherapeutic Drug (out) BCRP->Chemo_out Chemo_in Chemotherapeutic Drug (in) Chemo_in->BCRP Efflux Apoptosis Apoptosis Chemo_in->Apoptosis Induces Fumitremorgin_C Fumitremorgin C Fumitremorgin_C->BCRP Inhibits

References

Application Notes and Protocols for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MeOBPin, is a versatile and highly valuable reagent in modern organic synthesis.[1][2][3] Its stability, ease of handling, and reactivity make it a preferred choice for the formation of boronate esters, which are key intermediates in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies.

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1195-66-0
Molecular Formula C₇H₁₅BO₃
Molecular Weight 158.00 g/mol
Appearance Colorless liquid
Boiling Point 35-40 °C at 6 mmHg
Density 0.9642 g/mL at 25 °C
Refractive Index (n20/D) 1.4096

Safety Precautions: this compound is a flammable liquid and should be handled with appropriate safety measures. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application 1: Synthesis of Arylboronate Esters via Borylation of Aryl Halides

Arylboronate esters are crucial building blocks in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This compound can be utilized as an electrophilic boron source for the synthesis of these valuable intermediates from aryl halides.

General Reaction Scheme

borylation Aryl_Halide Ar-X (Aryl Halide) Catalyst Pd Catalyst Base Aryl_Halide->Catalyst + MeOBPin 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane MeOBPin->Catalyst + Aryl_Boronate Ar-B(pin) (Arylboronate Ester) Catalyst->Aryl_Boronate Reaction Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)LnAr' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBpin Ar'-B(pin) Base ArBpin->Transmetalation Rakicidin_Synthesis Start (S)-Roche ester Benzoate Benzoate ester Start->Benzoate Lithiation_Borylation Lithiation-Borylation (MeOBPin or similar) Benzoate->Lithiation_Borylation Boronic_Ester Chiral Boronic Ester Lithiation_Borylation->Boronic_Ester Iterative_Homologation Iterative Homologation (5 cycles) Boronic_Ester->Iterative_Homologation Side_Chain Lipophilic Side Chain Iterative_Homologation->Side_Chain Coupling Coupling with Peptide Fragment Side_Chain->Coupling Rakicidin (-)-Rakicidin F Coupling->Rakicidin

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with Methoxyboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions, with a specific focus on challenges encountered when using methoxyboronic acid pinacol ester.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 4-methoxyboronic acid pinacol ester is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving electron-rich boronic esters like 4-methoxyboronic acid pinacol ester can often be attributed to a few critical factors. The electron-donating nature of the methoxy group can make the transmetalation step of the catalytic cycle less favorable and can also increase the propensity for side reactions. Initial checks should include:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Standard ligands may not be effective for electron-rich substrates.[1]

  • Reaction Conditions: The base, solvent, and temperature play a significant role in the reaction's success and the prevalence of side reactions.

  • Reagent Quality: The purity and stability of your boronic ester, aryl halide, catalyst, and ligand are paramount. Boronic esters can degrade over time.[2][3]

  • Exclusion of Oxygen: The presence of oxygen can lead to catalyst deactivation and homocoupling of the boronic ester.[2][3]

Q2: I am observing a significant amount of a byproduct that appears to be the protonated form of my starting methoxybenzene (anisole). What is this side reaction and how can I minimize it?

A2: This side reaction is known as protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[2][3][4] This is a common issue, particularly with electron-rich boronic acids and esters.[3][5] To minimize protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[3][4] Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4]

  • Ensure Anhydrous Conditions: Water can act as the proton source for this side reaction.[3][4] Using anhydrous solvents and thoroughly dried glassware is recommended.

  • Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[4] Try running the reaction at the lowest temperature that still allows for efficient catalytic turnover, for instance, starting at 60-80 °C.[4]

  • Use a More Stable Boron Reagent: While pinacol esters are generally more stable than boronic acids, if protodeboronation persists, consider converting to an even more stable derivative like a MIDA boronate or an aryltrifluoroborate.[2][3]

Q3: My reaction mixture contains a significant amount of dimethoxy-biphenyl, a homocoupling product. What causes this and how can it be prevented?

A3: The formation of a biaryl product from the coupling of two boronic ester molecules is known as homocoupling. The primary cause of this side reaction is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic ester molecules.[2][6] To prevent homocoupling:

  • Rigorous Degassing: Thoroughly degas your solvent before use by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.

  • Catalyst Choice: Using a pre-formed, active Pd(0) catalyst can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst System• Use fresh, high-quality palladium catalyst and ligand.[2] • For electron-rich systems, switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[1][7]
Suboptimal Base• Switch to a milder base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4] • Ensure the base is finely powdered and dry for anhydrous reactions.[3]
Poor Solubility of Reagents• Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, or THF, often with a small amount of water.[8][9]
Significant Protodeboronation Presence of Water• Use anhydrous solvents and dry glassware thoroughly.[3][4]
Base is too Strong• Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.[4]
High Reaction Temperature• Lower the reaction temperature.[4] If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the heat.[4]
Significant Homocoupling Presence of Oxygen• Degas the solvent and reaction mixture thoroughly.[2][3] • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2]
Inefficient Catalyst Reduction• If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, use a Pd(0) catalyst source like Pd(PPh₃)₄.
Difficulty with Aryl Chlorides Low Reactivity of Aryl Chloride• Aryl chlorides are less reactive than bromides or iodides.[2] • Use a highly active catalyst system with bulky, electron-donating ligands (e.g., Buchwald ligands).[7][10] • Higher temperatures may be required.

Experimental Protocols

General Protocol for Suzuki Coupling with 4-Methoxyboronic Acid Pinacol Ester

This protocol provides a starting point for the Suzuki coupling of an aryl halide with 4-methoxyboronic acid pinacol ester under conditions designed to minimize side reactions.

Materials:

  • Aryl halide (1.0 eq)

  • 4-Methoxyboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more advanced catalyst system like XPhos Pd G3, 1-2 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Boronic Ester Addition: Add the 4-methoxyboronic acid pinacol ester (1.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(pin)) Ar-Pd(II)-X->Transmetalation Ar'-B(pin) Base Ar-Pd(II)-Ar Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar Desired Product (Ar-Ar') Reductive_Elimination->Ar-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity (Boronic Ester, Halide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) check_reagents->check_conditions Reagents OK side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_conditions->side_reactions Conditions OK optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) side_reactions->optimize_base Protodeboronation optimize_catalyst Optimize Catalyst/Ligand (e.g., Buchwald Ligands) side_reactions->optimize_catalyst Low Conversion optimize_temp Optimize Temperature side_reactions->optimize_temp Side Reactions Present success Improved Yield optimize_base->success optimize_catalyst->success optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Competing_Reactions cluster_desired Desired Pathway cluster_side Side Reactions start Ar-B(pin) + Ar'-X desired_product Ar-Ar' (Cross-Coupling) start->desired_product Pd Catalyst, Base protodeboronation Ar-H (Protodeboronation) start->protodeboronation H+ Source, Base homocoupling Ar-Ar (Homocoupling) start->homocoupling O2, Pd Catalyst

Caption: Competing reaction pathways in a Suzuki coupling reaction.

References

Technical Support Center: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Boronate Ester in Miyaura Borylation

Symptoms:

  • Incomplete consumption of the starting aryl/vinyl halide.

  • Low isolated yield of the pinacol boronate ester product.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. For Pd(OAc)₂, pre-reduction to Pd(0) by heating with a phosphine ligand and a weak base in the reaction solvent for 20-30 minutes before adding the substrate and MeOBPin can improve activity.[1]
Inappropriate Base The choice of base is crucial. For Miyaura borylation, weaker bases like KOAc or KOPh are often preferred to prevent the subsequent Suzuki coupling of the product with the starting material.[2] Stronger bases can promote this side reaction.
Presence of Water While trace amounts of water can sometimes be beneficial, excess water can lead to hydrolysis of the boronate ester product back to the boronic acid, which can be difficult to isolate. Use anhydrous solvents and reagents.
Sub-optimal Reaction Temperature While many borylations proceed at room temperature, less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 50-80 °C) and monitor the reaction progress.

Troubleshooting Workflow:

start Low Yield of Boronate Ester check_reagents Verify Reagent Quality (Catalyst, Ligand, MeOBPin) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temperature) start->check_conditions anhydrous_setup Ensure Anhydrous Conditions check_reagents->anhydrous_setup optimize_base Screen Different Bases (e.g., KOAc, K3PO4, Cs2CO3) check_conditions->optimize_base optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp monitor_reaction Monitor Reaction by TLC/GC-MS optimize_base->monitor_reaction optimize_temp->monitor_reaction anhydrous_setup->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting workflow for low boronate ester yield.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Presence of homocoupled biaryl (from the starting halide).

  • Formation of protodeboronated arene (loss of the boryl group).

  • Presence of 2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Possible Causes & Solutions:

ByproductCauseRecommended Action
Homocoupled Biaryl This side reaction is often promoted by stronger bases and the presence of water, which can facilitate a subsequent Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide.[3]Use a weaker base such as potassium acetate (KOAc). Ensure strictly anhydrous reaction conditions. Lowering the reaction temperature may also help.
Protodeboronation The C-B bond can be cleaved by acidic protons or water, especially at elevated temperatures.Use a non-protic solvent and ensure all reagents are dry. The use of a mild, non-nucleophilic base is recommended.
2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) This can form from the reaction of MeOBPin with trace water.Ensure all reagents and solvents are scrupulously dried. Storing MeOBPin under an inert atmosphere is crucial.[4]

Byproduct Formation Pathways:

cluster_main Main Reaction cluster_side Side Reactions ArX Aryl Halide (Ar-X) DesiredProduct Desired Boronate Ester (Ar-Bpin) ArX->DesiredProduct Pd Catalyst, Base Homocoupling Homocoupling (Ar-Ar) ArX->Homocoupling Base, H2O MeOBPin MeOBPin MeOBPin->DesiredProduct DesiredProduct->Homocoupling Ar-X, Base, H2O Protodeboronation Protodeboronation (Ar-H) DesiredProduct->Protodeboronation H+ source

Caption: Main reaction versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (MeOBPin) over bis(pinacolato)diboron (B₂pin₂)?

A1: MeOBPin can be more reactive in some cases and, being a liquid, can be easier to handle and dispense accurately compared to the solid B₂pin₂. It is also used as an electrophile for C-BPin bond formation.[4]

Q2: How should I store this compound?

A2: This reagent is sensitive to moisture and can hydrolyze. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: My reaction is complete, but I'm having trouble with purification. What are the recommended workup and purification procedures?

A3: A common workup involves diluting the reaction mixture with an organic solvent like ethyl acetate, followed by washing with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated. For purification, column chromatography on silica gel is often effective. However, boronate esters can sometimes streak on silica. Using a less polar eluent system and a shorter column can help mitigate this.[5]

Q4: Can the methoxy group of this compound participate in side reactions?

A4: While the primary role of the methoxy group is to act as a leaving group during the borylation reaction, its reactivity in other side reactions is not extensively documented in the provided search results. However, in the presence of a Lewis acid, the methoxy group could potentially be activated. It is also a potential hydrogen bond acceptor.[6]

Q5: What is the role of the base in Miyaura borylation and why is the choice so critical?

A5: The base plays a crucial role in the catalytic cycle. It is believed to form an (acetato)palladium(II) complex after the oxidative addition of the halide, which is more reactive in the subsequent transmetalation step.[2] The choice of base is critical because a strong base can promote the undesired Suzuki coupling of the newly formed boronate ester with the starting aryl halide, leading to the formation of a homocoupled biaryl byproduct.[2][3]

Experimental Protocols

General Protocol for Miyaura Borylation of an Aryl Halide

This is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., KOAc, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, palladium catalyst, and base to a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe, followed by the this compound.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

setup Reaction Setup (Inert Atmosphere) reagents Add Reagents (Aryl Halide, Catalyst, Base) setup->reagents solvent Add Anhydrous Solvent and MeOBPin reagents->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Boronate Ester purification->product

Caption: General experimental workflow for Miyaura borylation.

References

Technical Support Center: Hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin) in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in the presence of protic solvents?

A1: The primary stability concern is its susceptibility to hydrolysis.[1][2] this compound readily reacts with water and other protic solvents, such as alcohols, in a reversible reaction to form methoxyboronic acid and pinacol.[1] This degradation can impact reaction yields, purification, and analytical characterization. It is recommended to store the reagent under an inert atmosphere, such as nitrogen, to prevent hydrolysis from atmospheric moisture.[1]

Q2: How does pH affect the hydrolysis of pinacol boronic esters like MeOBPin?

A2: The hydrolysis of pinacol boronic esters is significantly influenced by pH. The rate of hydrolysis is considerably accelerated at physiological pH.[3][4] In aqueous solutions with a pH higher than their pKa, boronic acids are converted to the anionic tetrahedral boronate form, which can influence their stability and reactivity.

Q3: Can I use standard reversed-phase HPLC for the analysis of this compound?

A3: Standard reversed-phase HPLC (RP-HPLC) can be challenging for analyzing this compound due to on-column hydrolysis.[2][5][6][7][8] The aqueous mobile phases and the stationary phase itself can promote the degradation of the ester to the more polar boronic acid.[5][6][7] This can lead to inaccurate quantification, peak tailing, and poor reproducibility.[2]

Q4: What are the primary products of the hydrolysis of this compound?

A4: The hydrolysis of this compound yields methoxyboronic acid and 2,3-dimethyl-2,3-butanediol (pinacol). The reaction is an equilibrium, meaning the ester can reform if the water is removed.

Troubleshooting Guides

Issue 1: Low yield in reactions where this compound is a reactant.

  • Possible Cause: Premature hydrolysis of the boronic ester before or during the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Choice: If the reaction chemistry allows, consider using aprotic solvents to minimize hydrolysis.

    • Reagent Quality: Ensure the this compound has been stored properly under inert gas and has not been exposed to moisture.

    • Order of Addition: Add the boronic ester to the reaction mixture as late as feasible, especially if protic reagents or solvents are present.

Issue 2: Inconsistent results or appearance of unexpected byproducts during reactions.

  • Possible Cause: Partial hydrolysis leading to a mixture of the boronic ester and boronic acid, which may have different reactivities in the reaction.

  • Troubleshooting Steps:

    • Monitor Starting Material: Before starting the reaction, check the purity of the this compound using a suitable analytical technique (e.g., NMR in an anhydrous solvent) to confirm its integrity.

    • Control Reaction pH: If aqueous conditions are necessary, carefully control the pH to a range that minimizes hydrolysis while still allowing the desired reaction to proceed. For many applications, slightly acidic conditions are preferred for boronic ester stability.

Issue 3: Difficulty in purifying the product due to the presence of pinacol.

  • Possible Cause: Hydrolysis of unreacted this compound during the workup or purification steps.

  • Troubleshooting Steps:

    • Anhydrous Workup: If possible, perform the initial workup under anhydrous conditions.

    • Chromatography Considerations: Pinacol can sometimes be challenging to remove by standard silica gel chromatography. Consider alternative purification techniques such as distillation (if the product is volatile) or recrystallization.

    • Silica Gel Treatment: The acidic nature of silica gel can promote the hydrolysis of boronic esters. Neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can help mitigate this.

Issue 4: Inaccurate quantification or peak distortion during HPLC analysis.

  • Possible Cause: On-column hydrolysis of the boronic ester.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Mobile Phase: Minimize or eliminate the use of acidic modifiers like formic acid in the mobile phase, as this can accelerate hydrolysis.[5][6]

      • Stationary Phase: Utilize columns with low silanol activity.[5][6]

      • Temperature: While it has a minor effect, lower column temperatures can slightly reduce the rate of hydrolysis.[5][6]

      • Diluent: Prepare samples in a non-aqueous, aprotic diluent.[8][9]

    • Use aprotic diluents: Prepare samples in 100% acetonitrile or THF instead of aqueous mixtures to prevent hydrolysis before injection.[5]

    • High pH Mobile Phase: In some cases, using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent can stabilize the boronic ester and improve chromatography.[8][9]

Data Presentation

Boronic Ester TypeGeneral Hydrolytic StabilityKey Influencing Factors
Alkoxy Pinacol Esters (e.g., MeOBPin) Generally less stable than aryl pinacol esters.The electron-donating nature of the alkoxy group can influence the Lewis acidity of the boron center.
Aryl Pinacol Esters Stability is dependent on the electronic nature of the aryl substituent. Electron-donating groups generally decrease the rate of hydrolysis, while electron-withdrawing groups increase it.[4]pH, electronic effects of substituents.[3][4]
MIDA Boronates Generally more stable to hydrolysis and chromatography than pinacol esters.The intramolecular N-B dative bond provides significant stabilization.
Trifluoroborate Salts Typically highly stable, often crystalline solids.The anionic nature and coordination to potassium contribute to their stability.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis of this compound by ¹¹B NMR Spectroscopy

This protocol allows for the in-situ monitoring of the equilibrium between the boronic ester and its hydrolysis products.

Materials:

  • This compound

  • Protic solvent of interest (e.g., Methanol, Water, or a mixture)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound in the anhydrous deuterated solvent.

  • In an NMR tube, add a known volume of the stock solution.

  • Acquire an initial ¹¹B NMR spectrum of the pure boronic ester. The signal for the pinacol ester should appear around δ 22-23 ppm.[1]

  • Add a measured amount of the protic solvent to the NMR tube.

  • Immediately begin acquiring ¹¹B NMR spectra at regular time intervals.

  • Monitor the appearance of a new signal corresponding to the hydrolyzed boronic acid (the exact chemical shift will depend on the solvent and concentration).

  • The relative integrals of the boronic ester and boronic acid signals can be used to determine the extent of hydrolysis over time and at equilibrium.

Protocol 2: Quantitative Analysis of Hydrolysis by RP-HPLC with Minimized On-Column Degradation

This protocol outlines an optimized HPLC method to minimize the on-column hydrolysis of this compound.

Instrumentation and Columns:

  • HPLC system with UV detector

  • Reversed-phase C18 column with low silanol activity (e.g., Waters XTerra MS C18).[5][6]

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Avoid the use of acid modifiers.

Sample Preparation:

  • Dissolve the sample in 100% Acetonitrile or another suitable aprotic solvent.

HPLC Conditions:

  • Gradient: A suitable gradient from a low to a high percentage of Solvent B. (e.g., 10% to 90% Acetonitrile over 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection Wavelength: As appropriate for the chromophore, or a low wavelength (e.g., 210 nm) if no strong chromophore is present.

  • Injection Volume: 5-10 µL

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample prepared in the aprotic diluent.

  • Run the gradient and record the chromatogram.

  • Quantify the boronic ester peak and any observed boronic acid peak. The boronic acid will typically have a much shorter retention time.

Visualizations

Hydrolysis_Pathway MeOBPin 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Transition_State Tetrahedral Intermediate MeOBPin->Transition_State + Protic Solvent Protic_Solvent Protic Solvent (e.g., H₂O, ROH) Transition_State->MeOBPin Reversible Products Methoxyboronic Acid + Pinacol Transition_State->Products Hydrolysis Products->Transition_State Esterification (- H₂O)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Reagent Check Reagent Quality (e.g., by NMR) Start->Check_Reagent Optimize_HPLC Optimize Analytical Method (e.g., HPLC) Start->Optimize_HPLC Analytical Issues Reaction_Setup Review Reaction Setup (Solvent, Temp, pH) Start->Reaction_Setup Anhydrous_Conditions Ensure Anhydrous Reaction Conditions Reaction_Setup->Anhydrous_Conditions Workup Modify Workup and Purification Reaction_Setup->Workup

Caption: Troubleshooting workflow for issues related to MeOBPin hydrolysis.

References

Technical Support Center: Purification of Products from Reactions with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related boronate esters.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MeOBPin) and what are its common applications?

A1: this compound, also known as MeOBPin, is an organoboron compound widely used in organic synthesis.[1][2] Its primary applications include:

  • Borylation Reactions: It serves as an electrophile for the formation of carbon-boron bonds, creating pinacol boronate esters (Bpin).

  • Cross-Coupling Reactions: The resulting boronate esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

  • Synthesis of Complex Molecules: It is instrumental in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1]

Q2: What are the typical physical properties of MeOBPin?

A2: MeOBPin is a colorless liquid that is soluble in most organic solvents.[2] It is sensitive to water and should be stored under an inert atmosphere, such as nitrogen, to prevent hydrolysis.[2]

PropertyValue
Molecular Weight 158.00 g/mol [2]
Boiling Point 35–40 °C at 6 mmHg[2]
Density 0.9642 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.4096[2]

Q3: How can I purify the reagent this compound itself?

A3: While often used without further purification, MeOBPin can be purified by distillation under reduced pressure.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving MeOBPin or the purification of pinacol boronate esters in general.

Issue 1: My boronate ester product is sticking to the silica gel column and won't elute, or it decomposes on the column.

Cause: The acidic nature of silica gel can lead to strong adsorption or decomposition of boronate esters.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel using a base like triethylamine (NEt₃).[3][4][5][6][7]

  • Use an Alternative Stationary Phase: Employ a more neutral or basic stationary phase such as alumina.[8]

  • Impregnate Silica Gel with Boric Acid: This can reduce the Lewis basicity of the silica gel and prevent over-adsorption.[9]

Experimental Protocol: Deactivation of Silica Gel with Triethylamine

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in your chosen eluent system (e.g., hexane/ethyl acetate).

  • Add Triethylamine: Add 1-3% triethylamine to the slurry and stir.[3][6]

  • Pack the Column: Pack the column with the triethylamine-containing slurry.

  • Flush the Column: Flush the packed column with one to two column volumes of the eluent containing triethylamine.[6]

  • Equilibrate: Flush the column with one to two column volumes of the eluent without triethylamine to remove the excess base.[6]

  • Load and Elute: Load your crude product and proceed with the chromatography.

experimental_workflow cluster_prep Column Preparation cluster_chrom Chromatography prep_slurry Prepare Silica Slurry add_tea Add Triethylamine (1-3%) prep_slurry->add_tea pack_column Pack Column add_tea->pack_column flush_tea Flush with Eluent + TEA pack_column->flush_tea flush_eluent Flush with Eluent flush_tea->flush_eluent load_sample Load Crude Product flush_eluent->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect

Caption: Workflow for Deactivating Silica Gel with Triethylamine.

Issue 2: My boronate ester product co-elutes with impurities, such as excess bis(pinacolato)diboron (B₂pin₂).

Cause: The polarity of the desired product and impurities are too similar for effective separation by standard chromatography.

Solutions:

  • Derivatization to Potassium Trifluoroborate (BF₃K) Salts: Convert the boronate ester to a highly polar trifluoroborate salt, which can be easily separated from non-polar impurities by precipitation or extraction. The pure boronate ester can be regenerated afterward.[10][11][12]

  • Derivatization to N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are often crystalline, air-stable solids that are compatible with silica gel chromatography, allowing for easier purification.[1][10][13][14]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8][10]

Experimental Protocol: Conversion of Pinacol Boronate Ester to Potassium Trifluoroborate (BF₃K) Salt

  • Dissolve the Crude Product: Dissolve the crude boronate ester in a suitable solvent such as methanol or a mixture of methanol and water.

  • Add KHF₂: Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (typically 4.5 equivalents) to the solution.[12]

  • Stir: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the BF₃K salt.

  • Isolate the Salt: Isolate the precipitated potassium trifluoroborate salt by filtration. Wash the solid with a cold solvent (e.g., methanol or ether) to remove impurities.

  • Regenerate the Boronate Ester (if needed): The BF₃K salt can be converted back to the boronic acid or ester for subsequent reactions.

logical_relationship crude_product Crude Boronate Ester (with impurities) add_khf2 + KHF₂ crude_product->add_khf2 filtration Filtration add_khf2->filtration bf3k_salt Potassium Trifluoroborate (BF₃K) Salt (Precipitate) pure_salt Pure BF₃K Salt bf3k_salt->pure_salt impurities Impurities in Solution filtration->bf3k_salt Solid filtration->impurities Filtrate regeneration Regeneration pure_salt->regeneration pure_ester Pure Boronate Ester regeneration->pure_ester

Caption: Purification via Potassium Trifluoroborate (BF₃K) Salt Formation.

Experimental Protocol: Purification via MIDA Boronate Formation

  • Reaction with MIDA anhydride: In a suitable solvent, react the crude boronic acid (which can be obtained from the hydrolysis of the crude ester) with N-methyliminodiacetic acid (MIDA) anhydride.[1][15]

  • Purification: MIDA boronates are generally stable to silica gel chromatography, allowing for the removal of impurities.[13][14]

  • Deprotection: The MIDA group can be cleaved under mild basic conditions (e.g., aqueous NaOH or NaHCO₃) to yield the pure boronic acid, which can then be converted back to the desired ester.[14]

Issue 3: I am unsure about the work-up procedure for a reaction involving MeOBPin.

Cause: Incomplete removal of byproducts or unreacted starting materials can complicate purification.

General Work-up Procedure:

  • Quench the Reaction: If necessary, quench the reaction with an appropriate reagent.

  • Aqueous Wash: Perform an aqueous work-up to remove water-soluble byproducts and salts. Use a sequence of water, dilute acid (if the product is stable), dilute base (if the product is stable), and finally brine.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentrate: Remove the solvent under reduced pressure.

  • Initial Purification: If significant solid impurities are present, consider passing the crude mixture through a plug of celite or a short silica gel plug before proceeding to more rigorous purification.[16]

Summary of Purification Techniques

TechniqueWhen to UseAdvantagesDisadvantages
Standard Silica Gel Chromatography For non-polar, stable boronate esters.Simple, widely available.Can cause decomposition or strong adsorption of products.[10]
Deactivated Silica Gel Chromatography For acid-sensitive boronate esters.Prevents product degradation and improves recovery.[3][4][5][6][7]Requires an extra preparation step.
Alumina Chromatography For compounds that are very sensitive to acidic silica.Good for separating certain classes of compounds.Can have different selectivity than silica.
Recrystallization For solid products with moderate to high purity.Can provide very pure material.Not suitable for oils or highly impure solids.[8][10]
Conversion to BF₃K Salts For separating boronate esters from non-polar impurities.Salts are often crystalline and easily purified by precipitation.[10][11][12]Requires an additional reaction and regeneration step.
Conversion to MIDA Boronates For complex molecules requiring multi-step synthesis or when chromatography is challenging.MIDA boronates are stable to chromatography and various reaction conditions.[1][10][13][14]Involves protection and deprotection steps.
Distillation For volatile, thermally stable boronate esters.Effective for removing non-volatile impurities.Not suitable for thermally sensitive or non-volatile compounds.

References

Optimizing reaction conditions for Methoxyboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methoxyboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Methoxyboronic acid pinacol ester?

A1: Methoxyboronic acid pinacol ester is susceptible to several degradation pathways that can affect its purity and reactivity. The primary pathways include:

  • Hydrolysis: This is the most common degradation route, where the pinacol ester is cleaved by water to form methoxyboronic acid and pinacol. This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Protodeboronation: This is a significant side reaction in cross-coupling reactions where the carbon-boron bond is cleaved by a proton source (e.g., water, alcohols), replacing the boronic ester group with a hydrogen atom. This leads to a reduction in the yield of the desired product.[1]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air or other oxidizing agents.[1]

  • Trimerization (Boroxine Formation): Under anhydrous conditions, the corresponding boronic acid (formed from hydrolysis) can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. While often reversible, this can complicate accurate weighing and stoichiometry.[1]

Q2: How should I store and handle Methoxyboronic acid pinacol ester?

A2: Due to its sensitivity to moisture and air, proper storage and handling are crucial.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at sub-zero temperatures (<0 °C).[1] For short-term use, storing it in a desiccator at room temperature is acceptable. Always handle the reagent under an inert atmosphere and use anhydrous solvents to minimize hydrolysis.[3]

Q3: Can Methoxyboronic acid pinacol ester be used directly in Suzuki-Miyaura coupling reactions?

A3: Yes, pinacol esters are widely used in Suzuki-Miyaura couplings. They are generally more stable and easier to handle than the corresponding boronic acids.[1] The pinacol ester is hydrolyzed in situ under the basic reaction conditions to generate the active boronic acid species required for the catalytic cycle.[1]

Q4: Why is my Chan-Lam coupling reaction with Methoxyboronic acid pinacol ester giving low yields, especially with aryl amines?

A4: Aryl boronic acid pinacol esters can be challenging coupling partners in Chan-Lam reactions, often resulting in low yields, particularly with aryl amines.[4][5] This can be due to the inhibitory effect of the pinacol byproduct on catalyst turnover.[4] Optimized conditions often require stoichiometric amounts of the copper catalyst, like Cu(OAc)₂, and the use of a mixed solvent system such as acetonitrile/ethanol for aryl amines.[4][6] The addition of molecular sieves can also be beneficial in reducing byproducts.[4]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Protodeboronation - Use rigorously dried, anhydrous solvents (e.g., dioxane, toluene, THF).[3] - Ensure all reagents, especially the base, are anhydrous. - Use the pinacol ester to provide a "slow release" of the boronic acid, keeping its concentration low.[3]
Inactive Catalyst - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to promote the formation of the active Pd(0) species.[3] - Thoroughly degas the reaction mixture to prevent catalyst oxidation.[3]
Inefficient Transmetalation - Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, which are often more effective for less reactive boronic acids.[3] - The addition of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases, but must be carefully optimized to avoid excessive protodeboronation.[3]
Homocoupling of Aryl Halide - Ensure thorough degassing of the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent. Oxygen can promote this side reaction.[3]
Low Yield in Chan-Lam Coupling
Potential Cause Troubleshooting Steps
Catalyst Inhibition - The pinacol byproduct can inhibit catalyst turnover. Using a stoichiometric amount of Cu(OAc)₂ may be necessary.[4]
Poor Reactivity with Aryl Amines - For aryl amine coupling partners, use a mixed solvent system of MeCN/EtOH. For alkyl amines, MeCN alone is generally sufficient.[4][5][6]
Byproduct Formation - Add molecular sieves to the reaction mixture to help reduce the formation of byproducts.[4]
General Conditions - Ensure the reaction is open to the air or that an oxidant is present, as the copper catalyst is typically reoxidized by atmospheric oxygen.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask, add the aryl halide (1.0 equiv), Methoxyboronic acid pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Chan-Lam Coupling with an Aryl Amine

This protocol is based on optimized conditions for the coupling of aryl boronic acid pinacol esters with aryl amines.[4]

  • To a vial, add the aryl amine (1.0 equiv), Methoxyboronic acid pinacol ester (1.5 equiv), Cu(OAc)₂ (2.0 equiv), and 4Å molecular sieves.

  • Add a mixed solvent of acetonitrile (MeCN) and ethanol (EtOH) (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_suzuki Suzuki-Miyaura cluster_chanlam Chan-Lam start Reaction Start check_yield Low or No Product Yield? start->check_yield troubleshoot_suzuki Troubleshoot Suzuki-Miyaura check_yield->troubleshoot_suzuki Suzuki troubleshoot_chanlam Troubleshoot Chan-Lam check_yield->troubleshoot_chanlam Chan-Lam success Successful Reaction check_yield->success No check_proto Check for Protodeboronation troubleshoot_suzuki->check_proto Yes check_homo Check for Homocoupling check_proto->check_homo No use_anhydrous Use Anhydrous Conditions check_proto->use_anhydrous Yes optimize_suzuki Optimize Catalyst, Base, Solvent check_homo->optimize_suzuki No degas Thoroughly Degas Reaction check_homo->degas Yes optimize_suzuki->success use_anhydrous->success degas->success check_amine Amine Substrate? troubleshoot_chanlam->check_amine aryl_amine Use MeCN/EtOH, Stoichiometric Cu(OAc)2 check_amine->aryl_amine Aryl alkyl_amine Use MeCN check_amine->alkyl_amine Alkyl add_sieves Add Molecular Sieves aryl_amine->add_sieves alkyl_amine->success add_sieves->success

Caption: Troubleshooting workflow for common issues.

Reagent_Stability cluster_degradation Degradation Pathways cluster_storage Storage & Handling reagent Methoxyboronic Acid Pinacol Ester hydrolysis Hydrolysis (H2O, Acid/Base) reagent->hydrolysis protodeboronation Protodeboronation (Proton Source) reagent->protodeboronation oxidation Oxidation (Air/Oxidants) reagent->oxidation storage Store <0 °C Under Inert Gas reagent->storage handling Handle Under Inert Gas Use Anhydrous Solvents reagent->handling trimerization Trimerization (Anhydrous) hydrolysis->trimerization forms boronic acid

Caption: Factors affecting reagent stability.

References

Technical Support Center: Miyaura Borylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common byproducts encountered in Miyaura borylation reactions. It is intended for researchers, scientists, and professionals in drug development who utilize this critical cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues related to byproduct formation in a question-and-answer format.

Question 1: I am observing a significant amount of homocoupling byproduct (Ar-Ar) in my reaction. What are the likely causes and how can I mitigate this?

Answer:

Homocoupling, the dimerization of your aryl halide starting material or the newly formed boronic ester, is a common side reaction. It is often promoted by the presence of Pd(II) species, which can occur if the Pd(0) catalyst is oxidized by residual oxygen or if a Pd(II) precatalyst is not efficiently reduced.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

  • Optimize the Base: Stronger bases can sometimes promote competing side reactions. While a base is necessary, using a weaker base like potassium acetate (KOAc) is often crucial for minimizing homocoupling and the subsequent competing Suzuki-Miyaura coupling.[2][3] In some cases, lipophilic bases like potassium 2-ethylhexanoate have been shown to be effective at low temperatures, minimizing side reactions.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence the relative rates of the desired borylation and undesired side reactions. For sterically hindered substrates, specific phosphine ligands may be required to achieve high selectivity.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to slow down the rate of side reactions relative to the desired borylation.

Question 2: My main byproduct is the protodehalogenated or protodeborylated arene (Ar-H). What causes this and what can I do to prevent it?

Answer:

Protodehalogenation (loss of the halide from the starting material) and protodeborylation (loss of the boronic ester group from the product) are common competing pathways. These are often facilitated by the presence of water or other protic sources in the reaction mixture.

Troubleshooting Steps:

  • Control Water Content: While a small amount of water can sometimes be beneficial for the catalytic cycle, excess water can promote the hydrolysis of the carbon-boron bond, leading to protodeborylation.[4] If possible, using anhydrous conditions can be beneficial.

  • Choice of Boron Reagent: The use of pinacolborane (HBPin) instead of bis(pinacolato)diboron (B₂pin₂) can sometimes lead to dehalogenation of the aryl halide as a side product.[3]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of protodeborylation.[4] Running the reaction at a lower temperature may help to minimize this side reaction.

  • Optimize the Base: The choice of base can influence the rate of protodeborylation. Weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often recommended to find a balance between promoting the desired reaction and minimizing this side reaction.[4]

Question 3: I am getting a significant amount of biaryl byproduct from a competing Suzuki-Miyaura coupling. How can I suppress this?

Answer:

The boronic ester product of the Miyaura borylation can react with the remaining aryl halide starting material in a subsequent Suzuki-Miyaura coupling, especially in the presence of a strong base. This is a very common issue, particularly in one-pot procedures.

Troubleshooting Steps:

  • Base Selection is Crucial: This is the most critical factor. The use of a weak base like potassium acetate (KOAc) is key to suppressing the competing Suzuki-Miyaura coupling.[2][3] Stronger bases should be avoided during the borylation step.

  • One-Pot vs. Two-Step Procedure: If a one-pot borylation/Suzuki coupling is being performed, the base for the Suzuki coupling should only be added after the borylation is complete. Careful selection of bases for each step is necessary. For example, KOAc can be used for the borylation, and then a stronger base like KOH can be added for the subsequent Suzuki coupling.

  • Catalyst System: Some catalyst systems may have a higher propensity to promote the subsequent Suzuki coupling. Screening different palladium catalysts and ligands may be necessary.

Frequently Asked Questions (FAQs)

What are the most common byproducts in a Miyaura borylation reaction?

The most frequently observed byproducts are:

  • Homocoupling products: Dimers of the aryl starting material (Ar-Ar) or the boronic ester product.

  • Protodehalogenated/Protodeborylated products: The starting aryl halide or the product boronic ester where the halogen or boryl group, respectively, has been replaced by a hydrogen atom (Ar-H).

  • Suzuki-Miyaura coupling products: Biaryls formed from the reaction of the newly formed boronic ester with the starting aryl halide.[5]

How can I detect and quantify these byproducts?

Byproducts can be detected and quantified using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the desired product and byproducts. For quantification (qNMR), an internal standard with a known concentration is added to a sample of the crude reaction mixture. The integrals of the signals corresponding to the product, byproducts, and the internal standard are then used to determine their respective concentrations.

Can the choice of solvent affect byproduct formation?

Yes, the solvent can play a significant role. Polar aprotic solvents like DMSO and 1,4-dioxane are commonly used.[4] However, in some cases, using a biphasic system or even water with a surfactant (micellar catalysis) has been shown to reduce byproduct formation.[4][6]

Quantitative Data on Byproduct Formation

While a comprehensive, universal table is challenging due to the substrate-specific nature of these reactions, the following table summarizes representative data on how reaction conditions can influence product and byproduct distribution.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Product Yield (%)Homocoupling (%)Protodehalogenation (%)Reference
4-BromotoluenePdCl₂(dppf) (3)-KOAc (1.5)DMSO806>98<1<1[4]
4-ChlorotoluenePd(dba)₂ (3)PCy₃ (6)KOAc (1.5)1,4-Dioxane801695<2<3[4]
1-Bromo-4-(trifluoromethyl)benzene[(allyl)PdCl]₂ (0.5)XPhos (1.2)K-2-ethylhexanoate (1.5)Toluene35198Not reportedNot reported
8-Bromoquinoline derivativePdCl₂(dppf) (0.03)-KOAc (3.0)DMSO8016Minor65 (as biaryl)Not reported[5]

Experimental Protocols

General Protocol for Miyaura Borylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., KOAc, 1.5 - 3.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO, 5-10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Quantitative NMR (qNMR) Analysis of a Crude Reaction Mixture

Materials:

  • Crude reaction mixture

  • Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

Procedure:

  • Accurately weigh a specific amount of the crude reaction mixture into a vial.

  • Accurately weigh and add a known amount of the internal standard to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Integrate the characteristic signals for the desired product, identified byproducts, and the internal standard.

  • Calculate the molar ratio of each component relative to the internal standard, and from this, determine the yield of the product and the percentage of each byproduct.

Visualizations

Miyaura_Borylation_Pathways cluster_main Miyaura Borylation (Desired Pathway) cluster_side Common Byproduct Pathways cluster_homo Homocoupling cluster_proto Protodehalogenation / Protodeborylation cluster_suzuki Competing Suzuki Coupling ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd(II)-X) ArX->OxAdd + Pd(0) ArH Ar-H ArX->ArH H⁺ source Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetal Transmetalation with B₂pin₂ OxAdd->Transmetal + B₂pin₂ + Base ArAr Ar-Ar OxAdd->ArAr + Ar-X or Ar-Bpin RedElim Reductive Elimination Transmetal->RedElim ArBpin Aryl Boronic Ester (Ar-Bpin) RedElim->ArBpin + Pd(0) ArBpin->ArH H⁺ source ArAr_suzuki Ar-Ar' ArBpin->ArAr_suzuki + Ar'-X + Strong Base

Caption: Reaction pathways in Miyaura borylation.

Troubleshooting_Workflow Start Low Yield or High Byproduct Formation Identify Identify Major Byproduct(s) (GC-MS, NMR) Start->Identify Homocoupling Homocoupling (Ar-Ar) Identify->Homocoupling Homocoupling Protode Protodehalogenation/ Protodeborylation (Ar-H) Identify->Protode Ar-H Suzuki Competing Suzuki Coupling (Ar-Ar') Identify->Suzuki Suzuki Action_Inert Improve Inert Atmosphere (Degas Solvents) Homocoupling->Action_Inert Action_Base_Weak Use Weaker Base (e.g., KOAc) Homocoupling->Action_Base_Weak Action_Temp Lower Reaction Temperature Homocoupling->Action_Temp Protode->Action_Base_Weak Protode->Action_Temp Action_Water Control Water Content (Use Anhydrous Conditions) Protode->Action_Water Action_Base_Suzuki Ensure Weak Base for Borylation Step Suzuki->Action_Base_Suzuki

Caption: Troubleshooting workflow for Miyaura borylation.

References

How to prevent decomposition of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of this compound (MeOBPin) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as MeOBPin, is an organoboron compound. It is primarily used in organic synthesis, most notably as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It also finds use in borylation reactions and the synthesis of novel copolymers.[2]

Q2: What are the main causes of decomposition for this reagent?

A2: The primary causes of decomposition are exposure to moisture and elevated temperatures. MeOBPin is sensitive to water and can hydrolyze.[3][4] It can also undergo a non-hydrolytic decomposition to form byproducts over time.[2]

Q3: How should I properly store this compound?

A3: To ensure stability, the reagent should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[3][4] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration (sub-zero temperatures) is advisable to minimize any thermal degradation pathways.

Q4: Can I use this reagent directly from the bottle without purification?

A4: While commercially available MeOBPin is often of high purity, it can be purified by distillation under reduced pressure if decomposition is suspected.[3][4] For sensitive reactions, using freshly purified reagent is always a good practice.

Q5: What are the common decomposition products I should be aware of?

A5: The two main decomposition products are:

  • Methoxyboronic acid and pinacol: Formed via hydrolysis upon exposure to water.

  • 2,2'-Oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This is a common byproduct that can form over time, even in the absence of water.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
  • Question: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction using MeOBPin. What could be the cause?

  • Answer: Low yield is a common problem that can often be traced back to the quality of the MeOBPin.

    • Possible Cause 1: Reagent Decomposition via Hydrolysis. If the reagent has been exposed to ambient air or stored improperly, it may have hydrolyzed. The resulting methoxyboronic acid may not be compatible with your reaction conditions or may not be the active species required.

      • Solution: Use an inert atmosphere (nitrogen or argon) when handling the reagent. Ensure all solvents are anhydrous. Consider using a freshly opened bottle or purifying the reagent via vacuum distillation.

    • Possible Cause 2: Incomplete Hydrolysis to the Active Species. In Suzuki-Miyaura reactions, the pinacol boronic ester often needs to hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle.

      • Solution: Ensure your reaction conditions, particularly the base and the presence of some water, are sufficient to promote the in situ hydrolysis. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water) is crucial.

    • Possible Cause 3: Presence of Non-Hydrolytic Impurities. The presence of 2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) or other byproducts can inhibit the reaction or lead to side reactions.

      • Solution: Check the purity of your reagent using ¹H NMR or GC-MS. If significant impurities are detected, purify the reagent by vacuum distillation.

Issue 2: Inconsistent Reaction Results
  • Question: My reaction works well sometimes but fails at other times, even with the same protocol. Why is this happening?

  • Answer: Inconsistent results often point to subtle variations in reagent quality or reaction setup.

    • Possible Cause: Variable Water Content. The amount of water in your solvents or from atmospheric exposure can vary between experiments, affecting the rate of hydrolysis of MeOBPin and influencing the reaction outcome.

      • Solution: Standardize your procedure by using anhydrous solvents from a reliable source (e.g., a solvent purification system) and maintaining a strict inert atmosphere throughout the setup and reaction.

    • Possible Cause: Gradual Decomposition of the Reagent Stock. If you are using the same bottle of MeOBPin over a long period, it may be slowly degrading with each use due to repeated exposure to the atmosphere.

      • Solution: Aliquot a new bottle of the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk stock to potential contaminants.

Data Presentation

Table 1: Qualitative Stability of this compound Under Various Conditions
ConditionParameterExpected StabilityNotes
Storage Temperature < 0 °C (Sub-zero)HighRecommended for long-term storage to minimize degradation.
0 - 25 °C (Room Temp)ModerateStable for shorter periods if kept dry and under an inert atmosphere.
> 25 °CLow to ModerateHigher temperatures can accelerate decomposition.
Atmosphere Inert (Nitrogen/Argon)HighPrevents hydrolysis.
AirLowReadily hydrolyzes in the presence of atmospheric moisture.
Solvents Anhydrous AproticHighSolvents like THF, Dioxane, and Toluene are suitable if dry.
Protic (e.g., alcohols)LowCan undergo transesterification or hydrolysis.
Aqueous/Wet SolventsVery LowRapid hydrolysis will occur.
pH (in aqueous media) Acidic (< 4)LowAcid-catalyzed hydrolysis is a known degradation pathway.
Neutral (6-8)ModerateHydrolysis is slower but still occurs.
Basic (> 8)LowBase-catalyzed hydrolysis is rapid and is a key step for in situ generation of boronic acid in Suzuki couplings.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol allows for a qualitative and semi-quantitative assessment of the purity of this compound.

  • Materials:

    • This compound sample

    • Anhydrous deuterated chloroform (CDCl₃)

    • NMR tube with cap

    • Inert atmosphere glovebox or Schlenk line

    • NMR spectrometer

  • Procedure:

    • Inside a glovebox or under a positive pressure of inert gas, prepare the NMR sample to minimize exposure to atmospheric moisture.

    • Add approximately 0.5 mL of anhydrous CDCl₃ to a clean, dry NMR tube.

    • Add 1-2 drops of the this compound sample to the NMR tube.

    • Cap the NMR tube securely.

    • Acquire a ¹H NMR spectrum.

    • Analysis:

      • Pure Compound: Expect a singlet for the methoxy group (-OCH₃) at approximately δ 3.41 ppm and a singlet for the twelve methyl protons of the pinacol group at approximately δ 1.11 ppm.[3][4]

      • Hydrolysis: The presence of free pinacol will show a singlet at around δ 1.25 ppm. Methoxyboronic acid will show a signal for the methoxy group.

      • Oxybis Impurity: The formation of 2,2'-oxybis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may result in complex signals in the pinacol region.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the purification of this compound to remove non-volatile impurities.

  • Materials:

    • Crude or decomposed this compound

    • Distillation apparatus (e.g., short path distillation head)

    • Round bottom flasks

    • Vacuum pump and pressure gauge

    • Heating mantle and stirrer

    • Inert gas source (Nitrogen or Argon)

  • Procedure:

    • Assemble the distillation apparatus and ensure all glassware is thoroughly dried.

    • Charge the distillation flask with the crude this compound.

    • Flush the entire system with an inert gas.

    • Slowly apply vacuum. The boiling point is reported to be 35–40 °C at 6 mmHg.[3][4] Adjust the vacuum and temperature accordingly.

    • Gently heat the distillation flask while stirring.

    • Collect the purified liquid in the receiving flask, which should be cooled.

    • Once the distillation is complete, release the vacuum by backfilling with inert gas.

    • Store the purified product under an inert atmosphere in a tightly sealed container.

Visualizations

DecompositionPathways Decomposition Pathways of MeOBPin MeOBPin 2-Methoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane Hydrolysis Hydrolysis MeOBPin->Hydrolysis + H₂O NonHydrolytic Dimerization/ Condensation MeOBPin->NonHydrolytic MethoxyboronicAcid Methoxyboronic Acid Hydrolysis->MethoxyboronicAcid Pinacol Pinacol Hydrolysis->Pinacol Oxybis 2,2'-Oxybis(4,4,5,5-tetramethyl- 1,3,2-dioxaborolane) NonHydrolytic->Oxybis

Caption: Primary decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Reaction Yield Start Low or No Reaction Yield CheckPurity Check Reagent Purity (¹H NMR or GC-MS) Start->CheckPurity IsPure Is Reagent Pure? CheckPurity->IsPure CheckConditions Review Reaction Conditions (Base, Solvent, Temp) IsPure->CheckConditions Yes Purify Purify Reagent (Vacuum Distillation) IsPure->Purify No UseAnhydrous Ensure Anhydrous Conditions & Inert Atmosphere CheckConditions->UseAnhydrous Issue with Setup OptimizeBase Optimize Base/Water Content for in situ Hydrolysis CheckConditions->OptimizeBase Issue with Protocol Rerun Rerun Experiment Purify->Rerun UseAnhydrous->Rerun OptimizeBase->Rerun

Caption: A logical workflow for troubleshooting low-yield reactions.

PurificationProtocol Experimental Workflow for Purification Start Start: Crude MeOBPin Setup Assemble Dry Distillation Apparatus Start->Setup Charge Charge Flask with Crude Reagent Setup->Charge Inert Flush System with N₂ or Ar Charge->Inert Vacuum Apply Vacuum (e.g., 6 mmHg) Inert->Vacuum Heat Gently Heat Flask (e.g., 35-40 °C) Vacuum->Heat Collect Collect Distillate Heat->Collect Store Store Purified Product Under Inert Atmosphere Collect->Store End End: Pure MeOBPin Store->End

References

Improving the efficiency of borylation with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of borylation reactions using 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin).

Frequently Asked Questions (FAQs)

Q1: What is this compound (MeO-Bpin) and what are its primary applications?

A1: this compound, also known as MeO-Bpin, is an organoboron reagent used in organic synthesis. It serves as an electrophile for the formation of carbon-boron bonds, particularly in borylation reactions to create boronic acid esters.[1] These boronic esters are valuable precursors for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]

Q2: How should MeO-Bpin be handled and stored?

A2: MeO-Bpin is a colorless liquid that is soluble in most organic solvents.[1] It is sensitive to water and will react upon exposure, leading to hydrolysis.[1] Therefore, it should be stored under an inert atmosphere, such as nitrogen, to prevent degradation.[1] Always handle MeO-Bpin in a fume hood.[1]

Q3: Is MeO-Bpin air stable?

A3: While it is described as being air stable in liquid form, its reactivity with water means that exposure to atmospheric moisture should be minimized.[1] For long-term storage and to ensure reproducible results, storing under an inert gas is recommended.[1]

Q4: Can MeO-Bpin be purified?

A4: Yes, if necessary, MeO-Bpin can be purified by distillation under reduced pressure.[1] However, it is often used as supplied from commercial sources without further purification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during borylation reactions with MeO-Bpin and other borylating agents, providing potential causes and recommended solutions.

Issue 1: Low to No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst The palladium catalyst is crucial for the reaction. Ensure you are using a fresh, active catalyst. If using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species. Consider using a pre-activated catalyst or a more robust precatalyst.
Poor Quality of Borylating Agent MeO-Bpin is sensitive to hydrolysis.[1] Ensure it has been stored properly under an inert atmosphere. If you suspect degradation, consider using a fresh bottle or purifying the reagent by distillation.[1]
Inappropriate Base The choice of base is critical in Miyaura borylation.[3] Weak bases like potassium acetate (KOAc) are commonly used to avoid promoting side reactions.[3] The base may be of poor quality or not sufficiently anhydrous. Use a freshly opened or properly dried base.
Presence of Oxygen Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
Low Reaction Temperature While some borylations proceed at room temperature, many require heating to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress.
Substrate Reactivity Electron-deficient or sterically hindered substrates can be challenging. For such substrates, a more active catalyst system (e.g., using specialized phosphine ligands) or higher reaction temperatures may be necessary.
Issue 2: Incomplete Conversion
Potential Cause Recommended Solution
Insufficient Reaction Time Borylation reactions can be slow, sometimes requiring several hours to reach completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.
Catalyst Deactivation The catalyst may deactivate over the course of the reaction. While adding more catalyst is an option, it is often better to optimize the initial reaction conditions (e.g., ligand choice, solvent, temperature) to improve catalyst stability.
Equilibrium Limitations In some cases, the reaction may reach an equilibrium that disfavors complete conversion. While less common in irreversible cross-coupling, consider Le Chatelier's principle if applicable (e.g., by removing a byproduct).
Poor Solubility of Reagents Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. Consider a different solvent system if necessary.
Issue 3: Formation of Side Products
Potential Cause Recommended Solution
Protodeborylation This is the cleavage of the C-B bond, replacing the boryl group with a hydrogen atom. This can be promoted by moisture or acidic/basic conditions. Ensure anhydrous conditions and consider using a milder base.
Homocoupling of Aryl Halide The formation of a biaryl product from the starting aryl halide can occur. This is often promoted by stronger bases. Using a weaker base like KOAc can minimize this side reaction.[3]
Hydrolysis of Product The resulting boronic ester can be hydrolyzed during workup or purification on silica gel, especially for heteroaromatic boronates. Minimize exposure to water and consider using a neutral or deactivated silica gel for chromatography.

Experimental Protocols

General Protocol for Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) or this compound (MeO-Bpin) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Potassium Acetate (KOAc), 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or DMSO)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the borylating agent, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Reaction Parameters for Miyaura Borylation

ParameterTypical Range/ValueNotes
Borylating Agent 1.1 - 1.5 equivalentsAn excess is used to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Higher loadings may be needed for challenging substrates.
Ligand 1 - 10 mol%Often used in a 1:1 or 2:1 ratio with the palladium precursor.
Base 1.5 - 3.0 equivalentsWeaker bases like KOAc are preferred to minimize side reactions.[3]
Solvent Dioxane, Toluene, DMF, DMSOMust be anhydrous and degassed.
Temperature 80 - 120 °CSubstrate dependent; optimization may be required.
Reaction Time 2 - 24 hoursMonitor for completion.

Visualizations

Experimental_Workflow General Experimental Workflow for Borylation start Start setup Reaction Setup (Substrate, Borylating Agent, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating under Inert Atmosphere) setup->reaction monitoring Monitoring (TLC, GC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for a borylation reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Quality - Catalyst Activity - Borylating Agent Purity - Base Anhydrous? start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere? - Temperature Optimal? - Solvent Degassed? check_reagents->check_conditions Reagents OK optimize Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents check_reagents->optimize Reagents Faulty check_side_products Analyze for Side Products - Protodeborylation? - Homocoupling? check_conditions->check_side_products Conditions OK check_conditions->optimize Conditions Suboptimal check_side_products->optimize Side Products Identified success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low yields in borylation reactions.

Miyaura_Borylation_Cycle Catalytic Cycle of Miyaura Borylation Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_boryl Ar-Pd(II)L_n-Bpin PdII_halide->PdII_boryl Transmetalation PdII_boryl->Pd0 Reductive Elimination ArBpin Ar-Bpin PdII_boryl->ArBpin ArX Ar-X ArX->PdII_halide B2pin2 B2pin2 / MeO-Bpin B2pin2->PdII_boryl Base Base (e.g., KOAc) Base->PdII_halide

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

References

Technical Support Center: Catalyst Deactivation in 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction?

A1: The most common indicators of catalyst deactivation include a significant decrease in reaction rate, incomplete conversion of starting materials, or a complete stall of the reaction.[1][2] A noticeable visual cue, particularly with palladium catalysts, is the formation of a black precipitate, commonly known as palladium black.[3][4] This indicates the agglomeration of the palladium catalyst into an inactive state.

Q2: What is "palladium black," and why is it problematic?

A2: Palladium black is a finely divided, elemental form of palladium that appears as a black powder.[3][4] In the context of cross-coupling reactions, it signifies the precipitation of the active palladium catalyst from the solution. This agglomeration renders the catalyst inactive because the catalytically active species is typically a soluble, low-valent palladium complex. Once palladium black has formed, the concentration of the active catalyst in the reaction mixture drops, leading to a significant slowdown or complete halt of the reaction.

Q3: Can impurities in this compound affect my reaction?

A3: Yes, impurities in any of the reagents, including this compound, can act as catalyst poisons.[1] Common catalyst poisons include sulfur compounds, carbon monoxide, halides, cyanides, and even traces of previous reagents from improperly cleaned glassware. These impurities can bind to the active sites of the catalyst, blocking them from participating in the catalytic cycle.

Q4: How critical is the choice of base and solvent in preventing catalyst deactivation?

A4: The choice of base and solvent is crucial. A base that is too strong can lead to side reactions, while a base that is too weak may not activate the boronic ester effectively.[5][6] The base can also influence the stability of the catalyst. Similarly, the solvent affects the solubility of the reagents and the catalyst, which in turn can impact the reaction rate and catalyst stability. Anhydrous and thoroughly degassed solvents are essential to prevent catalyst oxidation and other side reactions.[7]

Q5: What role do ligands play in catalyst stability?

A5: Ligands are critical for stabilizing the catalytically active metal center. They can prevent the agglomeration of the metal into inactive forms like palladium black. The electronic and steric properties of the ligand can be tuned to enhance the reactivity and stability of the catalyst, leading to higher yields and longer catalyst lifetimes.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow.

LowConversionWorkflow Start Low/No Conversion Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Confirm Reaction Conditions (Temperature, Time, Stirring) CheckReagents->CheckConditions Reagents OK InertAtmosphere Ensure Rigorous Inert Atmosphere CheckConditions->InertAtmosphere Conditions Correct RunControl Perform a Control Reaction InertAtmosphere->RunControl Atmosphere OK SystematicSub Systematic Reagent Substitution RunControl->SystematicSub Control Works Optimize Optimize Reaction Conditions RunControl->Optimize Control Fails AnalyzeResults Analyze Results & Identify Culprit SystematicSub->AnalyzeResults AnalyzeResults->Optimize Success Reaction Successful Optimize->Success CatalystDeactivationWorkflow Start Palladium Black Observed CheckInert Check Inert Atmosphere Rigor Start->CheckInert CheckLigand Evaluate Ligand Stability & Concentration CheckInert->CheckLigand Adequate ImproveDegassing Improve Degassing Procedure CheckInert->ImproveDegassing Inadequate CheckPoisons Investigate Potential Catalyst Poisons CheckLigand->CheckPoisons Ligand OK IncreaseLigand Increase Ligand Stoichiometry or Switch Ligand CheckLigand->IncreaseLigand Suspected Instability PurifyReagents Purify Reagents CheckPoisons->PurifyReagents Poisons Suspected OptimizeConditions Optimize Reaction Conditions (Lower Temp., Different Base) ImproveDegassing->OptimizeConditions IncreaseLigand->OptimizeConditions PurifyReagents->OptimizeConditions Success Catalyst Stable, Reaction Proceeds OptimizeConditions->Success CatalystDeactivationPathway ActiveCatalyst Active Pd(0) Catalyst OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition DeactivatedCatalyst Inactive Pd(0) Aggregates (Palladium Black) ActiveCatalyst->DeactivatedCatalyst Transmetalation Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->ActiveCatalyst Catalytic Cycle Product Desired Product ReductiveElimination->Product Oxygen Oxygen Oxygen->DeactivatedCatalyst Impurities Impurities Impurities->DeactivatedCatalyst HighTemp High Temperature HighTemp->DeactivatedCatalyst

References

Technical Support Center: Reactions Involving 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeO-Bpin). MeO-Bpin is a common byproduct in reactions utilizing pinacolborane (H-Bpin) and bis(pinacolato)diboron (B₂pin₂), and its effective removal is crucial for obtaining pure products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MeO-Bpin) and why is it a concern in my reaction work-up?

A1: this compound, or MeO-Bpin, is a boronic ester that is often formed as a byproduct in reactions involving pinacolborane (H-Bpin) or bis(pinacolato)diboron (B₂pin₂), particularly in the presence of methanol or other alcohols. It is also a reagent in its own right. Its structural similarity to other pinacol boronate esters can make it difficult to separate from the desired product during purification, potentially leading to impurities in the final compound. MeO-Bpin is also sensitive to water and can hydrolyze, further complicating purification.[1][2]

Q2: How can I detect the presence of MeO-Bpin and other boron-containing impurities in my reaction mixture?

A2: The presence of MeO-Bpin and other pinacol-derived impurities can be identified using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for a characteristic singlet around 1.2-1.3 ppm corresponding to the four equivalent methyl groups of the pinacol backbone. The methoxy group of MeO-Bpin will appear as a singlet around 3.5 ppm.

  • TLC Analysis: While many boronic esters are UV-inactive, they can often be visualized by staining with a potassium permanganate or ceric ammonium molybdate solution. Boron-containing compounds often appear as distinct spots. However, co-elution with the product is common.

  • Mass Spectrometry: Techniques like GC-MS or LC-MS can help identify the molecular weight of MeO-Bpin (158.05 g/mol ) and other related byproducts.

Q3: What are the general strategies for removing MeO-Bpin and other boron-containing byproducts?

A3: Several strategies can be employed to remove MeO-Bpin and related impurities:

  • Aqueous Work-up: Hydrolysis of the boronic esters to the more polar boronic acids can facilitate their removal into an aqueous phase. A mild acidic or basic wash can be effective.

  • Solvent Trituration/Recrystallization: If your product is a solid, trituration with a non-polar solvent like hexanes or pentane can wash away soluble impurities like pinacol and some boronate esters. Recrystallization is also a powerful purification technique.

  • Column Chromatography: This is a common method, but care must be taken to avoid on-column hydrolysis.[3] Specialized techniques can improve separation (see Troubleshooting section).

  • Conversion to a More Easily Separable Derivative: The crude product mixture can be treated with reagents to convert the boronic esters into derivatives with significantly different polarities, such as trifluoroborate salts or MIDA esters, which can then be more easily separated.

Q4: Is MeO-Bpin stable to standard purification techniques like silica gel chromatography?

A4: Like many pinacol boronate esters, MeO-Bpin is susceptible to hydrolysis on silica gel, especially if the silica gel has adsorbed atmospheric moisture or if protic solvents are used in the eluent.[2] This hydrolysis can lead to the formation of pinacol and methoxyboronic acid, which can streak down the column and contaminate product fractions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of reactions involving MeO-Bpin.

Problem Potential Cause Troubleshooting Steps & Solutions
Product co-elutes with a boron-containing impurity during column chromatography. Similar polarity of the product and the boronic ester impurity (e.g., MeO-Bpin, unreacted starting boronic ester).1. Modify the Stationary Phase: Use boric acid-impregnated silica gel to reduce the Lewis acidity of the silica and minimize streaking and hydrolysis of the boronate esters. 2. Alter the Eluent System: Experiment with different solvent systems. Sometimes, adding a small amount of a more polar solvent like THF can improve separation. 3. Convert to a Derivative: Convert the crude mixture to potassium trifluoroborate salts or MIDA esters. These derivatives have very different polarities and are often crystalline, facilitating purification by recrystallization or chromatography.
Significant streaking or tailing of the product on TLC and column chromatography. On-column hydrolysis of the desired boronic ester product or boron-containing impurities.1. Use Anhydrous Conditions: Ensure all solvents and the silica gel are dry. 2. Deactivate the Silica Gel: Use silica gel treated with a base like triethylamine to neutralize acidic sites that can promote hydrolysis. 3. Use Boric Acid-Treated Silica Gel: This has been shown to be effective in preventing the degradation of pinacol boronate esters during chromatography.
Low product yield after work-up and purification. - Product loss during aqueous washes due to partial hydrolysis and partitioning into the aqueous layer. - Degradation of the product on silica gel. - Incomplete reaction leading to a complex mixture that is difficult to separate.1. Minimize Aqueous Contact: If your product is sensitive to hydrolysis, minimize the duration and vigor of aqueous washes. 2. Optimize Chromatography: Use the techniques mentioned above to prevent on-column degradation. 3. Drive the Reaction to Completion: Ensure the initial reaction goes to completion to simplify the purification process. 4. Consider a "Catch and Release" Strategy: Convert the crude product to a derivative (e.g., MIDA ester) that can be easily purified and then cleave it back to the desired product.
NMR of the "pure" product shows a persistent singlet at ~1.2 ppm. Contamination with pinacol, a common byproduct of boronic ester hydrolysis.1. Trituration/Washing: Wash the solid product with cold hexanes or pentane. 2. Recrystallization: This is often very effective at removing pinacol. 3. High Vacuum: Pinacol is somewhat volatile and can sometimes be removed under high vacuum, especially with gentle heating if the product is stable.

Quantitative Data Summary

The following table summarizes the effectiveness of different purification strategies for pinacol boronate esters, which can be considered analogous for MeO-Bpin. Note: Specific yields will be highly dependent on the properties of the desired product.

Purification Method Target Impurity Typical Efficiency Advantages Disadvantages
Standard Silica Gel Chromatography Boronic ester byproducts, pinacolVariable, often poor separation and product lossReadily availableCan cause hydrolysis and product degradation
Boric Acid-Impregnated Silica Gel Chromatography Boronic ester byproductsImproved recovery and separation compared to standard silicaMinimizes on-column hydrolysis and degradationRequires preparation of the modified silica gel
Conversion to Potassium Trifluoroborate Salts All non-boron impuritiesHigh, often allows for purification by recrystallizationCrystalline, stable salts; easy to handleRequires an additional reaction step and subsequent hydrolysis
Conversion to MIDA Esters All non-boron impuritiesHigh, allows for robust purificationVery stable to chromatographyRequires an additional reaction step and subsequent deprotection
Aqueous Wash (mild acid/base) Hydrolyzed boron species (boronic acids)Good for removing polar boron speciesSimple and fastCan lead to hydrolysis of the desired product
Trituration/Recrystallization Soluble impurities (e.g., pinacol)Good to excellent for removing non-polar impurities from solidsSimple, can be highly effectiveOnly applicable to solid products

Experimental Protocols

Protocol 1: General Aqueous Work-up for Removal of Boron Byproducts

This protocol is suitable for products that are stable to mild aqueous acid and base.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities and hydrolyze some boronic esters).

    • Saturated aqueous NaHCO₃ (to neutralize the acid and remove acidic impurities).

    • Brine (to remove residual water).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Analyze the crude product by ¹H NMR to assess the level of remaining boron impurities before proceeding with further purification.

Protocol 2: Purification of Pinacol Boronate Esters using Boric Acid-Impregnated Silica Gel

This protocol is recommended when standard silica gel chromatography leads to product degradation or poor separation.

Preparation of Boric Acid-Impregnated Silica Gel:

  • Prepare a 5% (w/v) solution of boric acid in ethanol.

  • Add silica gel to the solution and gently swirl or stir for 30 minutes.

  • Remove the ethanol by filtration.

  • Wash the silica gel with fresh ethanol.

  • Dry the silica gel under vacuum at 60 °C for several hours until it is a free-flowing powder.

Chromatography Procedure:

  • Pack a column with the prepared boric acid-impregnated silica gel as a slurry in the desired eluent.

  • Load the crude product onto the column.

  • Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect and analyze fractions as usual.

Visualizations

Experimental Workflow for Work-up and Purification

experimental_workflow reaction Reaction Completion workup Aqueous Work-up reaction->workup Quench & Dilute concentrate Concentration workup->concentrate crude_analysis Crude Product Analysis (NMR, TLC) concentrate->crude_analysis purification Purification crude_analysis->purification final_product Pure Product purification->final_product

Caption: General experimental workflow from reaction completion to the pure product.

Troubleshooting Decision Tree for Boronic Ester Purification

troubleshooting_tree start Crude Product Containing Boron Impurities is_solid Is the product a solid? start->is_solid triturate Triturate with Hexanes/Pentane or Recrystallize is_solid->triturate Yes chromatography Attempt Column Chromatography on Standard Silica Gel is_solid->chromatography No pure_solid Pure Solid Product triturate->pure_solid coelution Co-elution or Degradation? chromatography->coelution boric_acid_silica Use Boric Acid-Impregnated Silica Gel coelution->boric_acid_silica Yes pure_oil Pure Oily Product coelution->pure_oil No derivative Convert to Trifluoroborate or MIDA Ester boric_acid_silica->derivative If still impure boric_acid_silica->pure_oil derivative->pure_solid

Caption: Decision tree for troubleshooting the purification of products from reactions with boronic ester impurities.

References

Validation & Comparative

A Comparative Guide to Borylation Reagents: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Bis(pinacolato)diboron

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate borylating agent is crucial for the efficient synthesis of key intermediates. This guide provides a detailed comparison of two prominent reagents used in C-B bond formation: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and the widely used bis(pinacolato)diboron (B₂pin₂).

The introduction of a boronic ester into an organic molecule, most notably through the Miyaura borylation reaction, is a cornerstone of modern synthetic chemistry, paving the way for subsequent Suzuki-Miyaura cross-coupling reactions. While bis(pinacolato)diboron has long been the reagent of choice for this transformation, alternative reagents such as this compound present a different profile of reactivity and physical properties. This guide aims to provide an objective comparison based on available data to aid in the selection of the optimal reagent for specific synthetic challenges.

Physical and Chemical Properties at a Glance

A summary of the key physical and chemical properties of both reagents is presented below, offering a quick reference for laboratory use.

PropertyThis compoundBis(pinacolato)diboron (B₂pin₂)
CAS Number 1195-66-073183-34-3
Molecular Formula C₇H₁₅BO₃C₁₂H₂₄B₂O₄
Molecular Weight 158.00 g/mol 253.94 g/mol
Appearance Colorless liquidColorless solid
Melting Point N/A137-140 °C
Boiling Point 120 °C (228 torr)N/A
Density 0.9642 g/mL at 25 °C~1.0 g/cm³
Solubility Soluble in most organic solvents.Soluble in common organic solvents.
Stability Moisture sensitive.Generally stable to air and moisture.

Performance in Miyaura Borylation: A Comparative Overview

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that installs a pinacol boronate ester onto an aryl or vinyl halide or triflate. While B₂pin₂ is the conventional reagent for this reaction, this compound can also serve as a source of the borylating species.

Miyaura_Borylation_Workflow A Aryl/Vinyl Halide (Ar-X) F Reaction Mixture A->F B Borylating Reagent B->F C Pd(0) Catalyst C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane, DMSO) E->F G Heating (e.g., 80-110 °C) F->G H Aryl/Vinyl Boronate (Ar-Bpin) G->H I Work-up & Purification H->I J Isolated Product I->J

General experimental workflow for Miyaura Borylation.

Bis(pinacolato)diboron (B₂pin₂)

Bis(pinacolato)diboron is the most extensively studied and utilized reagent for the Miyaura borylation.[1][2] Its stability and solid nature make it easy to handle. The reaction typically proceeds under mild conditions with a palladium catalyst and a weak base, such as potassium acetate (KOAc).[2] The borylated products derived from B₂pin₂ are stable and can often be purified by chromatography.[2]

This compound

Experimental Protocols

Detailed methodologies for palladium-catalyzed borylation reactions using both reagents are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Miyaura Borylation using Bis(pinacolato)diboron (B₂pin₂)

This protocol is adapted from established literature procedures for the palladium-catalyzed borylation of aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Bis(pinacolato)diboron (1.1-1.5 equiv)

  • PdCl₂(dppf) (3 mol%)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane or DMSO

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Borylation using this compound

This generalized protocol is based on conditions reported for similar alkoxyboron reagents.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., KOAc, 2.5 equiv)

  • Anhydrous and degassed solvent (e.g., THF, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed solvent via syringe, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Reaction Mechanisms

The catalytic cycle for the Miyaura borylation with B₂pin₂ is well-established. A plausible mechanism for the reaction with this compound is also presented, based on the fundamental steps of the palladium-catalyzed cross-coupling.

Miyaura_Mechanism_B2pin2 ArX Ar-X PdII PdII ArX->PdII B2pin2 B₂pin₂ PdII_Bpin PdII_Bpin B2pin2->PdII_Bpin Base Base Base->PdII_Bpin ArBpin Ar-Bpin XBpin X-Bpin PdII_Bpin->ArBpin PdII_Bpin->XBpin

Catalytic cycle for Miyaura borylation with B₂pin₂.

Miyaura_Mechanism_MeOBpin ArX Ar-X PdII PdII ArX->PdII MeOBpin MeO-Bpin PdII_Bpin PdII_Bpin MeOBpin->PdII_Bpin Base Base Base->PdII_Bpin ArBpin Ar-Bpin MeOX MeO-X PdII_Bpin->ArBpin PdII_Bpin->MeOX

Proposed catalytic cycle with 2-Methoxy-dioxaborolane.

Conclusion

Bis(pinacolato)diboron remains the benchmark reagent for Miyaura borylation due to its extensive documentation, proven reliability, and ease of handling. However, this compound offers a viable liquid alternative. The choice between these reagents may depend on factors such as substrate compatibility, reaction conditions, and downstream processing considerations. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these borylating agents in various synthetic contexts.

References

The Stability-Reactivity Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical decision that can profoundly influence the outcome of a synthetic sequence. This guide provides an objective comparison of two of the most common classes of these reagents: boronic acids and their corresponding boronate esters. The focus is on their relative performance in the widely utilized Suzuki-Miyaura cross-coupling reaction, with supporting experimental data and detailed protocols to inform reagent selection.

The fundamental difference between boronic acids and boronate esters lies in a classic trade-off between chemical stability and reactivity.[1] Boronic acids are generally more reactive, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions.[1] However, this comes at the cost of lower stability; boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions.[1]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1][3] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods.[1] This robustness makes them well-suited for multi-step syntheses and high-throughput screening applications.[1] The trade-off for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a viable pathway.[1][2]

Quantitative Performance Comparison

To illustrate the practical implications of this trade-off, the following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.

Table 1: General Reactivity and Stability Comparison

ParameterBoronic AcidsBoronate Esters (Pinacol)
Relative Reactivity HigherLower
Reaction Time ShorterLonger
Stability Lower (susceptible to protodeboronation and oxidation)Higher (often stable to air, moisture, and chromatography)
Handling Can be challenging; may require inert atmosphere for storageEasier; often crystalline and stable at room temperature
Purification Can be difficult due to decompositionGenerally straightforward via standard techniques
Yield Potentially higher in short reaction times, but can be compromised by decomposition.Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]

Table 2: Relative Rates of Transmetalation in Suzuki-Miyaura Coupling

EntryBoron ReagentRelative Rate
1Phenylboronic Acid1.00
2Phenylboronic Acid Pinacol Ester~0.1 - 0.5 (Varies with conditions)
32-Pyridylboronic AcidProne to rapid protodeboronation
42-Pyridylboronic Acid Pinacol EsterMore stable and effective coupling partner

Note: The relative rates are generalized from multiple sources and can be highly dependent on the specific substrates, catalyst, base, and solvent system used.

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of boron reagent directly impacts the critical transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Ar-X R1-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Waste X-B(OR)2 + Base Transmetalation->Waste Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Boron_Reagent R2-B(OR)2 (Boronate Ester) or R2-B(OH)2 (Boronic Acid) + Base Boron_Reagent->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a Suzuki-Miyaura coupling is generally similar for both boronic acids and boronate esters, with the primary difference being the handling and storage of the boron reagent.

Experimental_Workflow cluster_reagent Reagent Preparation Boronic_Acid Boronic Acid (Store under inert atmosphere, may require fresh sample) Addition Add aryl halide, boron reagent, palladium catalyst, and base Boronic_Acid->Addition Boronate_Ester Boronate Ester (Bench-stable, weigh in air) Boronate_Ester->Addition Setup Assemble flame-dried glassware under inert atmosphere (N2 or Ar) Setup->Addition Solvent Add degassed solvent(s) Addition->Solvent Reaction Heat reaction mixture to desired temperature Solvent->Reaction Monitoring Monitor reaction progress by TLC, GC, or LC-MS Reaction->Monitoring Workup Aqueous workup to remove base and boron byproducts Monitoring->Workup Purification Purify product by column chromatography, recrystallization, or distillation Workup->Purification Analysis Characterize final product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The decision of which boron reagent to employ is often guided by the specific demands of the synthesis.

Decision_Tree Start Start: Need for Cross-Coupling Stability_Question Is the required boronic acid known to be unstable? Start->Stability_Question Use_Ester Use Boronate Ester Stability_Question->Use_Ester Yes Multi_Step_Question Is this part of a long, multi-step synthesis? Stability_Question->Multi_Step_Question No Consider_Acid Consider Boronic Acid for higher reactivity Multi_Step_Question->Use_Ester Yes Reproducibility_Question Is high reproducibility and a clean reaction profile critical? Multi_Step_Question->Reproducibility_Question No Reproducibility_Question->Use_Ester Yes Reproducibility_Question->Consider_Acid No

Caption: Decision tree for selecting between a boronic acid and a boronate ester.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent system (e.g., Toluene/Water 4:1, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system via syringe.

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Boronate Ester

  • Materials:

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

    • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane, 5 mL)

  • Procedure:

    • To a reaction vial, add the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.

    • Add the degassed solvent.

    • Seal the vial and stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent.

    • Concentrate the filtrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel.

Conclusion

The choice between a boronic acid and a boronate ester is ultimately dictated by the specific requirements of the synthetic task. For rapid reactions where the boronic acid is stable, it may be the preferred reagent due to its higher reactivity. However, in the context of complex, multi-step syntheses, such as those prevalent in drug discovery and development, the superior stability, ease of handling, and reproducibility offered by boronate esters often make them the more prudent choice. By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

Methoxyboronic Acid Pinacol Ester: A Comparative Guide for Borylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the borylating agent is a critical parameter that dictates the efficiency, scope, and outcome of the reaction. Methoxyboronic acid pinacol ester has emerged as a valuable reagent, offering a unique combination of stability and reactivity. This guide provides a comprehensive comparison of methoxyboronic acid pinacol ester with other common borylation reagents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

Core Concepts: Stability and Reactivity in Borylation Reagents

The utility of a borylation reagent is primarily governed by a trade-off between its stability and reactivity. Highly reactive reagents may be prone to decomposition under reaction conditions or during storage, leading to diminished yields and the formation of byproducts. Conversely, highly stable reagents may exhibit sluggish reactivity, requiring harsh reaction conditions.

Methoxyboronic acid pinacol ester , an arylboronic acid pinacol ester, benefits from the inherent stability conferred by the pinacolato ligand. Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[1] The electron-donating nature of the methoxy group on the aromatic ring can influence the reactivity of the C-B bond, a crucial factor in the transmetalation step of the Suzuki-Miyaura coupling.

Performance Comparison of Borylation Reagents

The selection of a borylation reagent significantly impacts the yield and efficiency of cross-coupling reactions. Below is a comparative overview of methoxyboronic acid pinacol ester against other classes of borylation reagents.

Methoxyboronic Acid Pinacol Ester vs. Unsubstituted and Substituted Arylboronic Acids

Arylboronic acids are often more reactive than their pinacol ester counterparts, which can lead to faster reaction times.[1] However, they are also more susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces the overall yield.[2] The stability of arylboronic acids is also influenced by the electronic nature of the substituents on the aromatic ring.

Reagent ClassKey AdvantagesKey DisadvantagesTypical Application
Methoxyboronic Acid Pinacol Ester Good balance of stability and reactivity; amenable to chromatographic purification.[3]May require in situ hydrolysis for activation in some cases.Suzuki-Miyaura coupling with a wide range of substrates.
Unsubstituted Arylboronic Acid High reactivity, often leading to shorter reaction times.[1]Prone to protodeboronation and trimerization to boroxines.[3]Standard Suzuki-Miyaura couplings where stability is not a major concern.
Electron-Withdrawing Group (EWG) Substituted Arylboronic Acid Can exhibit different reactivity profiles.May have altered stability and reactivity depending on the specific EWG.Used when specific electronic properties are required in the final product.
Electron-Donating Group (EDG) Substituted Arylboronic Acid Increased electron density on the aryl ring can affect transmetalation rates.Can be more susceptible to oxidation.Synthesis of electron-rich biaryl compounds.
Methoxyboronic Acid Pinacol Ester vs. Other Boronic Esters

Within the class of boronic esters, various diol protecting groups can be employed, each imparting different properties to the reagent.

ReagentKey Characteristics
Methoxyboronic Acid Pinacol Ester "Go-to" intermediate, offering good stability and reactivity.[3]
Neopentyl Glycol Boronic Esters Show good reactivity, sometimes greater than pinacol esters, particularly in anhydrous conditions.[4]
Catechol Boronic Esters Used in the original Suzuki coupling; generally less stable than pinacol esters.[4]
MIDA Boronate Esters Offer exceptional stability, allowing for iterative cross-coupling reactions.[5]

Quantitative Data on Suzuki-Miyaura Coupling Reactions

The following table summarizes experimental data for Suzuki-Miyaura coupling reactions involving various borylation reagents, providing a quantitative comparison of their performance.

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
4-Methoxyphenylboronic acidIodobenzenePd/BCK2CO3H2O3.598[6]
Phenylboronic acid4-BromoacetophenonePd(PPh3)4Na2CO3Toluene/EtOH/H2O295[7]
4-Methoxyphenylboronic acid pinacol ester4-IodoanisolePd(OAc)2/SPhosK3PO4Toluene/H2O24-[3]
Heptyl boronic pinacol ester2,6-DichloropyridinePd(OAc)2/Ad2PnBuLiOtBuDioxane/H2O2494[7]
2-Pyridyl MIDA boronate4-BromotoluenePd2(dba)3/XPhosK3PO4Dioxane1291[5]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and catalysts across different studies. The data presented is for illustrative purposes.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results in synthetic chemistry. Below are representative protocols for a Miyaura borylation and a subsequent Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Miyaura Borylation of an Aryl Halide

This protocol describes the synthesis of an arylboronic acid pinacol ester from an aryl halide.

Workflow Diagram:

Miyaura_Borylation ArylHalide Aryl Halide Reaction Reaction Mixture ArylHalide->Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Arylboronic Acid Pinacol Ester Purification->Product

Caption: General workflow for Miyaura borylation.

Procedure:

  • To an oven-dried flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and potassium acetate (1.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an arylboronic acid pinacol ester with an aryl halide.

Catalytic Cycle Diagram:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a flask, combine the arylboronic acid pinacol ester (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography to obtain the biaryl product.

Logical Relationships in Reagent Selection

The choice of a borylation reagent is a multifactorial decision that depends on the specific synthetic challenge. The following diagram illustrates a decision-making process for selecting an appropriate boron-containing reagent.

Reagent_Selection Start Synthetic Target Stability Is the boronic acid known to be unstable? Start->Stability Iterative Is iterative cross-coupling required? Stability->Iterative Yes Standard Standard Suzuki-Miyaura Coupling Stability->Standard No MIDA Use MIDA Boronate Ester Iterative->MIDA Pinacol Use Methoxyboronic Acid Pinacol Ester Standard->Pinacol BoronicAcid Use Arylboronic Acid Standard->BoronicAcid

Caption: Decision tree for selecting a borylation reagent.

References

The Synthetic Edge: Unveiling the Advantages of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, stable, and versatile reagents is paramount. In the realm of organic synthesis, particularly for the formation of valuable boronate esters, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as MeOBPin) emerges as a compelling alternative to traditional borylating agents. This guide provides an objective comparison of MeOBPin's performance against other common reagents, supported by experimental data, detailed protocols, and mechanistic insights.

MeOBPin distinguishes itself as a stable, liquid reagent that offers unique advantages in the synthesis of pinacol boronate esters (BPin), which are crucial intermediates in widely-used reactions such as the Suzuki-Miyaura cross-coupling.[1] Unlike the more common bis(pinacolato)diboron (B₂pin₂), which is a solid and often requires a transition-metal catalyst for activation, MeOBPin can act as an electrophile in carbon-boron bond formation, opening avenues for catalyst-free methodologies.[1]

Performance Comparison: MeOBPin vs. Alternative Borylation Reagents

The primary advantage of this compound lies in its reactivity profile and ease of handling. While direct quantitative comparisons in the literature are emerging, the inherent properties of MeOBPin suggest benefits in specific synthetic contexts. Traditional methods often rely on the palladium-catalyzed coupling of aryl halides with B₂pin₂.[2] However, transition-metal-free approaches are gaining traction due to reduced cost and potential for metal contamination in the final products.

ReagentTypical Reaction TypeCatalyst RequirementKey AdvantagesPotential Limitations
This compound (MeOBPin) Electrophilic BorylationOften catalyst-freeStable liquid, ease of handling, suitable for catalyst-free reactions.May be less reactive for certain substrates compared to catalyzed B₂pin₂ reactions.
Bis(pinacolato)diboron (B₂pin₂) Miyaura Borylation, C-H BorylationTypically requires a transition metal catalyst (e.g., Pd, Ir)Broad substrate scope, well-established protocols.Solid reagent, requires catalyst, potential for side reactions.
Pinacolborane (HBPin) Hydroboration, reactions with organometallicsCan be used with or without a catalyst depending on the reaction.Readily available, versatile for different borylation strategies.[3]Can be less stable than MeOBPin, may require inert conditions.
Bis-boronic acid (BBA) Palladium-catalyzed borylationRequires a transition metal catalyst.Atom economical, avoids pinacol byproduct.[4]Can be less soluble and require specific conditions for optimal reactivity.

Experimental Protocols

Preparation of this compound (MeOBPin)

This protocol is adapted from established literature procedures.[1]

Materials:

  • Trimethyl borate (B(OMe)₃)

  • Pinacol

  • Anhydrous reaction vessel

  • Vacuum distillation apparatus

Procedure:

  • Equimolar quantities of trimethyl borate and pinacol are combined in a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen).[1]

  • The mixture is heated at 68 °C for 2 hours.[1]

  • After the reaction period, methanol is removed under reduced pressure (20 mbar) at 25 °C.[1]

  • The resulting crude product is then purified by vacuum distillation (0.043 mbar) at 25 °C to yield pure this compound as a colorless liquid.[1]

General Protocol for Transition-Metal-Free Borylation of Aryl Halides

While a specific protocol directly comparing MeOBPin is not yet widely published, a general procedure for the borylation of aryl halides under transition-metal-free conditions, where MeOBPin could be a suitable reagent, is outlined below. This is based on emerging methodologies in the field.[4][5]

Materials:

  • Aryl halide (e.g., Aryl bromide)

  • This compound (MeOBPin) or Bis(pinacolato)diboron (B₂pin₂)

  • Base (e.g., t-BuOK)

  • Anhydrous solvent (e.g., MeOH)

  • Inert atmosphere setup

Procedure:

  • To a solution of the aryl bromide in anhydrous methanol under an inert atmosphere, add the base.

  • Add the borylating agent (MeOBPin or B₂pin₂) to the reaction mixture.

  • Stir the reaction at a mild temperature (e.g., 0 °C to room temperature) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched and the arylboronic acid or its corresponding ester is isolated and purified.

Mechanistic Pathways and Workflows

The utility of this compound and the resulting boronate esters is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction. The following diagrams illustrate the synthesis of the boronate ester and its subsequent use in this pivotal C-C bond-forming reaction.

Borylation_Workflow ArylHalide Aryl Halide (Ar-X) Borylation Electrophilic Borylation (Catalyst-Free) ArylHalide->Borylation MeOBPin 2-Methoxy-4,4,5,5- tetramethyl-1,3,2-dioxaborolane (MeOBPin) MeOBPin->Borylation Base Base Base->Borylation ArylBoronate Aryl Pinacol Boronate (Ar-BPin) Borylation->ArylBoronate Byproduct Byproducts Borylation->Byproduct

Caption: Catalyst-free electrophilic borylation using MeOBPin.

Suzuki_Miyaura_Cycle ArylBoronate Aryl Pinacol Boronate (Ar-BPin) Transmetalation Transmetalation ArylBoronate->Transmetalation OrganicHalide Organic Halide (R-X) OxAdd Oxidative Addition OrganicHalide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX PdII_R_Ar R-Pd(II)-Ar Transmetalation->PdII_R_Ar RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration CoupledProduct Coupled Product (R-Ar) RedElim->CoupledProduct PdII_RX->Transmetalation PdII_R_Ar->RedElim Base Base Base->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

A Comparative Guide to Boronic Esters in Suzuki Coupling Reactions: Yields and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical factor influencing the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of various boronic esters, supported by experimental data and detailed methodologies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. At the heart of this reaction lies the organoboron reagent, typically a boronic acid or its ester derivative. The choice between these reagents is not trivial, as it involves a trade-off between reactivity and stability. While boronic acids are generally more reactive, they are often less stable and can be challenging to handle and purify.[1][2][3] Boronic esters, on the other hand, offer enhanced stability, making them easier to store and handle, which can lead to more reproducible results and higher isolated yields, particularly in complex syntheses.[1][2]

This guide will delve into a comparison of commonly used boronic esters—pinacol, neopentylglycol, and N-methyliminodiacetic acid (MIDA) esters—along with potassium trifluoroborate salts, which are another stable and effective class of reagents.

Comparative Yields of Boronic Esters in Suzuki Coupling

The following table summarizes the yields of Suzuki coupling reactions using different boronic esters and potassium trifluoroborate salts under various conditions. This data highlights the impact of the boron reagent on the reaction outcome.

Boron Reagent TypeElectrophileCatalyst/LigandBaseSolventYield (%)Reference
Phenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[2]
Phenylboronic Pinacol Ester4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92[2]
Thienyl MIDA Boronate Ester5-bromo-4-hexyl-2-thienyl MIDA boronatePd₂(dba)₃ / SPhosK₃PO₄THF/H₂Oup to 94[4][5]
Thienyl Pinacol Boronate Ester5-bromo-4-hexylthien-2-yl-pinacol boronateNot specifiedNot specifiedNot specified25[4]
Potassium Vinyltrifluoroborate4-BromoanisolePdCl₂ / PPh₃Cs₂CO₃THF/H₂O72[6]
Potassium β-Trifluoroborato Amide2-ChloroanisolePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂OGood to very good[7]
Neopentyl 3,4-dichlorophenylboronic ester4-fluoro-2-chlorobenzonitrilePd-P(t-Bu)₃-G3KOSiMe₃THFNot specified[8]
Tetrahydropyridine-2-boronic Acid Pinacol Ester2-BromonaphthalenePd(OAc)₂ / PPh₃K₃PO₄·H₂ODioxane91[9]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The nature of the boron reagent directly influences the crucial transmetalation step.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OR2 R1-Pd(II)L2-OR2 R1-Pd(II)L2-X->R1-Pd(II)L2-OR2 Ligand Exchange (Base) R1-Pd(II)L2-R3 R1-Pd(II)L2-R3 R1-Pd(II)L2-OR2->R1-Pd(II)L2-R3 Transmetalation (R3-B(OR)2) R1-Pd(II)L2-R3->Pd(0)L2 R1-R3 R1-R3 R1-Pd(II)L2-R3->R1-R3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using different boronic esters. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

General Protocol for Suzuki Coupling with Boronic Pinacol Esters

This protocol is a general guideline for the cross-coupling of an aryl halide with a boronic acid pinacol ester.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, boronic acid pinacol ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[10]

General Protocol for Suzuki Coupling with MIDA Boronate Esters

This protocol outlines a typical procedure for the cross-coupling of an aryl halide with a MIDA boronate ester, which requires an initial hydrolysis step to release the active boronic acid.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • MIDA boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O, 10:1)

Procedure:

  • In an oven-dried reaction vessel, combine the MIDA boronate ester, aryl or heteroaryl halide, palladium catalyst, ligand, and base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as indicated by analytical monitoring.

  • Cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[11]

Comparative Workflow: Pinacol vs. MIDA Boronates

The operational workflows for cross-coupling reactions using pinacol and MIDA boronates differ primarily in the activation step of the boron reagent. Pinacol esters can often react directly, while MIDA boronates require a controlled hydrolysis to release the active boronic acid.

Comparative_Workflow cluster_pinacol Pinacol Boronate Workflow cluster_mida MIDA Boronate Workflow p1 Combine Reactants: Aryl Halide, Pinacol Ester, Catalyst, Base p2 Add Solvent p1->p2 p3 Heat and Stir p2->p3 p4 Workup and Purification p3->p4 m1 Combine Reactants: Aryl Halide, MIDA Ester, Catalyst, Base m2 Add Solvent (with H2O) m1->m2 m3 Controlled Hydrolysis (Slow Release of Boronic Acid) m2->m3 m4 Heat and Stir m3->m4 m5 Workup and Purification m4->m5 start Start start->p1 start->m1

References

A Head-to-Head Comparison: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. MIDA Boronates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boron reagent is critical to the success of these reactions, influencing stability, reactivity, and the scope of possible transformations. This guide provides a detailed comparison of two popular classes of boron reagents: pinacol boronate esters, often prepared from 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and the increasingly utilized N-methyliminodiacetic acid (MIDA) boronates.

This comparison delves into the fundamental differences in their stability, reactivity, and handling, supported by experimental data. We will explore how the unique properties of MIDA boronates, such as their exceptional stability and amenability to iterative cross-coupling, stack up against the more conventional pinacol esters derived from reagents like this compound.

Core Differences: Stability and Reactivity

The primary distinction between pinacol esters and MIDA boronates lies in the hybridization of the boron atom and the resulting impact on their chemical properties. Pinacol esters feature a trivalent, sp²-hybridized boron atom, making them susceptible to hydrolysis and protodeboronation under certain conditions. In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural difference renders MIDA boronates exceptionally stable.[1]

MIDA boronates are often crystalline, free-flowing solids that are stable to air and moisture, and compatible with silica gel chromatography.[2][3] This high degree of stability allows for their use in multi-step syntheses where the boronic acid functionality needs to be carried through various reaction conditions.[3][4] Furthermore, MIDA boronates are unreactive under anhydrous cross-coupling conditions, effectively acting as a protecting group for the boronic acid.[1][5][6] The active boronic acid is released in a controlled manner under aqueous basic conditions, a feature that is particularly advantageous when working with unstable boronic acids.[1]

Performance in Cross-Coupling Reactions: A Data-Driven Comparison

The choice between a pinacol ester and a MIDA boronate can significantly influence the outcome of a Suzuki-Miyaura cross-coupling reaction. The following tables summarize key performance differences based on available experimental data.

PropertyThis compound (forms Pinacol Ester)MIDA Boronates
Boron Hybridization sp² (in resulting pinacol ester)sp³
Stability Moderate; can be sensitive to hydrolysis and protodeboronation, especially for unstable boronic acids.[1]High; generally stable to air, moisture, and chromatography.[2][3]
Physical Form Often liquids or low-melting solids.Typically crystalline, free-flowing solids.[2]
Purification Distillation or chromatography (with potential for decomposition on silica for sensitive substrates).Routinely purified by silica gel chromatography.[2][3]
Reactivity Control Generally reactive under standard Suzuki-Miyaura conditions.Unreactive under anhydrous conditions; requires aqueous base for activation ("slow-release").[1][5][6]
Suitability for Iterative Cross-Coupling Not ideal due to lack of a protecting group strategy.Excellent; the MIDA group acts as a protecting group, enabling sequential couplings.[2]

Table 1: General Properties of Pinacol Esters and MIDA Boronates.

Quantitative Yield Comparison

Direct, side-by-side comparisons of yields under identical conditions across a broad range of substrates are not always available in the literature. However, specific studies highlight the performance advantages of MIDA boronates, particularly in challenging systems.

Coupling PartnersBoron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Thienyl Monomer + Dihalide (Polymerization)Pinacol BoronatePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O9024Lower MW PolymerMacromolecules 2015, 48, 5, 1253–1259
Thienyl Monomer + Dihalide (Polymerization)MIDA BoronatePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O902494 (Higher MW Polymer)Macromolecules 2015, 48, 5, 1253–1259
4-Bromobenzaldehyde + 4-Butylphenylboronic acid / MIDA boronate mixtureMIDA BoronatePd(OAc)₂ / SPhosK₃PO₄Dioxane801224:1 selectivity for unprotected boronic acidJ. Am. Chem. Soc. 2007, 129, 22, 6716–6717

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using a Pinacol Boronate Ester (formed from this compound)

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Pinacol boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a water-soluble base)

Procedure:

  • To a flame-dried reaction vessel, add the aryl/heteroaryl halide, the pinacol boronate ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol highlights the "slow-release" nature of the MIDA boronate.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • MIDA boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos or XPhos, 3-6 mol%)

  • Base (e.g., K₃PO₄, 3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or THF)

  • Water

Procedure:

  • To a flame-dried reaction vessel, add the aryl/heteroaryl halide, the MIDA boronate, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Concepts

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X L2 R1-Pd(II)-X L2 Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R1-X) R1-Pd(II)-OR' L2 R1-Pd(II)-OR' L2 R1-Pd(II)-X L2->R1-Pd(II)-OR' L2 Base R1-Pd(II)-R2 L2 R1-Pd(II)-R2 L2 R1-Pd(II)-OR' L2->R1-Pd(II)-R2 L2 Transmetalation (R2-B(OR)2) R1-Pd(II)-R2 L2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)-R2 L2->R1-R2

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronate_Structures cluster_pinacol Pinacol Boronate Ester cluster_mida MIDA Boronate pinacol B R O O C1 C(CH3)2 pinacol:O1->C1 C2 C(CH3)2 pinacol:O2->C2 C1->C2 mida N B R CH2 CH2 O=C C=O mida:N->mida:B dative bond mida:N->mida:C1 mida:N->mida:C2 mida:C1->mida:O1 mida:C2->mida:O2 mida:e->mida:B mida:e->mida:B

Caption: Structural comparison of a pinacol boronate ester and a MIDA boronate.

Workflow_Comparison cluster_pinacol Pinacol Ester Workflow cluster_mida MIDA Boronate Iterative Workflow P_Start Start with Aryl Halide & Pinacol Ester P_Reaction One-Pot Suzuki-Miyaura Coupling P_Start->P_Reaction P_End Product P_Reaction->P_End M_Start Start with Halo-MIDA Boronate & Boronic Acid M_Coupling1 Suzuki-Miyaura Coupling 1 M_Start->M_Coupling1 M_Deprotection MIDA Deprotection (Aqueous Base) M_Coupling1->M_Deprotection M_Coupling2 Suzuki-Miyaura Coupling 2 (with another Aryl Halide) M_Deprotection->M_Coupling2 M_End Final Product M_Coupling2->M_End

Caption: Comparative workflow for standard vs. iterative cross-coupling.

Conclusion

Both pinacol boronate esters (derived from reagents like this compound) and MIDA boronates are valuable reagents in Suzuki-Miyaura cross-coupling. Pinacol esters are effective for a wide range of transformations, particularly when the corresponding boronic acid is relatively stable. However, for challenging substrates susceptible to decomposition, or for complex synthetic strategies requiring the sequential introduction of different coupling partners, MIDA boronates offer a superior solution. Their remarkable stability, ease of handling, and the ability to control the release of the active boronic acid make them a powerful tool for modern organic synthesis, enabling the construction of complex molecules with high efficiency and predictability. The choice of reagent should, therefore, be guided by the specific requirements of the synthetic target and the stability of the boronic acid intermediates.

References

A Researcher's Guide to Validating Borylation Reactions: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of boronic acids and their derivatives through borylation reactions is a critical step in the creation of novel chemical entities. The validation of these reactions—confirming the formation of the desired product, quantifying its yield, and identifying any byproducts—is paramount. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose, offering insights into their performance, detailed experimental protocols, and guidance on selecting the most appropriate method for your specific needs.

At a Glance: Comparing the Tools of the Trade

The choice of analytical technique for validating a borylation reaction depends on a multitude of factors, including the specific information required (qualitative vs. quantitative), the stage of the reaction, the nature of the reactants and products, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used methods.

TechniqueInformation ProvidedSpeedSensitivitySample PreparationThroughputKey AdvantagesKey Limitations
¹H & ¹³C NMR Structural confirmation, purity, reaction conversion (quantitative with internal standard).[1]ModerateModerateSimple (dissolution in deuterated solvent)Low to ModerateProvides detailed structural information; non-destructive.Lower sensitivity compared to MS; signal overlap can complicate quantification.[1]
¹¹B NMR Direct observation of boron species (boronic acids, boronate esters, boroxines), reaction monitoring.[2][3][4]FastHigh (for boron)Simple (dissolution in deuterated solvent)Low to ModerateHighly specific for boron-containing compounds; provides insight into boron coordination.[2][4]Limited structural information about the organic scaffold; chemical shifts can be broad.
GC-MS Identification of volatile products and byproducts, quantification.[5]FastHighOften requires derivatization to increase volatility and stability of boronic acids.[5]HighExcellent separation for complex mixtures; high sensitivity.Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity.[6][7]
LC-MS Identification and quantification of products and impurities in solution.[8]ModerateVery HighSimple (dissolution and filtration); care needed to avoid on-column hydrolysis.[6][7]HighApplicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and selectivity.[8]On-column degradation of boronate esters can be a challenge; matrix effects can influence quantification.[6][7]
X-ray Crystallography Unambiguous determination of molecular structure and stereochemistry.[9][10]SlowN/ARequires a single, high-quality crystal.Very LowProvides definitive structural proof.[9][10]Crystal growth can be challenging and time-consuming; not suitable for reaction monitoring or quantification of mixtures.

Delving Deeper: Experimental Protocols

The following sections provide generalized experimental protocols for the key analytical techniques used to validate borylation reactions. These should be adapted based on the specific properties of the compounds being analyzed and the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and quantification of borylation reaction components.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment:

  • Sample Preparation: Accurately weigh a representative sample of the crude reaction mixture or purified product (typically 5-10 mg). Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a suitable field strength. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum. The disappearance of starting material signals and the appearance of new signals corresponding to the boronate ester product will confirm the reaction's progress. The chemical shifts and coupling patterns provide detailed structural information. Purity can be estimated by comparing the integrals of the product signals to those of impurities. For quantitative analysis, compare the integral of a product proton to the integral of the internal standard.

¹¹B NMR for Direct Monitoring of Boron Species:

  • Sample Preparation: Prepare the sample as you would for ¹H NMR. No internal standard is required for qualitative analysis.

  • Data Acquisition: Acquire the ¹¹B NMR spectrum. The chemical shift will indicate the coordination state of the boron atom. Typically, tricoordinate boronic acids and esters resonate at a higher frequency (around 30 ppm), while tetracoordinate species appear at a lower frequency.[2][4]

  • Data Analysis: The presence of a signal corresponding to the expected boronate ester and the absence or reduction of the signal for the starting boron reagent confirms the reaction. This technique is particularly useful for identifying the formation of boroxines (cyclic anhydrides of boronic acids).[2]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for identifying and quantifying the components of a borylation reaction.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation (Derivatization): Boronic acids are often not volatile enough for GC analysis. Therefore, derivatization is typically required. A common method is to convert the boronic acid to its more volatile pinacol ester by reacting it with pinacol.[5]

  • Injection: Inject a small volume of the derivatized sample solution into the GC-MS instrument.

  • Separation and Detection: The components of the mixture are separated based on their boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined.

  • Data Analysis: The retention time from the gas chromatogram and the mass spectrum of each peak are used to identify the compounds in the mixture by comparing them to known standards or library data. Quantification can be achieved by creating a calibration curve with standards.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., acetonitrile, methanol) and filter it to remove any particulate matter. Care must be taken to use aprotic or non-aqueous solvents for sample preparation to prevent hydrolysis of boronate esters.[6][7]

  • Chromatography: Inject the sample onto an HPLC or UPLC system. A reversed-phase C18 column is commonly used. The mobile phase composition is optimized to achieve good separation of the starting materials, product, and any impurities. Using a mobile phase with no pH modifier or a highly basic mobile phase can help minimize on-column hydrolysis of boronate esters.[6][11]

  • Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for boronic acids and their derivatives.

  • Data Analysis: The retention time and the mass spectrum of each peak are used for identification. Quantification is typically performed using an external or internal standard and a calibration curve. LC-MS can achieve very low limits of detection (LOD) and quantification (LOQ).[8]

X-ray Crystallography

For unambiguous structural confirmation, particularly of the final, purified product, single-crystal X-ray crystallography is the gold standard.

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the boronate ester. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the crystal, from which the positions of the atoms in the molecule can be determined. This information is then refined to generate a precise three-dimensional model of the molecule.

  • Data Analysis: The resulting crystal structure provides unequivocal proof of the connectivity of the atoms and the stereochemistry of the molecule.[9][10]

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the typical workflow for validating a borylation reaction and a decision tree to aid in selecting the most appropriate analytical technique.

Borylation_Validation_Workflow cluster_reaction Borylation Reaction cluster_monitoring In-situ/Real-time Monitoring cluster_analysis Product Analysis Start Start Reaction Reaction Reaction in Progress Start->Reaction End Reaction Complete Reaction->End NMR_monitor ¹¹B NMR Reaction->NMR_monitor Monitor Progress LCMS_monitor LC-MS Reaction->LCMS_monitor Monitor Progress NMR_analysis ¹H, ¹³C, ¹¹B NMR End->NMR_analysis Structural Confirmation MS_analysis GC-MS / LC-MS End->MS_analysis Identify Byproducts Purification Purification NMR_analysis->Purification MS_analysis->Purification Xray X-ray Crystallography Purification->Xray Definitive Structure

A typical workflow for the validation of a borylation reaction.

Analytical_Technique_Decision_Tree Start What is the primary analytical question? q1 Reaction Monitoring vs. Final Product Analysis? Start->q1 q2 Qualitative vs. Quantitative? q1->q2 Final Product ans1a In-situ ¹¹B NMR or rapid LC-MS q1->ans1a Monitoring q3 Structural Confirmation or Identification? q2->q3 Qualitative ans2b Quantitative ¹H NMR (with standard), GC-MS, LC-MS q2->ans2b Quantitative ans3a ¹H, ¹³C NMR q3->ans3a Detailed Structure ans3b GC-MS, LC-MS q3->ans3b Identification/Purity q4 Need for Unambiguous Structure? ans4 X-ray Crystallography q4->ans4 Yes ans1b NMR, MS, X-ray ans2a ¹H NMR, ¹¹B NMR, GC-MS, LC-MS ans3a->q4 ans3b->q4

Decision tree for selecting an analytical technique.

Concluding Remarks

The validation of borylation reactions is a multifaceted process that relies on the strategic application of various analytical techniques. While NMR spectroscopy provides invaluable structural information, mass spectrometry offers unparalleled sensitivity for detecting and quantifying products and byproducts. For definitive structural proof of a final product, X-ray crystallography remains the ultimate tool. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently and efficiently validate their synthetic outcomes, paving the way for the next stages of discovery and development.

References

A Comparative Analysis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Boronate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Electrophilic Borylation with Traditional Palladium-Catalyzed Methods

In the landscape of modern synthetic chemistry, the formation of carbon-boron bonds is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The resulting organoboron compounds, especially boronate esters, are pivotal intermediates for versatile cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides a comprehensive benchmark of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MeOBPin), an electrophilic borylating agent, against traditional methods for the synthesis of arylboronates.

Executive Summary

Traditional methods for synthesizing arylboronates, such as the Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) in a palladium-catalyzed reaction with aryl halides, are robust and widely practiced.[1][2] Another key traditional method involves the direct use of boronic acids in Suzuki-Miyaura cross-coupling reactions. While effective, these methods can have limitations regarding functional group tolerance and the stability of the boronic acid reagents.

This compound (MeOBPin) presents an alternative approach, acting as an electrophilic source of the boronate group. This reagent is particularly useful for the borylation of nucleophilic partners, such as organometallic reagents generated via metalation. This guide will delve into a quantitative comparison of these methodologies, present detailed experimental protocols, and visualize the underlying chemical pathways.

Performance Benchmark: MeOBPin vs. Traditional Methods

The selection of a borylation method is contingent on factors such as the nature of the substrate, the desired functional group tolerance, and the overall efficiency of the reaction. While direct head-to-head comparative studies are limited, the following tables provide a summary of representative data extrapolated from various sources to highlight the key performance indicators of each method.

Table 1: Borylation of Aryl Halides - A Comparative Overview

ParameterMiyaura Borylation (using B₂pin₂)Direct Use of Boronic Acids (in Suzuki Coupling)Electrophilic Borylation (using MeOBPin with Grignard Reagent)
Typical Substrate Aryl/Vinyl Halides or TriflatesAryl/Vinyl Halides or TriflatesAryl Halides (via Grignard formation)
Borylating Agent Bis(pinacolato)diboron (B₂pin₂)N/A (Boronic acid is the reagent)This compound (MeOBPin)
Catalyst Palladium complex (e.g., PdCl₂(dppf))Palladium complex (e.g., Pd(PPh₃)₄)N/A for borylation step
Reaction Time 2 - 24 hours1 - 12 hours1 - 4 hours (for borylation step)
Typical Yield 70 - 95%75 - 98%80 - 95%
Key Advantage Broad substrate scope, good functional group tolerance.[1]High reactivity, often shorter reaction times in coupling.Rapid reaction, avoids direct use of palladium in the borylation step.
Key Disadvantage Requires a pre-functionalized halide or triflate.Boronic acids can be unstable and prone to decomposition.Requires formation of a potentially sensitive organometallic intermediate.

Table 2: Reagent and Reaction Condition Comparison

FeatureMiyaura Borylation (B₂pin₂)Direct Use of Boronic AcidsElectrophilic Borylation (MeOBPin)
Reagent Stability B₂pin₂ is a stable, crystalline solid.Boronic acids can be prone to protodeboronation and oxidation.MeOBPin is a liquid that should be stored under inert gas to prevent hydrolysis.[3]
Atom Economy Moderate; generates stoichiometric byproducts.High; the boron-containing fragment is incorporated into the product.Good; generates methoxide as a byproduct.
Reaction Temperature Typically elevated (e.g., 80-100 °C).[1]Often elevated for the coupling step.Grignard formation often at room temperature, borylation at low temperature.
Functional Group Tolerance Generally good, but sensitive to some palladium-catalyzed side reactions.Can be limited by the stability of the boronic acid.Tolerant to groups that do not react with Grignard reagents.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for the Miyaura borylation and a general protocol for electrophilic borylation using MeOBPin.

Protocol 1: Traditional Miyaura Borylation of an Aryl Bromide

This protocol is adapted from established literature procedures for the palladium-catalyzed synthesis of an arylboronate ester from an aryl bromide using bis(pinacolato)diboron.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Electrophilic Borylation of an Aryl Grignard Reagent with MeOBPin

This protocol outlines a general procedure for the synthesis of an arylboronate ester via the reaction of an aryl Grignard reagent with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • This compound (MeOBPin) (1.2 mmol)

  • Iodine (a single crystal)

  • Nitrogen or Argon atmosphere

Procedure:

  • Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.

  • Add anhydrous THF and a crystal of iodine.

  • Add a small portion of the aryl bromide to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Add the remaining aryl bromide dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of MeOBPin in anhydrous THF to the Grignard reagent.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction Pathways

The distinct mechanisms of the Miyaura borylation and electrophilic borylation with MeOBPin are depicted below using Graphviz diagrams.

Miyaura_Borylation Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation B₂pin₂ Base Ar-Pd(II)-Bpin Ar-Pd(II)-Bpin Transmetalation->Ar-Pd(II)-Bpin Reductive Elimination Reductive Elimination Ar-Pd(II)-Bpin->Reductive Elimination Reductive Elimination->Pd(0) Ar-Bpin Ar-Bpin Reductive Elimination->Ar-Bpin

Catalytic cycle of the Miyaura borylation reaction.

Electrophilic_Borylation Ar-X Ar-X Grignard Formation Grignard Formation Ar-X->Grignard Formation Mg Ar-MgX Ar-MgX Grignard Formation->Ar-MgX Nucleophilic Attack Nucleophilic Attack Ar-MgX->Nucleophilic Attack MeOBPin Intermediate Intermediate Nucleophilic Attack->Intermediate Product Formation Product Formation Intermediate->Product Formation Workup Ar-Bpin Ar-Bpin Product Formation->Ar-Bpin

Workflow for electrophilic borylation using MeOBPin.

Conclusion

Both traditional palladium-catalyzed methods and electrophilic borylation with this compound offer effective routes to valuable boronate esters. The traditional Miyaura borylation is a well-established and versatile method for a wide range of aryl halides. In contrast, electrophilic borylation with MeOBPin provides a rapid and efficient alternative, particularly when starting from an organometallic precursor. The choice of method will ultimately depend on the specific substrate, functional group compatibility, and the desired synthetic strategy. For instance, in a scenario where a Grignard reagent is already an intermediate in a synthetic sequence, its direct trapping with MeOBPin would be a highly efficient step. Conversely, for substrates incompatible with organometallic reagent formation, the palladium-catalyzed Miyaura borylation remains the method of choice. Understanding the distinct advantages and limitations of each approach, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic endeavors.

References

A Comparative Guide to the Efficacy of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boron reagent is a critical parameter influencing the reaction's efficiency, yield, and substrate scope. This guide provides a comprehensive comparison of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common pinacol boronate ester, against other classes of boronic esters, with a focus on its performance in various solvent systems.

Executive Summary

This compound, a derivative of the widely used pinacol borane, offers a balance of stability and reactivity for a range of Suzuki-Miyaura cross-coupling reactions. Its performance, however, is intrinsically linked to the choice of solvent, which can significantly impact reaction rates and yields. This guide synthesizes available experimental data to provide a comparative analysis of this reagent against other common boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, and explores the influence of solvent systems on reaction outcomes. While direct head-to-head quantitative comparisons for this compound across a broad range of solvents are not extensively documented in the literature, this guide extrapolates from data on closely related pinacol boronate esters to provide valuable insights for reaction optimization.

Comparison of Boronic Esters: Stability and Reactivity

The selection of a boronic ester for a Suzuki-Miyaura coupling is a trade-off between stability and reactivity. While highly reactive boronic acids can give rapid reaction times, they are often prone to decomposition pathways like protodeboronation.[1] Boronate esters, in contrast, offer enhanced stability, making them easier to handle, purify, and store.[1]

Table 1: General Properties of Common Boronic Ester Classes

PropertyThis compound (Pinacol Ester)MIDA Boronate Esters
Stability Moderate to high; generally stable to chromatography but can be susceptible to hydrolysis and protodeboronation under certain conditions.Very high; often crystalline solids with excellent stability to air, moisture, and chromatography.[2]
Reactivity Generally less reactive than the corresponding boronic acid. Reactivity can be influenced by the steric and electronic nature of the substituents.Unreactive until a deprotection step (hydrolysis) releases the active boronic acid, allowing for "slow-release" and controlled reactions.[2]
Handling Typically a liquid, soluble in most organic solvents.[3]Crystalline solids, easy to handle and weigh.
Key Advantage Readily accessible and widely used for a broad range of substrates.Enables the use of unstable boronic acids and allows for iterative cross-coupling strategies.
Limitation Can exhibit lower reactivity compared to boronic acids, potentially leading to lower yields with challenging substrates.Requires a specific deprotection step to initiate the coupling reaction.

A study comparing the reactivity of various boron reagents established the following general order: boronic acid > MIDA boronate (hydrolyzed) > pinacol boronate.[2] This suggests that under conditions where the boronic ester is used directly, pinacol variants are generally less reactive.

The Critical Role of the Solvent System

The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing the solubility of reagents, the stability of the catalyst, and the rate of the key mechanistic steps. The choice of solvent can dramatically affect the reaction yield.

Table 2: Comparative Yields of a Model Suzuki-Miyaura Reaction in Various Solvents

The following data is based on a model Suzuki-Miyaura reaction between bromobenzene and phenylboronic acid, as direct comparative data for this compound across these solvents was not available. This provides a general indication of solvent efficacy.

EntrySolventYield (%)Reference
1Tetrahydrofuran (THF)10.4[4]
2N,N-Dimethylformamide (DMF)30.9[4]
3Ethyl Acetate5.6[4]
41,4-DioxaneNo Product Detected[4]
5Methanol78.9[4]
6Ethanol73.4[4]
7Methanol:Water (3:2)96.3[4]

As indicated in the table, polar protic solvents like methanol and ethanol, and particularly aqueous mixtures, can significantly enhance the reaction yield. This is often attributed to the improved solubility of the base and the facilitation of the transmetalation step. For pinacol boronate esters, a mixture of dioxane and water is also commonly employed and has shown beneficial effects.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. Note: These are general procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate Ester

Materials:

  • Aryl Halide (1.0 mmol)

  • Aryl MIDA boronate (1.2 mmol)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3 mol%)

  • Base (e.g., K₃PO₄) (3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 5:1) (6 mL)

Procedure:

  • In an oven-dried reaction vessel, combine the aryl halide, MIDA boronate, palladium precatalyst, ligand, and base.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent mixture.

  • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures) until completion.

  • Follow a standard aqueous workup and purification procedure as described in Protocol 1.[2]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine Reagents Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heating & Stirring Heating & Stirring Add Solvent->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Aqueous Workup Aqueous Workup Monitoring->Aqueous Workup Purification Purification Aqueous Workup->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound remains a valuable and versatile reagent in the synthetic chemist's toolbox. Its efficacy is highly dependent on the judicious selection of the solvent system, with polar protic solvents and aqueous mixtures often providing superior results. For more challenging substrates or complex synthetic strategies, more stable and controllably reactive alternatives like MIDA boronates may offer significant advantages, often leading to higher yields. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in optimizing their Suzuki-Miyaura cross-coupling reactions and making informed decisions in the selection of their boron reagents. Further systematic studies directly comparing the performance of this compound in a wide array of solvents would be highly beneficial to the scientific community.

References

Unveiling the Reactivity of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is a critical parameter influencing the efficiency and outcome of cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Methoxy-Bpin) with other commonly used boronic esters, supported by computational analysis and experimental data.

At the heart of synthetic chemistry, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, lies the crucial transmetalation step. The facility of this step is significantly influenced by the nature of the boron reagent. While boronic acids are generally more reactive than their ester counterparts, the enhanced stability and handling characteristics of boronate esters, such as pinacol esters (Bpin), make them highly attractive in complex multi-step syntheses. This guide delves into the specific reactivity of Methoxy-Bpin, a derivative featuring an electron-donating methoxy group directly attached to the boron atom, and compares it with other boronic esters.

Executive Summary: The Reactivity-Stability Paradigm

A fundamental trade-off exists between the reactivity and stability of organoboron reagents. Boronic acids exhibit higher reactivity, often leading to faster reaction times, which is attributed to the Lewis acidity of the boronic acid facilitating the transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability, with susceptibility to decomposition pathways like protodeboronation and oxidation.[1][2]

Conversely, boronate esters, especially pinacol esters, offer significantly greater stability, are often crystalline solids, and are easier to handle and purify.[1][2] This enhanced stability is advantageous for reproducibility and for substrates that may not tolerate the conditions required for the more reactive boronic acids. Recent studies have also illuminated that boronate esters can undergo transmetalation directly, without the need for prior hydrolysis to the corresponding boronic acid, and that the nature of the esterifying diol can profoundly impact the reaction rate.[2][3]

Computational Insights into Reactivity

While direct comparative Density Functional Theory (DFT) studies focusing specifically on Methoxy-Bpin are limited in the public domain, we can infer its reactivity based on computational analyses of related boronic esters and the electronic effect of the methoxy group. The transmetalation step in the Suzuki-Miyaura coupling is the rate-determining step where the choice of boronic ester plays a pivotal role.[4]

The methoxy group in Methoxy-Bpin is an electron-donating group. This is expected to increase the electron density on the boron atom, making it more nucleophilic. A more nucleophilic boron center can facilitate the formation of the key palladium-boronate intermediate, potentially lowering the activation energy for the transmetalation step compared to the unsubstituted pinacol ester (Bpin).

A general mechanistic pathway for the transmetalation involving a boronate ester is depicted below. The initial step involves the formation of a palladium-hydroxide complex, which then reacts with the boronic ester to form a palladium-boronate intermediate. This intermediate then undergoes transmetalation to transfer the organic group to the palladium center.

Transmetalation_Pathway Pd(II)-X Ar-Pd(II)-L₂-X Pd(II)-OH Ar-Pd(II)-L₂-OH Pd(II)-X->Pd(II)-OH + OH⁻ - X⁻ Intermediate [Ar-Pd(II)-L₂-O-B(OR)₂-R]⁻ Pd(II)-OH->Intermediate + R-B(OR)₂ Boronic_Ester R-B(OR)₂ Product Ar-R + Pd(0)L₂ Intermediate->Product Transmetalation & Reductive Elimination

Figure 1: Generalized pathway for the transmetalation step in the Suzuki-Miyaura reaction involving a boronic ester.

Computational studies on various boronic esters have shown that the energy barrier of the transmetalation step is sensitive to the electronic and steric properties of the diol backbone of the ester.[3] For instance, more electron-donating diols can accelerate the reaction. By extension, the electron-donating methoxy group in Methoxy-Bpin is anticipated to lower the activation barrier for transmetalation compared to the standard pinacol ester.

Quantitative Performance Comparison

Kinetic studies on the transmetalation step of various boronic esters provide valuable quantitative data for comparing their reactivity. The following table summarizes the relative rates of transmetalation for different boron reagents, providing a framework for understanding the potential performance of Methoxy-Bpin. While direct kinetic data for Methoxy-Bpin is not available in the reviewed literature, the data for other esters allows for an informed estimation of its reactivity.

Boron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative RateReference
Arylboronic AcidObserved5.78 ± 0.131.00[3]
Catechol boronic esterObserved27.2 ± 0.804.71[3]
Pinacol boronic ester (Bpin)Not ObservedSlow< 0.01[3]
Glycol boronic esterObserved133 ± 7.023.0[3]
Diisopropyl boronic esterObserved1.15 ± 0.050.20[3]
BoroxineNot Observed53.9 ± 0.709.33[3]
α-Hydroxyisobutyrate boronic esterObserved2.26 ± 0.310.39[3]

Table 1: Relative Rates of Transmetalation for Various Boron Reagents. The data clearly shows that the structure of the boronic ester has a dramatic effect on the rate of transmetalation. The very slow rate for the sterically hindered pinacol ester suggests that less hindered esters are more reactive. The high reactivity of the glycol boronic ester is also noteworthy.[3] Based on these trends, it is plausible that Methoxy-Bpin, with its electron-donating group, would exhibit a reactivity that is higher than the standard pinacol ester.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted to compare the performance of Methoxy-Bpin with other boronic esters.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane, or DMF) and degassed water (if using a two-phase system).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Ester, Catalyst, Base Solvent Add Anhydrous Solvent and Degassed Water Reagents->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Desired Temperature with Stirring Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound represents a valuable tool in the synthetic chemist's arsenal. While direct, comprehensive computational and experimental comparisons with a wide range of other boronic esters are still emerging, the available data allows for informed predictions of its reactivity. The electron-donating nature of the methoxy group is expected to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions compared to the parent pinacol ester. This guide provides a framework for researchers to understand the factors influencing the reactivity of Methoxy-Bpin and to design experiments for its effective utilization in the synthesis of complex molecules. Further computational and kinetic studies are warranted to precisely quantify its reactivity and expand its application in various synthetic methodologies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, ensuring compliance and minimizing risk.

Hazard Identification and Essential Safety Information

This compound is a flammable liquid that requires careful handling.[1][2] Adherence to safety protocols is crucial to prevent accidents and ensure personal and environmental protection.

Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Hazard Summary: A summary of the key hazards associated with this compound is presented in the table below.

Hazard ClassificationCategoryHazard Statement
Flammable Liquid and Vapor3H226: Flammable liquid and vapour.[2]
Serious Eye Irritation2H319: Causes serious eye irritation.[2]

Primary Disposal Procedure: Hazardous Waste Collection

The universally recommended and safest method for the disposal of this compound is through collection for professional hazardous waste disposal. This procedure is mandatory for large quantities and is the preferred method for all quantities to ensure regulatory compliance.

Experimental Protocol: Waste Collection for Professional Disposal

  • Waste Container:

    • Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often a suitable choice.

    • The container must be clearly labeled as "Hazardous Waste."

  • Labeling:

    • The label must include the full chemical name: "this compound".

    • Indicate the primary hazard: "Flammable Liquid".

    • List any other known hazards.

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][2]

    • Ensure the storage location is compliant with your institution's and local regulations for flammable liquids.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be collected in a sealed and properly labeled hazardous waste container for disposal.

Secondary Disposal Procedure: In-Lab Neutralization of Small Quantities

For very small quantities, and only with explicit permission from your institution's EHS department and in accordance with local regulations, in-lab neutralization may be a viable option. Boronic esters are susceptible to hydrolysis, and the resulting methoxyboronic acid is a weak acid that can be neutralized.

WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Experimental Protocol: Small-Scale Neutralization

  • Preparation:

    • In a chemical fume hood, place a beaker of appropriate size in a secondary container (e.g., a larger beaker or tray) to contain any potential spills.

    • For a small residue of the boronic ester, carefully add a sufficient amount of water to the beaker to ensure complete hydrolysis and dissolution.

  • Neutralization:

    • Slowly add a 5-10% aqueous solution of a mild base, such as sodium bicarbonate (baking soda), to the beaker while stirring gently.

    • Observe for any gas evolution (carbon dioxide). Continue adding the basic solution dropwise until gas evolution ceases.

  • pH Measurement:

    • After the reaction has subsided, use pH strips or a calibrated pH meter to check the pH of the solution.

    • Continue to add the mild base in small portions until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, and only if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.

    • If drain disposal is not permitted, the neutralized solution must be collected as hazardous aqueous waste and disposed of through the professional disposal procedure described above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-Methoxy-4,4,5,5- tetramethyl-1,3,2-dioxaborolane waste for disposal ppe_check Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check quantity_check Step 2: Assess Quantity of Waste ppe_check->quantity_check large_quant Large Quantity or Bulk Waste quantity_check->large_quant Large small_quant Small Quantity (<5g or <5mL) quantity_check->small_quant Small collect_waste Step 3: Collect in a Labeled, Sealed Hazardous Waste Container large_quant->collect_waste neutralization_check Step 3: Is In-Lab Neutralization Permitted by EHS? small_quant->neutralization_check store_waste Step 4: Store in Designated Flammable Waste Area collect_waste->store_waste ehs_pickup Step 5: Arrange for EHS Pickup and Professional Disposal store_waste->ehs_pickup end End of Disposal Process ehs_pickup->end neutralization_check->collect_waste No neutralize_yes Yes neutralize_no No hydrolyze_neutralize Step 4: Hydrolyze with water, then neutralize with mild base (e.g., NaHCO3) to pH 6-8 in a fume hood. neutralization_check->hydrolyze_neutralize Yes drain_disposal_check Step 5: Is Drain Disposal of Neutralized Solution Permitted? hydrolyze_neutralize->drain_disposal_check drain_disposal_check->collect_waste No drain_yes Yes drain_no No drain_dispose Step 6: Dispose Down Drain with Copious Amounts of Water drain_disposal_check->drain_dispose Yes drain_dispose->end

Caption: Disposal decision workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.